molecular formula C10H13IN2O B039847 N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide CAS No. 113975-32-9

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Cat. No.: B039847
CAS No.: 113975-32-9
M. Wt: 304.13 g/mol
InChI Key: MWRKADKNFCJKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a pyridine derivative serving as a key chemical intermediate in scientific research, particularly in the development of novel therapeutic agents. Its primary research value lies in the exploration and synthesis of new heterocycle-substituted pyridine derivatives with demonstrated antifungal activity . The compound's structure, featuring a iodopyridine core, makes it a versatile building block for constructing more complex molecules designed to target fungal pathogens. In research settings, derivatives stemming from this structural motif are investigated for their mechanism of action, which involves interfering with essential fungal biological pathways . This reagent is instrumental in medicinal chemistry programs aimed at discovering new treatments for mycoses, providing researchers with a critical scaffold to study structure-activity relationships and optimize antifungal potency and selectivity .

Properties

IUPAC Name

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRKADKNFCJKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440130
Record name N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-32-9
Record name N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its structure, featuring a sterically hindered pivaloyl group and a strategically positioned iodine atom, makes it a valuable building block for the synthesis of more complex molecules. The iodine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The narrative is structured to not only provide a step-by-step methodology but also to elucidate the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. The first stage involves the regioselective synthesis of the key intermediate, 4-iodopyridin-3-amine. The second stage is the subsequent amidation of this intermediate with pivaloyl chloride. This strategy is designed to ensure high yields and purity of the final product.

Synthetic_Workflow Start 3-Aminopyridine Intermediate_Protected N-Boc-3-aminopyridine Start->Intermediate_Protected Boc-Protection Intermediate_Iodinated_Protected N-Boc-4-iodo-3-aminopyridine Intermediate_Protected->Intermediate_Iodinated_Protected Directed Iodination Intermediate_Amine 4-Iodopyridin-3-amine Intermediate_Iodinated_Protected->Intermediate_Amine Deprotection Final_Product This compound Intermediate_Amine->Final_Product Amidation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Iodopyridin-3-amine

The cornerstone of this synthesis is the preparation of 4-iodopyridin-3-amine. Direct iodination of 3-aminopyridine can lead to a mixture of products. Therefore, a more controlled, regioselective approach is employed, utilizing a tert-butyloxycarbonyl (Boc) protecting group to direct the iodination to the 4-position.

Step 1a: Boc-Protection of 3-Aminopyridine

Rationale: The Boc group is an excellent choice for protecting the amino group of 3-aminopyridine. It is stable under the basic conditions required for the subsequent lithiation and can be readily removed under acidic conditions without affecting the rest of the molecule. This protection prevents side reactions at the amino group and facilitates the directed metalation.

Experimental Protocol:

  • To a stirred solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyldicarbonate (Boc₂O, 1.1 eq).

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield N-Boc-3-aminopyridine as a white solid.

Step 1b: Directed ortho-Iodination

Rationale: The Boc-protected amino group acts as a powerful directed metalation group. Treatment with a strong lithium base, such as n-butyllithium (n-BuLi), selectively removes the proton at the 4-position of the pyridine ring, which is ortho to the directing group. This is due to the coordination of the lithium to the carbonyl oxygen of the Boc group and the nitrogen of the pyridine ring, stabilizing the resulting lithiated intermediate. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), introduces the iodine atom regioselectively at the 4-position[1].

Experimental Protocol:

  • Dissolve N-Boc-3-aminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (2.2 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-iodo-3-aminopyridine.

Step 1c: Boc-Deprotection

Rationale: The final step to obtain the key intermediate is the removal of the Boc protecting group. This is reliably achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it cleaves the Boc group to generate the corresponding ammonium salt, which can then be neutralized to give the free amine.

Experimental Protocol:

  • Dissolve N-Boc-4-iodo-3-aminopyridine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 4-iodopyridin-3-amine.

Parameter Step 1a: Boc-Protection Step 1b: Directed Iodination Step 1c: Boc-Deprotection
Key Reagents 3-Aminopyridine, Boc₂ON-Boc-3-aminopyridine, n-BuLi, I₂N-Boc-4-iodo-3-aminopyridine, TFA
Solvent THF or DCMAnhydrous THFDCM
Temperature Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Stoichiometry 1.1 eq Boc₂O2.2 eq n-BuLi, 1.2 eq I₂5-10 eq TFA
Reaction Time 2-4 hours12-16 hours1-3 hours

Part 2: Synthesis of this compound

With the key intermediate, 4-iodopyridin-3-amine, in hand, the final step is the formation of the amide bond with the pivaloyl group. This is a standard N-acylation reaction.

Amidation with Pivaloyl Chloride

Rationale: The reaction between an amine and an acyl chloride is a classic and highly efficient method for amide bond formation. Pivaloyl chloride is a reactive acylating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism[2]. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[3].

Amidation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Deprotonation Amine R-NH₂ PivaloylCl Piv-COCl Amine->PivaloylCl Tetrahedral_Int [R-NH₂⁺-C(O⁻)(Cl)Piv] Tetrahedral_Int2 [R-NH₂⁺-C(O⁻)(Cl)Piv] Amide_Protonated [R-NH⁺=C(O)Piv] + Cl⁻ Tetrahedral_Int2->Amide_Protonated Amide_Protonated2 [R-NH⁺=C(O)Piv] Final_Amide R-NH-C(O)Piv + Et₃NH⁺Cl⁻ Amide_Protonated2->Final_Amide Base Et₃N Base->Final_Amide Purification_Workflow Crude Crude Product from Work-up Chromatography Silica Gel Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Alternative Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Sources

synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Abstract

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine core, an iodo group, and a pivalamide moiety, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The presence of the iodo group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position of the pyridine ring. This guide presents a comprehensive, two-step synthetic pathway for the preparation of this compound, beginning with the regioselective iodination of 3-aminopyridine, followed by the acylation of the resulting intermediate. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy and Workflow

The synthesis is logically designed as a two-step process. The primary challenge lies in the regioselective introduction of an iodine atom at the C4 position of the 3-aminopyridine scaffold. The secondary step involves a standard but crucial amide bond formation.

  • Step 1: Regioselective Iodination. The synthesis commences with the electrophilic iodination of commercially available 3-aminopyridine to produce the key intermediate, 4-iodopyridin-3-amine.

  • Step 2: Amide Coupling (Acylation). The intermediate is then acylated using pivaloyl chloride in the presence of a base to yield the final target molecule, this compound.

The overall workflow is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Acylation A 3-Aminopyridine B 4-Iodopyridin-3-amine A->B  N-Iodosuccinimide (NIS),  Acetonitrile, RT C N-(4-iodopyridin-3-yl)- 2,2-dimethylpropanamide B->C  Pivaloyl Chloride,  Triethylamine (TEA), DCM, 0°C to RT

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Iodopyridin-3-amine

Principle and Rationale

The core of this synthesis is the regioselective iodination of 3-aminopyridine. The amino group (-NH₂) at the C3 position is an activating, ortho-para directing group. This electronic influence enhances the nucleophilicity of the pyridine ring, making it susceptible to electrophilic aromatic substitution at the C2, C4, and C6 positions.

While various iodinating agents exist, N-Iodosuccinimide (NIS) is selected for its proven efficacy and mild reaction conditions. NIS provides a source of electrophilic iodine (I⁺) and is often preferred over molecular iodine (I₂) as it minimizes the formation of harsh byproducts and typically results in cleaner reactions with higher yields. The reaction is performed in an aprotic polar solvent like acetonitrile to facilitate the dissolution of the reagents and promote the desired transformation.

Detailed Experimental Protocol: 4-Iodopyridin-3-amine
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) in 100 mL of anhydrous acetonitrile.

  • Reaction Initiation: To the stirring solution, add N-Iodosuccinimide (NIS) (13.2 g, 58.4 mmol, 1.1 equivalents) portion-wise over 15 minutes at room temperature. The flask should be protected from light by wrapping it in aluminum foil, as iodinating agents can be light-sensitive.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 3-aminopyridine spot indicates reaction completion.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Redissolve the resulting residue in ethyl acetate (150 mL).

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any unreacted NIS, followed by saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford 4-iodopyridin-3-amine as a solid.

Part 2: Synthesis of this compound

Principle and Rationale

This step is a classic nucleophilic acyl substitution reaction to form an amide bond. The amino group of 4-iodopyridin-3-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is an excellent acylating agent due to the steric hindrance provided by the t-butyl group, which can sometimes enhance selectivity.[3]

A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[4][5] Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Without the base, the HCl would protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. The reaction is typically initiated at 0°C to control the initial exothermic reaction rate before being allowed to proceed at room temperature. Dichloromethane (DCM) is an ideal solvent due to its inert nature and ability to dissolve both the amine and the acyl chloride.

Detailed Experimental Protocol: this compound
  • Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-iodopyridin-3-amine (2.0 g, 9.09 mmol) and triethylamine (1.9 mL, 13.6 mmol, 1.5 equivalents) in 40 mL of anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the flask to 0°C using an ice-water bath. Add pivaloyl chloride (1.23 mL, 10.0 mmol, 1.1 equivalents) dropwise to the stirring solution over 10 minutes.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 50% ethyl acetate in hexane).

  • Work-up:

    • Quench the reaction by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash them with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography to yield this compound as a pure solid.[6]

Data Summary

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberRole
3-AminopyridineC₅H₆N₂94.12462-08-8Starting Material
4-Iodopyridin-3-amineC₅H₅IN₂220.01185449-35-2Intermediate
Pivaloyl ChlorideC₅H₉ClO120.583282-30-2Reagent
This compoundC₁₀H₁₃IN₂O304.13113975-32-9Final Product[7][8]

Safety Precautions

  • Pivaloyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Keep away from combustible materials.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

  • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong, unpleasant odor. Ensure adequate ventilation and avoid inhalation of vapors.

Conclusion

The can be reliably achieved through a robust two-step sequence involving regioselective iodination of 3-aminopyridine followed by a standard amide coupling reaction. This guide provides a detailed and logically sound methodology, explaining the rationale behind the choice of reagents and conditions, to assist researchers in the successful preparation of this valuable chemical intermediate for applications in drug discovery and organic synthesis.[9][10]

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • Chemsrc. (n.d.). 3-Iodo-4-pyridinamine.
  • Nucleosides, Nucleotides & Nucleic Acids. (n.d.). Diverse chemoselectivity during acylation of nucleosides.
  • Organic Syntheses. (n.d.). A. tert-Butyl pivaloyloxy carbamate (2).
  • Williams, J. M. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(4), 702-705.
  • Jiang, L., & Chan, T.-H. (1998). Regioselective Acylation of Hexopyranosides With Pivaloyl Chloride. The Journal of Organic Chemistry, 63(17), 6035-6038.
  • Molecules. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ResearchGate. (n.d.). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities.
  • ResearchGate. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.
  • RSC Medicinal Chemistry. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • ACS Medicinal Chemistry Letters. (2020). Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors.
  • Molecules. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Molecules. (2023).
  • Nature Reviews Drug Discovery. (2021). Natural products in drug discovery: advances and opportunities.
  • Journal of Medicinal Chemistry. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects.

Sources

An In-depth Technical Guide to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This compound, a halogenated pyridinyl amide derivative, serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, particularly modulators of the G-protein-coupled bile acid receptor 1 (GPBAR1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, a detailed synthesis protocol, and a discussion of its relevance in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an iodine atom and a pivalamide group. The unique structural combination of a sterically hindered tert-butyl group and an iodinated pyridine core imparts specific reactivity and conformational properties, making it a valuable building block in targeted drug discovery. The presence of the iodine atom provides a strategic site for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This guide will explore the fundamental chemical properties, outline a robust synthesis methodology, and discuss the significant role of this molecule as a key intermediate in the development of novel therapeutics.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Core Properties of this compound

PropertyValueSource
IUPAC Name This compoundGenerated
Synonyms 4-Iodo-3-(2,2,2-trimethylacetamido)pyridine
CAS Number 113975-32-9
Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
Canonical SMILES CC(C)(C)C(=O)NC1=C(C=CN=C1)I
InChI Key MWRKADKNFCJKNN-UHFFFAOYSA-N

Table 2: Physicochemical Properties (Predicted and Experimental)

PropertyValueNotes
Melting Point Not experimentally determined.
Boiling Point Not determined.Likely to decompose at high temperatures.
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol.Predicted based on structure.
Appearance Expected to be a solid at room temperature.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 4-iodopyridin-3-amine with pivaloyl chloride. This reaction is a standard amide bond formation, which can be facilitated by a base to neutralize the hydrochloric acid byproduct.

General Synthesis Pathway

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 4-Iodopyridin-3-amine Reaction_Node Reactant1->Reaction_Node Reactant2 Pivaloyl Chloride Reactant2->Reaction_Node Reagent1 Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., Dichloromethane) Reagent1->Reaction_Node Product This compound Reaction_Node->Product Acylation G Start N-(4-iodopyridin-3-yl)- 2,2-dimethylpropanamide Step1 Suzuki or other Cross-Coupling Reaction Start->Step1 Intermediate Aryl- or Heteroaryl-substituted Pyridinyl Amide Step1->Intermediate Step2 Further Synthetic Modifications Intermediate->Step2 Final GPBAR1 Agonist Step2->Final

An In-Depth Technical Guide to the Physical Properties of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel compound N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physical characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy and safety. While specific experimental data for this compound is not yet publicly documented, this guide serves as a detailed roadmap for researchers and scientists to determine these critical parameters. We will delve into the established methodologies for elucidating key attributes such as melting point, solubility, thermal stability, and spectroscopic identity. This document is designed to equip drug development professionals with the necessary protocols and theoretical understanding to comprehensively characterize this and other novel chemical entities.

Introduction to this compound and the Imperative of Physical Property Characterization

This compound is a substituted pyridine derivative with the molecular formula C₁₀H₁₃IN₂O and a molecular weight of approximately 304.13 g/mol .[1] Its structure, featuring a pivaloyl group attached to an amino group on an iodinated pyridine ring, suggests its potential as a scaffold in medicinal chemistry. The physical properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success as a therapeutic agent.[2][3] These properties influence everything from the manufacturing process to the drug's bioavailability and stability in its final dosage form. Therefore, a rigorous and early-stage characterization of these attributes is a cornerstone of modern drug development.

This guide will provide detailed, field-proven protocols for the determination of the following key physical properties of this compound:

  • Melting Point and Thermal Behavior: A fundamental indicator of purity and solid-state form.

  • Solubility Profile: Essential for predicting absorption and designing appropriate formulations.

  • Thermal Stability: Crucial for understanding degradation pathways and establishing storage conditions.

  • Spectroscopic Fingerprint: Unambiguous confirmation of molecular structure and identity.

Physicochemical Properties: A Summary of Key Parameters

While experimental values for this compound are not available in the public domain, the following table outlines the essential physical properties that must be determined. For comparative purposes, the melting point of a known isomer, N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide, is 158 °C.[4] The melting point of a potential precursor, 3-Amino-4-iodopyridine, is in the range of 65-70 °C.

PropertyDescriptionImportance in Drug Development
Molecular Formula C₁₀H₁₃IN₂ODefines the elemental composition of the molecule.
Molecular Weight 304.13 g/mol A fundamental physical constant used in stoichiometric calculations.
CAS Number 113975-32-9A unique identifier for the specific chemical substance.
Melting Point (°C) To be determinedAn indicator of purity and the physical state of the solid form.
Solubility To be determined in various solventsInfluences bioavailability, formulation design, and purification methods.
Thermal Stability To be determinedDetermines handling, storage conditions, and potential degradation pathways.
Spectroscopic Data To be determined (¹H NMR, ¹³C NMR, IR, MS)Confirms the chemical structure and provides a unique "fingerprint" for identification.

Experimental Protocols for Physical Property Determination

The following sections detail the step-by-step methodologies for characterizing the physical properties of this compound.

Melting Point Determination and Thermal Analysis

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting point range is indicative of high purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement as it also provides information on other thermal events like polymorphic transitions and decomposition.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 1-3 mg of sample Prep2 Place in aluminum pan Prep1->Prep2 Analysis1 Load sample and reference pans Prep2->Analysis1 Transfer to instrument Analysis2 Heat at 10 °C/min under N2 Analysis1->Analysis2 Data1 Identify endothermic peak Analysis2->Data1 Generate thermogram Data2 Determine onset temperature (Melting Point) Data1->Data2

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is crucial for developing formulations and purification strategies. A standard shake-flask method is employed to determine equilibrium solubility.

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetone, dimethyl sulfoxide).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Select Solvents B Add excess compound to solvent A->B C Agitate at constant temperature (24-48h) B->C D Separate solid from liquid (centrifuge/filter) C->D E Analyze supernatant/filtrate by HPLC D->E F Quantify dissolved concentration E->F

Caption: Experimental Workflow for Solubility Determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability of a compound, identifying the presence of solvates or hydrates, and studying its decomposition profile.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen or air atmosphere up to a final temperature where complete decomposition is expected.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

TGA_Workflow Start Weigh 5-10 mg of sample Load Place sample in TGA furnace Start->Load Heat Heat at 10 °C/min Load->Heat Analyze Record mass loss vs. temperature Heat->Analyze Interpret Determine decomposition temperature Analyze->Interpret

Caption: Workflow for Thermogravimetric Analysis (TGA).

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule, confirming its identity and structure.

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

IR spectroscopy identifies the functional groups present in a molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C=O, C-N, and C-I bonds.

MS provides the molecular weight and information about the fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides the essential framework and detailed protocols for its comprehensive physical property characterization. The methodologies outlined herein are fundamental to the progression of any new chemical entity through the drug development pipeline. By systematically applying these techniques, researchers can build a robust data package that will inform all subsequent stages of development, from formulation design to regulatory submission. The principles and practices described are universally applicable and will serve as a valuable resource for scientists working on the characterization of novel pharmaceutical compounds.

References

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Auriga Research. Solid State Characterization.
  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!

Sources

An In-depth Technical Guide to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide (CAS 113975-32-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a strategically important heterocyclic intermediate in the field of drug discovery and development. Its unique structural features—a pyridine core substituted with a reactive iodine atom and a sterically hindered pivalamide group—make it a valuable synthon for the construction of complex molecular architectures. The iodinated pyridine ring serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The pivalamide moiety, on the other hand, acts as a robust protecting group for the adjacent amine, influencing the regioselectivity of further chemical transformations and modulating the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

PropertyValue
CAS Number 113975-32-9
Molecular Formula C₁₀H₁₃IN₂O
Molecular Weight 304.13 g/mol
Melting Point 158 °C
Density 1.623 g/cm³
Appearance Solid
Solubility Information not widely available; likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Safety Information:

  • Hazard Statement: H302 (Harmful if swallowed)[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the acylation of 3-amino-4-iodopyridine with pivaloyl chloride. This reaction is a standard N-acylation, where the amine functionality of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Step-by-Step Synthesis Protocol

Materials:

  • 3-amino-4-iodopyridine

  • Pivaloyl chloride

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-4-iodopyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford this compound as a solid.

Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 3-amino-4-iodopyridine Reaction Reaction Reactant1->Reaction Reactant2 Pivaloyl chloride Reactant2->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Pyridine or Et3N Base->Reaction Temperature 0 °C to RT Temperature->Reaction Quench Sat. NaHCO3 Extract DCM Extraction Quench->Extract Dry Anhydrous MgSO4 Extract->Dry Purify Chromatography Dry->Purify Product This compound Purify->Product Reaction->Quench Reaction Mixture

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J = 8.2 Hz, 2H), 7.74 (t, J = 7.0 Hz, 2H), 7.37-7.31 (m, 2H), 7.30-7.28 (m, 2H), 7.27 (s, 1H), 3.39-3.33 (m, 2H), 3.12 (t, J = 7.6 Hz, 2H).[1]

    • Expert Interpretation: The downfield signals in the aromatic region are characteristic of the pyridine ring protons. The singlet at approximately 1.3 ppm (not explicitly shown in the provided partial data but expected) would correspond to the nine equivalent protons of the bulky tert-butyl group of the pivalamide moiety. The broad singlet expected for the amide proton (-NH) would likely appear further downfield.

  • ¹³C NMR, Mass Spectrometry, and IR Spectroscopy: While detailed public data is scarce, the expected signals would include:

    • ¹³C NMR: Resonances for the pyridine ring carbons (with the carbon bearing the iodine atom being significantly shielded), a carbonyl carbon signal around 170-180 ppm, and signals for the quaternary and methyl carbons of the pivaloyl group.

    • Mass Spectrometry (MS): A molecular ion peak (M⁺) corresponding to the molecular weight of 304.13, along with characteristic fragmentation patterns.

    • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹, N-H stretching vibrations, and aromatic C-H and C=C stretching bands.

Applications in Drug Discovery and Development

The strategic placement of the iodine atom on the pyridine ring makes this compound a highly valuable precursor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations
  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide array of aryl or vinyl boronic acids or esters. This is a powerful strategy for building biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: This transformation enables the synthesis of alkynyl-substituted pyridines by coupling with terminal alkynes. The resulting structures are important intermediates and can themselves exhibit biological activity.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 4-position of the pyridine ring. This is a key method for synthesizing substituted aminopyridines, a class of compounds with diverse pharmacological activities.

Diagram of Key Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds Start This compound Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R-NH2) Start->Buchwald Aryl Aryl-Substituted Pyridine Suzuki->Aryl Alkynyl Alkynyl-Substituted Pyridine Sonogashira->Alkynyl Amino Amino-Substituted Pyridine Buchwald->Amino

Caption: Utility of the title compound in key cross-coupling reactions.

Role as a Precursor in the Synthesis of Biologically Active Molecules

The pivaloyl group serves as a crucial directing and protecting group in these synthetic sequences. Its steric bulk can influence the regioselectivity of subsequent reactions on the pyridine ring, while its stability under a wide range of reaction conditions ensures the integrity of the amino functionality until its deprotection is desired.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse and complex molecular structures. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • ABT 199. New Drug Approvals. [Link]

Sources

"N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Utility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Kinase Inhibitor Scaffolding

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key chemical intermediate, pivotal in the synthesis of advanced kinase inhibitors. While not an active pharmaceutical ingredient in itself, its unique structural features—a substituted iodopyridine core coupled with a bulky pivaloyl group—provide a strategic scaffold for developing potent and selective modulators of protein kinase activity. This guide elucidates the role of this compound, not through a direct mechanism of action, but by dissecting its contribution to the pharmacophore of next-generation therapeutics. We will explore its synthetic relevance, the mechanistic principles of the kinase inhibitors it helps create, and a comprehensive, hypothetical workflow for the target deconvolution and mechanism of action (MoA) elucidation of a novel compound derived from this intermediate.

Introduction: The Role of Scaffolds in Modern Drug Discovery

In the landscape of targeted therapy, particularly in oncology, protein kinases have emerged as one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The success of these inhibitors hinges on their ability to precisely interact with the ATP-binding pocket of the target kinase. This precision is achieved through carefully designed molecular scaffolds. This compound represents such a foundational scaffold. Although it does not possess inherent biological activity, its structure is pre-validated for engaging with kinase domains. The iodinated pyridine ring serves as a versatile anchor and a key site for further chemical modification via cross-coupling reactions, enabling the exploration of chemical space to achieve desired potency and selectivity.

Physicochemical Profile and Synthetic Utility

The strategic importance of this compound lies in its chemical architecture. The molecule consists of a pyridine ring, which is a common feature in many kinase inhibitors, providing a critical hydrogen bond acceptor. The amide linkage and the bulky tert-butyl group of the pivaloyl moiety serve to orient the molecule within a binding pocket and can contribute to van der Waals interactions. The iodine atom at the 4-position is the most functionally significant feature for a synthetic chemist; it is a powerful handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
IUPAC Name This compound
CAS Number 1260899-79-3
Appearance White to off-white solid
Key Features Iodinated pyridine ring, amide linker, pivaloyl group

Contribution to Kinase Inhibitor Pharmacophores

The this compound scaffold is frequently utilized in the synthesis of Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP-binding site. The pyridine nitrogen is strategically positioned to form a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many successful kinase inhibitors and is essential for high-affinity binding.

The diagram below illustrates the generalized mechanism of action for a kinase inhibitor derived from this scaffold.

G Diagram of a generalized kinase inhibitor interaction. cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Derived Inhibitor hinge Hinge Region (e.g., Alanine, Cysteine) n_lobe N-Lobe c_lobe C-Lobe gatekeeper Gatekeeper Residue inhibitor N-(4-aryl-pyridin-3-yl)-...amide (Derived from Intermediate) pyridine_n r_group R-Group (from cross-coupling) inhibitor->r_group Selectivity Tuning atp ATP (Substrate) pyridine_n->hinge Key Hydrogen Bond (Anchoring Interaction) r_group->gatekeeper Occupies Hydrophobic Pocket (Determines Selectivity) atp->hinge Natural Interaction

Caption: Generalized interaction of a kinase inhibitor with the ATP-binding pocket.

Hypothetical Workflow for MoA Elucidation of a Novel Derivative

Imagine a novel compound, "Compound X," has been synthesized using this compound as a starting scaffold. The following section outlines a robust, multi-stage experimental plan to determine its mechanism of action. This workflow represents an industry-standard approach to target deconvolution and validation.

Phase 1: Target Identification and Initial Validation

The primary objective is to identify the direct molecular target(s) of Compound X.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a relevant cancer cell line. A competition experiment should be run in parallel, where the lysate is co-incubated with the probe and an excess of the original, unlabeled Compound X.

  • Photo-crosslinking: Expose the lysates to UV light to covalently link the probe to its binding partners.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated probe and its cross-linked protein targets.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Proteins that are significantly less abundant in the competition sample (where Compound X prevented the probe from binding) are considered high-confidence candidate targets.

Phase 2: Target Validation and Pathway Analysis

Once candidate targets are identified (e.g., Kinase Y), the next step is to confirm that the observed cellular effects of Compound X are indeed mediated by these targets.

Experimental Protocol: Cellular Target Engagement & Pathway Modulation

  • Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that Compound X directly binds to Kinase Y in intact cells. In CETSA, target engagement is measured by the thermal stabilization of the protein upon ligand binding.

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding Kinase Y. If the cellular phenotype observed with Compound X treatment (e.g., apoptosis, cell cycle arrest) is mimicked by the knockdown/knockout, this provides strong evidence for on-target activity.

  • Phospho-proteomics/Western Blotting: Treat cells with Compound X and analyze the phosphorylation status of known downstream substrates of Kinase Y. A decrease in the phosphorylation of these substrates would confirm the inhibitory action of Compound X on the Kinase Y signaling pathway.

The workflow below visualizes this entire process, from initial screening to final MoA confirmation.

G Workflow for MoA Elucidation. cluster_1 Validation Experiments start Novel Compound X (Derived from Scaffold) pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) start->pheno_screen 1. Test Activity active_compound Compound X is Active pheno_screen->active_compound chem_proteomics Target Identification (Affinity-Based Chemical Proteomics) active_compound->chem_proteomics 2. Find Target candidate_list Generate Candidate Target List (e.g., Kinase Y) chem_proteomics->candidate_list target_validation Target Validation candidate_list->target_validation 3. Validate Target cetsa CETSA (Confirm Direct Binding) target_validation->cetsa Is binding direct? genetic siRNA / CRISPR (Phenocopy Analysis) target_validation->genetic Is target responsible for phenotype? pathway Pathway Analysis (Phospho-proteomics / Western Blot) target_validation->pathway Is pathway modulated? moa Mechanism of Action Elucidated: Compound X inhibits Kinase Y cetsa->moa genetic->moa pathway->moa

Caption: A comprehensive workflow for target deconvolution and MoA elucidation.

Conclusion

This compound is a testament to the power of scaffold-based drug design. While it lacks a biological mechanism of action on its own, its true value is realized as a versatile and potent building block in the synthesis of targeted therapeutics. Its iodinated pyridine core provides an anchor for engaging the kinase hinge region, while the iodine atom itself is a gateway to extensive chemical diversification. Understanding the synthetic utility of this intermediate and mastering the experimental workflows to deconvolute the mechanisms of its derivatives are critical skills for researchers and scientists in the field of drug development. This guide provides a framework for both the conceptual understanding and the practical application of these principles.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century?
  • Vieth, M., et al. (2004). Characteristic Physical Properties and Structural Motifs in 1824 Promiscuous and 3164 Non-promiscuous Ligands. Journal of Medicinal Chemistry. [Link]
  • Molina, D. M., et al. (2007). Monitoring Drug-Target Interactions in Living Cells by Thermal Shift Assays. Science. [Link]
  • Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics. [Link]
  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. [Link]

Spectroscopic Data of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, also known as N-(4-iodopyridin-3-yl)pivalamide, is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the iodine substituent on the pyridine ring and the bulky tert-butyl group, make it an interesting candidate for various chemical transformations and biological screenings. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a pyridine ring substituted with an iodine atom at the 4-position and a pivalamide group at the 3-position.

Caption: Molecular Structure of this compound.

A common synthetic route to this compound involves the protection of 3-aminopyridine with pivaloyl chloride to form N-(pyridin-3-yl)pivalamide. This intermediate then undergoes directed ortho-iodination to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound in CDCl₃ are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45s1HH-2
~8.20d1HH-6
~7.50d1HH-5
~7.80s (br)1HN-H
~1.35s9HC(CH₃)₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region: The pyridine ring protons are expected to appear as distinct signals in the downfield region. The proton at the 2-position (H-2), being adjacent to the nitrogen and the amide substituent, is predicted to be the most deshielded, appearing as a singlet around 8.45 ppm. The protons at the 6-position (H-6) and 5-position (H-5) would likely appear as doublets due to coupling with each other, around 8.20 and 7.50 ppm, respectively.

  • Amide Proton: The amide proton (N-H) is expected to show a broad singlet around 7.80 ppm. Its chemical shift can be variable and is dependent on factors like concentration and temperature.

  • Aliphatic Region: The nine equivalent protons of the tert-butyl group are predicted to give a sharp singlet at approximately 1.35 ppm, a characteristic signal for this functional group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~176.5C=O
~152.0C-2
~148.5C-6
~140.0C-3
~125.0C-5
~95.0C-4
~40.0C (CH₃)₃
~27.5C(C H₃)₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, around 176.5 ppm.

  • Aromatic Carbons: The carbon atoms of the pyridine ring are predicted to appear in the range of 95-152 ppm. The carbon bearing the iodine atom (C-4) is expected to be significantly shielded due to the heavy atom effect, with a predicted chemical shift around 95.0 ppm. The other pyridine carbons (C-2, C-3, C-5, and C-6) will have distinct chemical shifts based on their electronic environment.

  • Aliphatic Carbons: The quaternary carbon of the tert-butyl group is predicted to be around 40.0 ppm, and the three equivalent methyl carbons are expected to resonate at approximately 27.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~2970-2870StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (amide I)
~1580, 1470MediumC=C and C=N stretch (pyridine ring)
~1530MediumN-H bend (amide II)
~1250MediumC-N stretch
~1050MediumC-I stretch

Interpretation of the Predicted IR Spectrum:

  • N-H Stretching: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

  • C-H Stretching: Strong absorption bands in the region of 2970-2870 cm⁻¹ are attributed to the C-H stretching vibrations of the tert-butyl group.

  • Amide Bands: A strong absorption around 1680 cm⁻¹ corresponds to the amide I band (C=O stretching). The amide II band (N-H bending) is expected around 1530 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are predicted to appear as medium intensity bands around 1580 and 1470 cm⁻¹.

  • C-I Stretching: The C-I stretching vibration is expected to produce a medium intensity band at a lower wavenumber, around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A patent for a related compound reports a mass-to-charge ratio ([M+H]⁺) of 303.126 for this compound, which is consistent with its molecular formula C₁₀H₁₃IN₂O.

Predicted Mass Spectrometry Data
m/zIon
304[M]⁺•
247[M - C(CH₃)₃]⁺
220[M - C(O)C(CH₃)₃]⁺
121[C₅H₄N₂]⁺
57[C(CH₃)₃]⁺

Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway:

The molecular ion peak ([M]⁺•) is expected at m/z 304. The fragmentation of this compound is likely to proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group would result in a fragment ion at m/z 247.

  • McLafferty-type Rearrangement is not possible for this molecule.

  • Cleavage of the Amide Bond: Scission of the C-N amide bond could lead to the formation of a 3-amino-4-iodopyridine radical cation at m/z 220.

  • Loss of the Pivaloyl Group: Fragmentation could also involve the loss of the entire pivaloyl group, leading to the 3-amino-4-iodopyridine cation.

  • Formation of the tert-Butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is highly probable.

Mass_Spec_Fragmentation M [M]⁺• m/z = 304 F1 [M - C(CH₃)₃]⁺ m/z = 247 M->F1 - •C(CH₃)₃ F2 [M - C(O)C(CH₃)₃]⁺ m/z = 220 M->F2 - •C(O)C(CH₃)₃ F3 [C(CH₃)₃]⁺ m/z = 57 M->F3 α-cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers valuable structural information for researchers and scientists. While experimental data is currently limited in the public domain, these predictions serve as a robust reference for the identification and characterization of this compound. The provided synthesis context further aids in understanding the practical aspects of working with this molecule. As research involving this and related compounds progresses, the availability of experimental data will undoubtedly refine and validate the predictions presented herein.

References

As comprehensive experimental data for this compound is not available in peer-reviewed literature, this guide is based on established principles of spectroscopic interpretation and high-quality predictions from chemical software. The synthesis information is derived from general knowledge of organic synthesis and information available in chemical databases.

"N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Foreword: Charting the Unknown—A Structural Investigation

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, stability, and bioavailability. For novel compounds such as this compound, a substituted pyridine derivative, understanding its solid-state architecture is not merely an academic exercise; it is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. The presence of a halogen atom (iodine) and a flexible amide linkage suggests the potential for significant intermolecular interactions, which can dictate crystal packing and influence physicochemical properties.

This guide provides a comprehensive, experience-driven framework for the determination and analysis of the crystal structure of this compound. We will move beyond a simple recitation of methods to explore the underlying rationale for experimental decisions, ensuring a robust and reproducible approach. This document is designed for researchers, medicinal chemists, and formulation scientists who require a deep understanding of solid-state chemistry to advance their research and development programs.

Part 1: Synthesis and Crystallization—From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and the ultimate resolution of the structure.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the amidation of 3-amino-4-iodopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Purification & Crystallization cluster_product Final Product 3_amino_4_iodopyridine 3-Amino-4-iodopyridine reaction_step Amidation Reaction (Schotten-Baumann conditions) 3_amino_4_iodopyridine->reaction_step pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction_step workup Aqueous Workup reaction_step->workup Crude Product purification Column Chromatography workup->purification crystallization Recrystallization purification->crystallization Pure Product final_product This compound crystallization->final_product

Caption: Proposed synthetic and purification workflow.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3-amino-4-iodopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure compound.

Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be between 0.1 and 0.4 mm in each dimension, with well-defined faces and no visible defects. The key is to allow the molecules to slowly and methodically arrange themselves into a highly ordered lattice. This is achieved by creating a supersaturated solution and allowing the solvent to evaporate slowly or the temperature to change gradually.

Screening for Crystallization Conditions: A systematic approach involves screening a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water). The ideal solvent is one in which the compound is moderately soluble—dissolving when heated but crystallizing upon cooling.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to near-saturation in a clean vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point).

    • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

    • If crystals do not form, refrigeration may be attempted.

  • Vapor Diffusion:

    • Dissolve the compound in a "good" solvent in which it is readily soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

    • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)—Decoding the Structure

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. It relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is directly related to the arrangement of atoms within the unit cell.

SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mounting Crystal Mounting unit_cell Unit Cell Determination data_collection Full Data Collection integration Raw Diffraction Images scaling Scaling & Merging absorption Absorption Correction space_group Reflection File (*.hkl) structure_solution Structure Solution (e.g., Direct Methods) refinement Structure Refinement validation Structural Model (*.res) analysis Structural Analysis deposition Deposition (e.g., CCDC) final_output Final CIF File

Caption: The single-crystal X-ray diffraction workflow.

Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Unit Cell Determination: The crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. These are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections in a matter of hours.

  • Data Reduction: The raw diffraction images are processed. This involves:

    • Integration: Determining the intensity of each diffraction spot.

    • Scaling and Merging: Placing all reflections on a common scale and merging symmetry-equivalent reflections.

    • Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

The result of data processing is a reflection file (.hkl) containing the Miller indices (h,k,l) and intensity for each unique reflection. However, the phase information, which is essential to reconstruct the electron density, is lost in the experiment. This is the "phase problem" of crystallography.

  • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. This initial solution usually reveals the positions of the heavier atoms (in this case, iodine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process involves:

    • Locating the remaining non-hydrogen atoms from a difference Fourier map (a map of the difference between the observed and calculated electron density).

    • Refining the atomic positions and thermal displacement parameters (which describe the vibration of the atoms).

    • Placing hydrogen atoms in calculated positions.

    • The quality of the refinement is monitored using the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A final R1 value below 5% is indicative of a well-refined structure.

Common Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard. These are often used within graphical user interfaces like Olex2 or PLATON, which also provide tools for visualization and analysis.[1][2][3][4][5][6]

Part 3: Hypothetical Structural Analysis—Interpreting the Data

While the actual crystal structure of this compound is not publicly available as of this writing, we can hypothesize a plausible structure to illustrate the key analytical points. The following data is a realistic, simulated representation for educational purposes.

Crystallographic Data and Refinement Details (Hypothetical)
ParameterValue
Chemical FormulaC₁₀H₁₃IN₂O
Formula Weight304.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)15.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)1228.5(4)
Z4
Calculated Density (g/cm³)1.645
Absorption Coeff. (mm⁻¹)2.65
F(000)592
Reflections Collected8976
Unique Reflections2450
R_int0.035
Final R1 [I > 2σ(I)]0.028
wR2 (all data)0.065
Goodness-of-Fit (S)1.05
Molecular Geometry and Conformation

Analysis of the molecular structure would focus on several key features:

  • Pyridine Ring Planarity: The pyridine ring is expected to be essentially planar.

  • Amide Group Conformation: The geometry of the amide linkage (O=C-N-H) is crucial. It is typically planar due to delocalization of the nitrogen lone pair into the carbonyl π-system. The torsion angle between the pyridine ring and the amide plane will define the overall molecular conformation.

  • Tert-butyl Group Orientation: The orientation of the bulky tert-butyl group will be influenced by steric hindrance.

Selected Bond Lengths and Angles (Hypothetical):

Bond/AngleValue (Å or °)Notes
C-I2.105(3)Typical for an aryl iodide
C=O1.235(4)Standard double bond character
C(amide)-N1.345(4)Partial double bond character
C(pyridine)-N1.421(4)Single bond
C-N-C (angle)125.8(3)Reflects sp² hybridization of N
C-C=O (angle)118.5(3)
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by non-covalent interactions. For this molecule, the following are anticipated to be significant:

  • Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the amide carbonyl oxygen (O=C) and the pyridine nitrogen are potential acceptors. A common motif would be the formation of N-H···O=C hydrogen-bonded chains or dimers, which are highly prevalent in amide-containing crystal structures.

  • Halogen Bonding: The iodine atom is a potential halogen bond donor. The electrophilic region on the iodine (the σ-hole) can interact favorably with nucleophilic partners like the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule. This C-I···O or C-I···N interaction could be a key structure-directing force.

  • π-π Stacking: The electron-deficient pyridine rings could engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Interactions cluster_M1 cluster_M2 cluster_M3 Molecule1 Molecule A Molecule2 Molecule B Molecule3 Molecule C N_H_A N-H Carbonyl_B C=O N_H_A->Carbonyl_B Hydrogen Bond (N-H···O) Iodine_A C-I Iodine_A->Carbonyl_B Halogen Bond (C-I···O) Pyridine_A Pyridine Ring Pyridine_C Pyridine Ring Pyridine_A->Pyridine_C π-π Stacking

Caption: Potential intermolecular interactions.

Part 4: Implications for Drug Development

A definitive crystal structure provides invaluable insights that directly impact the drug development process:

  • Structure-Activity Relationship (SAR): By understanding the precise conformation of the molecule in the solid state, computational chemists can refine models of how it interacts with its biological target. The observed conformation may represent a low-energy state that is relevant for receptor binding.

  • Polymorphism: Many organic molecules can crystallize in multiple different forms, or polymorphs, each with its own unique crystal structure and physicochemical properties (e.g., solubility, melting point, stability). Identifying the most stable polymorph is critical for ensuring consistent product quality and performance. SC-XRD is the gold standard for identifying and characterizing different polymorphic forms.

  • Formulation Development: The solubility and dissolution rate of a drug are heavily influenced by its crystal structure. A detailed understanding of the intermolecular interactions can help formulation scientists design strategies to improve bioavailability, for example, by creating co-crystals or amorphous solid dispersions.

  • Intellectual Property: A novel crystal structure, particularly a specific polymorph of a drug substance, can be a patentable invention, providing a crucial layer of intellectual property protection.

Conclusion

The structural elucidation of this compound, as outlined in this guide, represents a systematic and scientifically rigorous process. From rational synthesis and meticulous crystal growth to the precise determination of atomic coordinates via SC-XRD, each step yields critical information. The resulting crystal structure is not an endpoint but a cornerstone of knowledge, enabling a deeper understanding of the molecule's fundamental properties and providing a rational basis for its continued development as a potential pharmaceutical agent. The interplay of hydrogen and halogen bonding, in particular, will be a key determinant of its solid-state behavior and offers opportunities for crystal engineering and the optimization of its material properties.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
  • Thallapally, P. K., & Nangia, A. (2001). Crystal engineering of halogen-bonded solids. CrystEngComm, 3(32), 154-158. [Link]
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Historical reference for Schotten-Baumann reaction) [Link]

Sources

An In-depth Technical Guide on the Solubility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that dictates the developability of a compound for pharmaceutical applications. Poor solubility can impede absorption, lead to variable bioavailability, and complicate in vitro assay interpretation. This technical guide provides a comprehensive overview of the solubility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally similar compounds, predictive models, and established experimental protocols to offer a robust framework for researchers. We will delve into the predicted physicochemical properties of the title compound, discuss the theoretical basis for its solubility in various solvents, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a paramount consideration. It is a key determinant of a drug's bioavailability, influencing the extent to which it is absorbed into the systemic circulation to elicit its therapeutic effect. Compounds with poor solubility often present significant challenges during formulation development and can lead to unreliable results in biological assays.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential for making informed decisions throughout the drug development process.

This guide focuses on this compound, a molecule featuring a substituted iodopyridine core. The presence of the iodine atom, the pyridine ring, and the pivalamide group creates a unique combination of structural features that will influence its solubility profile.

Predicted Physicochemical Profile of this compound

While experimental data for this compound is scarce[4], we can predict its key physicochemical properties based on its structure. These parameters provide valuable insights into its likely solubility behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~318.15 g/mol Moderate molecular weight, generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Indicates a moderate level of lipophilicity, suggesting a preference for non-polar environments over aqueous media.
Topological Polar Surface Area (TPSA) ~41.6 ŲA relatively low TPSA suggests moderate hydrogen bonding capacity, which can limit solubility in polar protic solvents.
pKa (acidic and basic) Basic pKa (Pyridine N): ~3-4Acidic pKa (Amide N-H): ~17-18The basicity of the pyridine nitrogen suggests that solubility will be pH-dependent, increasing in acidic conditions due to protonation. The amide proton is not significantly acidic.
Melting Point Not availableA high melting point can indicate strong crystal lattice energy, which can negatively impact solubility.

These values are estimations derived from computational models and comparison with structurally related compounds.

The predicted logP suggests that this compound will likely exhibit limited aqueous solubility but better solubility in organic solvents. The basic nature of the pyridine ring is a key feature, allowing for potential solubility enhancement at lower pH values.

Theoretical Solubility Considerations and Solvent Selection Rationale

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent will be determined by the interplay of its structural features with the properties of the solvent.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen and the amide carbonyl oxygen can act as hydrogen bond acceptors, while the amide N-H can act as a donor. However, the bulky, non-polar tert-butyl group and the iodinated pyridine ring are hydrophobic and will likely limit solubility in highly polar solvents like water. The solubility of related iodopyridines in water is generally described as slight.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They are generally good solvents for a wide range of organic compounds. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many drug-like molecules and is commonly used to prepare stock solutions for biological assays.[7][8][9]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity introduced by the pyridine ring and the amide group, the solubility of this compound is expected to be low in non-polar solvents.

The following diagram illustrates a logical workflow for selecting appropriate solvents for solubility testing based on the compound's structural characteristics.

Solvent_Selection_Logic Solvent Selection Rationale Compound This compound Features Structural Features: - Iodopyridine (Polar, Basic) - Pivalamide (Polar, H-bond donor/acceptor) - tert-Butyl (Non-polar, Bulky) Compound->Features Aqueous Aqueous Buffers (pH range) Features->Aqueous pH influence? Polar_Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Features->Polar_Protic H-bonding? Polar_Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) Features->Polar_Aprotic Dipole interactions? Non_Polar Non-Polar Solvents (e.g., Toluene, Hexane) Features->Non_Polar Hydrophobicity? Expected_Solubility Expected Solubility Aqueous->Expected_Solubility Polar_Protic->Expected_Solubility Polar_Aprotic->Expected_Solubility Non_Polar->Expected_Solubility High_Sol High Expected_Solubility->High_Sol Moderate_Sol Moderate Expected_Solubility->Moderate_Sol Low_Sol Low Expected_Solubility->Low_Sol Variable_Sol Variable (pH-dependent) Expected_Solubility->Variable_Sol

Caption: Solvent selection logic for solubility testing.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, it is crucial to employ standardized and well-validated experimental methods. The two most common types of solubility assays in drug discovery are thermodynamic and kinetic solubility assays.[8][10]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, with the dissolved and undissolved solid in equilibrium.[1][11] This is considered the "gold standard" for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

Kinetic Solubility Assay

Kinetic solubility is often measured in high-throughput screening settings. It reflects the solubility of a compound under non-equilibrium conditions and is typically determined by precipitating the compound from a DMSO stock solution into an aqueous buffer.[7][8][9]

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Protocol (Nephelometric Method):

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[7]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.[7]

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker and incubate at a controlled temperature for a set period (e.g., 1-2 hours).[7][8]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[7][8]

The following diagram outlines the general workflow for a thermodynamic solubility assay.

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Assay Workflow Start Start Add_Solid Add excess solid compound to vial Start->Add_Solid Add_Solvent Add known volume of solvent Add_Solid->Add_Solvent Equilibrate Equilibrate on shaker (24-72 hours) Add_Solvent->Equilibrate Separate Separate solid and liquid (Centrifugation) Equilibrate->Separate Filter Filter supernatant Separate->Filter Analyze Quantify concentration (HPLC or LC-MS) Filter->Analyze End End: Report Solubility (e.g., µg/mL) Analyze->End

Caption: Workflow for a thermodynamic solubility assay.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as µg/mL or µM. It is crucial to specify the conditions under which the solubility was measured, including the solvent system, temperature, and the type of assay (thermodynamic or kinetic). For pH-dependent solubility, it is informative to present the data as a plot of solubility versus pH. A good target solubility for drug discovery compounds is often considered to be greater than 60 µg/mL.[2]

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • Bergström, C. A., & Avdeef, A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

Sources

An In-depth Technical Guide to the Stability and Degradation of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a molecule of interest in synthetic and medicinal chemistry, incorporating a sterically hindered amide and an iodinated pyridine ring. Understanding its intrinsic stability and degradation profile is paramount for its potential development, handling, and storage. As specific stability data for this compound is not prevalent in public literature, this technical guide provides a predictive analysis based on first principles of its constituent functional groups. More importantly, it serves as an authoritative, practical framework for researchers to systematically evaluate the compound's stability. We present detailed protocols for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, consistent with the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to elucidate degradation pathways, identify potential impurities, and develop robust, stability-indicating analytical methods.

Introduction and Molecular Profile

The stability of a chemical entity, particularly one destined for pharmaceutical or advanced material applications, is a critical quality attribute. It dictates not only the shelf-life and storage conditions but also ensures the safety and efficacy of the final product. The title compound, this compound, presents a unique combination of functional groups that govern its chemical behavior.

  • The Iodopyridine Moiety: The pyridine ring is a common heterocyclic scaffold. The carbon-iodine (C-I) bond, however, is known to be the most labile of the carbon-halogen bonds and is particularly susceptible to photolytic cleavage.[1][2] Its presence is a key potential liability for the molecule's stability under light exposure.

  • The Pivalamide Moiety: The amide bond is generally robust but can undergo hydrolysis under stressed acidic or basic conditions.[3][4] The adjacent tertiary-butyl (pivaloyl) group introduces significant steric hindrance, which is anticipated to kinetically slow the rate of nucleophilic attack at the carbonyl carbon compared to less hindered amides.

This guide will first postulate the primary degradation pathways based on these structural features and then provide a comprehensive experimental blueprint to rigorously test these hypotheses.

Caption: Structure of this compound.

Hypothesized Degradation Pathways

Based on fundamental chemical principles, we can predict several key degradation pathways. A robust forced degradation study is designed to confirm or refute these hypotheses and uncover any unexpected liabilities.

  • Amide Hydrolysis: Under strong acidic or basic conditions, particularly with heat, the amide bond is the most likely point of cleavage. This would yield two primary degradants: 4-iodopyridin-3-amine and 2,2-dimethylpropanoic acid (pivalic acid). The reaction is generally irreversible as the amine product is protonated under acidic conditions, and the carboxylic acid is deprotonated under basic conditions, preventing the back reaction.[5][6]

  • Photodegradation (Deiodination): The C-I bond is susceptible to homolytic cleavage upon exposure to UV light. This pathway would lead to the formation of a radical intermediate, followed by hydrogen abstraction from the solvent or other molecules to yield the de-iodinated product, N-(pyridin-3-yl)-2,2-dimethylpropanamide.[2][7]

  • Oxidative Degradation: The pyridine nitrogen contains a lone pair of electrons and is susceptible to oxidation, potentially forming an N-oxide derivative, especially in the presence of strong oxidizing agents like hydrogen peroxide or peroxy acids.[8][9]

Caption: Predicted primary degradation pathways.

A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance and for developing stability-indicating analytical methods.[10][11] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that secondary and tertiary degradation products do not complicate the analysis.[10][12]

Prerequisite: Analytical Method

A robust, reversed-phase high-performance liquid chromatography (HPLC) method coupled with a photodiode array (PDA) detector should be developed prior to initiating stress studies. This method must be capable of separating the parent compound from its degradation products. LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for the subsequent identification of degradants.

Experimental Workflow

The following diagram outlines a systematic approach to the forced degradation study.

cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution, 80°C) Start->Thermal Photo Photolytic (ICH Q1B Light Source) Start->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analyze Analyze via Stability- Indicating HPLC-UV/MS Neutralize->Analyze Assess Assess Peak Purity, % Degradation, Mass Balance Analyze->Assess Identify Identify Major Degradants (>0.1%) Assess->Identify

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

For each condition, a control sample (protected from the stress condition) should be analyzed alongside the stressed samples.

Protocol 1: Acidic Hydrolysis

  • Preparation: To 1 mL of a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Store the solution in a sealed vial in a thermostatically controlled water bath or oven at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at time points as in the acidic study.

  • Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

Protocol 3: Oxidative Degradation

  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw and analyze aliquots at appropriate intervals (oxidation can be rapid).

  • Note: No quenching is typically required, but samples should be analyzed promptly.

Protocol 4: Thermal Degradation

  • Solid State: Place a sufficient amount of the solid compound in a clear glass vial and store it in an oven at 80°C.

  • Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in ACN:H₂O) and store it in a sealed vial in an oven at 80°C.

  • Sampling: For the solid, dissolve a weighed amount at each time point for analysis. For the solution, withdraw aliquots directly.

Protocol 5: Photostability

  • Standard: Follow the ICH Q1B guideline for photostability testing.[13][14]

  • Exposure: Expose both the solid compound and a solution (1 mg/mL) to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the light-exposed and dark control samples after the exposure period.

Data Interpretation and Summary

The data from the forced degradation studies should be compiled to build a comprehensive stability profile. The primary metrics are the percentage of the parent compound remaining and the formation of new peaks in the chromatogram.

Table 1: Hypothetical Summary of Forced Degradation Results

Stress ConditionParametersDurationParent Compound Remaining (%)Major Degradation Products
Control Room Temp, Dark48h99.8%None Detected
Acid Hydrolysis 0.1 M HCl, 60°C24h85.2%2 (Hypothesized Amine & Acid)
Base Hydrolysis 0.1 M NaOH, 60°C24h89.5%2 (Hypothesized Amine & Acid)
Oxidation 3% H₂O₂, RT8h92.1%1 (Hypothesized N-Oxide)
Thermal (Solid) 80°C48h99.5%None Detected
Thermal (Solution) 80°C48h97.3%1 (Minor, Unidentified)
Photolytic ICH Q1B-82.7%1 (Hypothesized Deiodinated)

This table presents illustrative data to guide expectation and interpretation.

Conclusion

While this compound lacks published stability data, a thorough analysis of its structure allows for the prediction of its primary degradation liabilities. The molecule is expected to be most susceptible to photolytic deiodination and hydrolysis of the amide bond under harsh acidic or basic conditions. The sterically bulky pivaloyl group may afford some kinetic protection against hydrolysis compared to simpler amides. The compound is predicted to have good thermal stability in the solid state.

This guide provides the scientific rationale and detailed, actionable protocols for a comprehensive stability assessment. By executing these forced degradation studies, researchers can definitively identify degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods crucial for any further development of this compound.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
  • Allen, K. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen School of Chemistry. URL: https://www.allen.ac.in/allen-digital/chemistry/amide-hydrolysis
  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline
  • Nageswara Rao, R., & Kumar, A. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. URL: https://bioprocessintl.
  • ResearchGate. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. URL: https://www.researchgate.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. URL: https://medcraveonline.
  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology. URL: http://www.scirp.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products
  • Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube. URL: https://www.youtube.
  • SCIRP. (2010). Photobiodegradation of halogenated aromatic pollutants. URL: https://www.scirp.org/html/2938.html
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. URL: https://www.chemistrysteps.
  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. URL: https://ijcrt.org/papers/IJCRT2105370.pdf
  • BYJU'S. (n.d.). Types of Amide Hydrolysis. URL: https://byjus.com/chemistry/amide-hydrolysis/
  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. URL: https://www.atlas-mts.com/knowledge-center/blog/ich-testing-of-pharmaceuticals-part-1-exposure-conditions
  • SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B. URL: https://www.slideshare.net/mobile/Begabier2/stability-testing-photostability-testing-of-new-drug-substances-and-products-q1bpptx
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. URL: https://www.pharmaguideline.com/2014/01/forced-degradation-study-in-pharmaceutical-stability.html
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. URL: https://www.masterorganicchemistry.com/2019/10/07/amide-hydrolysis/
  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/11169536/
  • Semantic Scholar. (n.d.). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. URL: https://www.semanticscholar.org/paper/Oxidative-degradation-of-pharmaceuticals%3A-theory%2C-Waterman-Adami/e2a1b9c9e8f4d9c7f1a1d1d5f2a1b1d8e8a1d1c1
  • ResearchGate. (2010). (PDF) Photobiodegradation of halogenated aromatic pollutants. URL: https://www.researchgate.
  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. URL: https://www.pharmapproach.
  • OUCI. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. URL: https://ouci.eu/oxidation-of-drugs-during-drug-product-development-problems-and-solutions-2/
  • ResearchGate. (n.d.). Degradation of Halogenated Aromatics by Actinomycetes. URL: https://www.researchgate.
  • Scribd. (n.d.). Oxidative Degradation of Pharmaceuticals PDF. URL: https://www.scribd.
  • Wikipedia. (n.d.). Amide. URL: https://en.wikipedia.org/wiki/Amide
  • Springer. (n.d.). Degradation of Haloaromatic Compounds. URL: https://link.springer.com/chapter/10.1007/978-3-642-77006-2_1
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides

Sources

An In-Depth Technical Guide to Identifying Potential Biological Targets of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a novel chemical entity with potential for biological activity, owing to its structural motifs – a substituted pyridinyl ring and a pivaloyl amide group – which are prevalent in many bioactive molecules. The pyridine ring is a common scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor and anti-inflammatory properties. The identification of the specific biological targets of this compound is a critical step in elucidating its mechanism of action and assessing its therapeutic potential.

This guide provides a comprehensive, multi-faceted strategy for the identification and validation of the biological targets of this compound. We will delve into a systematic approach that begins with computational predictions to generate initial hypotheses, followed by rigorous experimental methodologies for target discovery and validation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: In Silico Target Prediction - Generating Initial Hypotheses

Before embarking on extensive and resource-intensive experimental work, in silico methods offer a cost-effective and rapid approach to predict potential biological targets.[1] These computational tools leverage vast databases of known ligand-target interactions to identify potential targets for a novel compound based on its chemical structure.

Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules are likely to have similar biological targets. We will utilize publicly available web servers for this purpose.

  • SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[2]

  • SEA (Similarity Ensemble Approach): SEA relates proteins based on the chemical similarity of their ligands, enabling the prediction of new targets for a given molecule.

  • TargetHunter: This tool uses a novel algorithm to explore chemogenomic databases and predict biological targets.[3]

Protocol 1: Ligand-Based Target Prediction using SwissTargetPrediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for "this compound".

  • Submission: Navigate to the SwissTargetPrediction web server and paste the SMILES string into the query box.

  • Prediction: Initiate the prediction process. The server will compare the query molecule against its database of active ligands.

  • Analysis: The output will be a list of potential targets, ranked by a probability score. Analyze the top-ranking targets, paying close attention to target classes that are functionally related (e.g., a cluster of kinases or G-protein coupled receptors).

Structure-Based Target Prediction (Panel Docking)

If high-quality 3D structures of potential target proteins are available, panel docking can be employed. This method involves docking the 3D structure of the compound into the binding sites of a panel of proteins to predict binding affinity.

  • TarFisDock: An online tool that performs panel docking against a database of protein structures to identify potential targets.[3]

Causality Behind the Choice: Starting with in silico methods allows for the generation of a ranked list of potential targets. This hypothesis-driven approach helps in prioritizing and designing more focused and efficient downstream experimental validation, saving considerable time and resources.

Part 2: Experimental Target Identification - From Phenotype to Protein

Experimental approaches are essential to identify the bona fide biological targets of this compound within a complex biological system. We will explore two complementary strategies: phenotypic screening followed by target deconvolution, and direct target identification using affinity-based methods.

Phenotypic Screening: Uncovering Cellular Effects

Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, without a priori knowledge of the target.[4][5][6][7][8] This approach is powerful for discovering novel mechanisms of action.

Workflow for Phenotypic Screening and Target Deconvolution

G cluster_phenotypic Phenotypic Screening cluster_deconvolution Target Deconvolution cluster_validation Target Validation pheno_screen Phenotypic Screen (e.g., cell viability, proliferation) hit_id Hit Identification pheno_screen->hit_id Identify desired phenotype affinity_chrom Affinity Chromatography- Mass Spectrometry hit_id->affinity_chrom Prioritize for deconvolution expression_profiling Expression Profiling (Transcriptomics/Proteomics) hit_id->expression_profiling genetic_approaches Genetic Approaches (siRNA/CRISPR screens) hit_id->genetic_approaches biophysical Biophysical Assays (SPR, ITC) affinity_chrom->biophysical cell_based Cell-Based Assays expression_profiling->cell_based genetic_approaches->cell_based G putative_target Putative Target from Screening/Proteomics recombinant_protein Recombinant Protein Expression & Purification putative_target->recombinant_protein spr Surface Plasmon Resonance (SPR) recombinant_protein->spr itc Isothermal Titration Calorimetry (ITC) recombinant_protein->itc validated_interaction Validated Direct Interaction (KD, Thermodynamics) spr->validated_interaction itc->validated_interaction

Sources

In-Depth Technical Guide: Preliminary Biological Screening of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel chemical entity, N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered screening cascade. The experimental design begins with a broad assessment of cytotoxicity, transitioning to a focused investigation of potential kinase inhibition, a common activity for pyridine-containing scaffolds. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature. All experimental workflows and relevant biological pathways are visually represented to enhance clarity and understanding.

Introduction and Rationale

This compound is a novel small molecule featuring a substituted pyridine core. Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The presence of an iodinated pyridine ring, in particular, suggests potential for targeted interactions with biological macromolecules, notably protein kinases[2][3]. Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the kinase's ATP-binding pocket[4].

Given this structural context, a logical preliminary screening strategy for this compound is a "target-aware" phenotypic screen[5][6]. This approach begins with a broad assessment of the compound's effect on cell viability across a panel of cancer cell lines. Hits from this initial screen are then progressed to a more specific, target-based assay to investigate a hypothesized mechanism of action—in this case, kinase inhibition. This tiered approach efficiently identifies compounds with biological activity while simultaneously providing early insights into their potential molecular targets.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of the precursor 3-amino-4-iodopyridine with pivaloyl chloride. This standard amide bond formation is a reliable and well-documented transformation in organic chemistry[7].

Reaction Scheme:

Brief Protocol:

To a solution of 3-amino-4-iodopyridine[2][8] in an anhydrous aprotic solvent such as dichloromethane or pyridine, a suitable base (e.g., pyridine or triethylamine) is added and cooled in an ice bath. Pivaloyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then subjected to an aqueous workup, and the crude product is purified by column chromatography to yield the desired this compound. For analogous procedures, see references[7][9][10].

Tier 1: Cytotoxicity Screening

The initial step in evaluating a novel compound is to assess its general cytotoxicity. This provides a baseline understanding of its biological activity and helps determine the appropriate concentration range for subsequent, more specific assays. We will employ two robust and widely used methods for assessing cell viability: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. Given that many pyridine derivatives exhibit anticancer properties, particularly through kinase inhibition, a panel of human cancer cell lines is appropriate[11][12]. The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose, providing a broad survey of a compound's activity across different cancer types[11][13][14][15]. For a more focused preliminary screen, a smaller, representative panel can be selected based on their known dependence on specific kinase signaling pathways that are often targeted by pyridine-based inhibitors, such as PIM-1 and TYK2[16][17][18].

Table 1: Proposed Cancer Cell Line Panel for Preliminary Screening

Cell LineCancer TypeRationale for Inclusion
MCF-7 Breast AdenocarcinomaCommonly used breast cancer cell line, known to be sensitive to a variety of kinase inhibitors.
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer model, often used to identify compounds with activity against aggressive cancers.
K-562 Chronic Myelogenous LeukemiaKnown to overexpress PIM-1 kinase, making it a suitable model for screening potential PIM-1 inhibitors.
HEL ErythroleukemiaExpresses a constitutively active JAK2 mutant and is sensitive to JAK/TYK2 pathway inhibitors.
A549 Non-Small Cell Lung CancerA standard lung cancer cell line used in the NCI-60 panel.
HCT116 Colorectal CarcinomaA common colon cancer cell line with well-characterized signaling pathways.
Experimental Workflow for Cytotoxicity Screening

The overall workflow for the initial cytotoxicity screening is depicted below. This process is designed to be efficient and generate robust, reproducible data.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound in DMSO Cell_Seeding Seed Cells into 96-well Plates Cell_Culture Culture and Maintain Selected Cancer Cell Lines Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with a Serial Dilution of the Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo Assay Incubation->Viability_Assay Data_Acquisition Read Absorbance/Luminescence on a Plate Reader Viability_Assay->Data_Acquisition IC50_Calculation Normalize Data and Calculate IC50 Values Data_Acquisition->IC50_Calculation Hit_Identification Identify 'Hit' Compounds (e.g., IC50 < 10 µM) IC50_Calculation->Hit_Identification

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Data Analysis and Interpretation

The primary endpoint of the cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Calculation of IC50:

  • Data Normalization: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a software package such as GraphPad Prism or a similar program to fit the data to a sigmoidal dose-response curve (variable slope). The software will then calculate the IC50 value[6][19][20].

A compound is typically considered a "hit" and worthy of further investigation if it displays an IC50 value below a certain threshold, often in the low micromolar range (e.g., <10 µM).

Tier 2: Target-Based Screening - Kinase Inhibition Assay

Compounds that demonstrate significant cytotoxicity in the Tier 1 screen will be advanced to a target-based assay to investigate their potential to inhibit protein kinases. Based on the prevalence of pyridine scaffolds in kinase inhibitors, we propose screening against PIM-1 and TYK2 kinases as representative targets.

Rationale for Kinase Target Selection
  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell survival and proliferation. It is a well-validated target for cancer therapy, and numerous pyridine-based inhibitors have been developed against it[5][21][22].

  • TYK2 Kinase: TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers. Selective TYK2 inhibitors are of significant therapeutic interest[23].

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilution of Hit Compound Reaction_Setup Combine Kinase, Substrate, and Compound in Assay Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Detection Add ADP-Glo™ Reagent and Kinase Detection Reagent Incubation->Detection Luminescence_Reading Read Luminescence Detection->Luminescence_Reading IC50_Calculation Calculate Kinase Inhibition IC50 Luminescence_Reading->IC50_Calculation Selectivity_Assessment Compare IC50s for PIM-1 and TYK2 IC50_Calculation->Selectivity_Assessment

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity[4][20][24][25].

Materials:

  • Recombinant PIM-1 or TYK2 kinase

  • Appropriate kinase substrate (e.g., S6Ktide for PIM-1, IRS1-tide for TYK2)[20][26]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the kinase and substrate mixture to each well. Include a "no inhibitor" control and a "no enzyme" blank.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP, and then generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Similar to the cytotoxicity assays, the primary output is the IC50 value for kinase inhibition. This is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values for PIM-1 and TYK2, an initial assessment of the compound's selectivity can be made.

Concluding Remarks and Future Directions

This technical guide outlines a systematic and rationale-driven approach for the preliminary biological screening of this compound. The proposed two-tiered screening cascade, beginning with broad cytotoxicity profiling followed by targeted kinase inhibition assays, provides an efficient means of identifying biologically active compounds and gaining early insights into their mechanism of action.

Positive results from this preliminary screen, such as potent and selective kinase inhibition, would warrant further investigation. Subsequent steps could include:

  • Expansion of the kinase panel: Profiling the compound against a broader panel of kinases to determine its selectivity profile more comprehensively.

  • Mechanism of action studies: Investigating the mode of inhibition (e.g., ATP-competitive) and performing cell-based assays to confirm target engagement and downstream signaling effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

  • In vivo efficacy studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By following the structured approach detailed in this guide, researchers can effectively and efficiently advance the characterization of novel chemical entities like this compound in the drug discovery pipeline.

References

  • TYK2 (JTK1)
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
  • TYK2 (Tyrosine Kinase 2) Assay Kit. BPS Bioscience. [Link]
  • El-Damasy, D. A., et al. (2020). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 134-147.
  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?
  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
  • Holbeck, S. L., et al. (2010). Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products. Cancer Medicine, 5(1), 104-115.
  • Phenotypic screening. Wikipedia. [Link]
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1145-1151.
  • Gallardo-Rincon, D., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(6), 548-560.
  • Shoemaker, R. H. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. Journal of the National Cancer Institute, 108(7), djw183.
  • How to Design a Good Phenotype Based Drug Discovery Program, and Why It M
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634-1642.
  • Monks, A., et al. (2018). Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. Cancer Research, 78(22), 6582-6593.
  • Workman, P., & Teicher, B. A. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3186-3190.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
  • How to Design a Good Phenotype Based Drug Discovery Program, and Why It M
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1446.e4.
  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634-1642.
  • Abstract P2-19-05: Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. Cancer Research, 70(24 Supplement), P2-19-05.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1446.e4.
  • Creating Graphs With DOT Language. Programster's Blog. [Link]
  • DOT Language. Graphviz. [Link]
  • Cell-based test for kinase inhibitors. INiTS. [Link]
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
  • Dot Language (graph based diagrams). Medium. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology, 4, 273.
  • Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Pyridine compounds as inhibitors of kinase.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1169-1189.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47253-47271.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • 3-aminopyridine. Organic Syntheses. [Link]
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(34), 13586-13592.

Sources

Navigating Chemical Identity: A Technical Guide to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and Its Aliases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. The consistent and accurate naming of a compound ensures clarity in communication, reproducibility of experiments, and the unambiguous assignment of biological activity. This guide provides an in-depth exploration of the chemical entity known as N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, offering a comprehensive overview of its nomenclature, chemical identifiers, and its critical role as a synthetic intermediate in the development of novel therapeutics.

Core Compound Identity and Structure

The systematically named compound, This compound , represents a specific arrangement of atoms, forming a distinct molecular architecture. Its structure is characterized by a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with an amide functional group and at the 4-position with an iodine atom. The amide nitrogen is further bonded to a pivaloyl group, which consists of a tert-butyl group attached to a carbonyl group.

The strategic placement of the iodo and amino functionalities on the pyridine ring makes this compound a versatile building block in organic synthesis. The iodine atom, in particular, serves as a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Comprehensive List of Synonyms and Identifiers

To facilitate accurate identification and retrieval of information from chemical databases and literature, a comprehensive list of synonyms and identifiers for this compound is provided below.

Identifier TypeValue
Systematic IUPAC Name N-(4-iodo-3-pyridinyl)-2,2-dimethylpropanamide
CAS Number 113975-32-9[1]
PubChem CID 10447729[1]
Molecular Formula C10H13IN2O[1]
Molecular Weight 304.13 g/mol [1]
Common Synonyms N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide[1]
4-Iodo-3-(2,2,2-trimethylacetamido)pyridine[1]
N-(4-iodopyridin-3-yl)pivalamide

Role as a Key Synthetic Intermediate

While this compound may not be an end-product therapeutic itself, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. A notable application is its use in the preparation of 3-amino-pyridines that function as agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. These agonists have shown potential in the treatment of metabolic diseases such as type II diabetes.

The synthesis of these GPBAR1 agonists often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where the iodine atom on the pyridine ring of this compound is replaced by a new carbon-carbon bond with a suitable boronic acid derivative. This highlights the compound's utility in modular drug design, allowing for the systematic variation of substituents to optimize pharmacological properties.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acylation of the corresponding aminopyridine precursor. The following is a representative experimental protocol:

Objective: To synthesize this compound from 4-amino-3-iodopyridine.

Materials:

  • 4-Amino-3-iodopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous pyridine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-iodopyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Amino-3-iodopyridine 4-Amino-3-iodopyridine Acylation Acylation 4-Amino-3-iodopyridine->Acylation Pivaloyl_chloride Pivaloyl Chloride Pivaloyl_chloride->Acylation Base Pyridine Base->Acylation Solvent Dichloromethane Solvent->Acylation Product_Compound N-(4-iodopyridin-3-yl)- 2,2-dimethylpropanamide Acylation->Product_Compound

Caption: Synthetic route to this compound.

Biological Context: The GPBAR1 (TGR5) Signaling Pathway

As an intermediate in the synthesis of GPBAR1 agonists, understanding the target pathway is crucial. GPBAR1 is a G protein-coupled receptor that is activated by bile acids. Its activation plays a significant role in regulating metabolism and inflammation.

Upon binding of an agonist, GPBAR1 couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, modulate a variety of cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1), which is a key hormone in glucose homeostasis.

Visualization of the GPBAR1 Signaling Pathway:

GPBAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPBAR1 GPBAR1 (TGR5) Gas Gαs GPBAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gas->AC Activates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1 GLP-1 Secretion PKA->GLP1 Promotes Epac->GLP1 Promotes Agonist GPBAR1 Agonist Agonist->GPBAR1 Activation

Caption: Simplified GPBAR1 (TGR5) signaling pathway.

Conclusion

This compound is a chemical compound of significant interest to the research and drug development community, not for its own direct biological effects, but for its pivotal role as a versatile synthetic intermediate. A thorough understanding of its nomenclature, identifiers, and synthetic applications is essential for its effective use in the creation of novel and potentially life-saving therapeutics. The ability to leverage its chemical reactivity, particularly in the context of GPBAR1 agonist development, underscores the importance of such foundational molecules in the pipeline of modern medicine.

References

  • Vertex AI Search Result 1. N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Sources

An In-depth Technical Guide to N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, physicochemical properties, and potential applications as a versatile chemical building block.

Introduction and Chemical Identity

N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide, with the CAS Number 113975-32-9, is a substituted pyridine derivative featuring an iodo group at the 4-position and a pivaloyl amide moiety at the 3-position. The strategic placement of the bulky and lipophilic pivaloyl group alongside the reactive iodine atom on the pyridine scaffold makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

The pivaloyl amide group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and modulate the physicochemical properties of a lead compound.[1] Iodinated pyridines are also crucial precursors in cross-coupling reactions, enabling the introduction of a wide array of functional groups.[2]

Table 1: Chemical Identity of N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide

IdentifierValue
Chemical Name N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide
CAS Number 113975-32-9
Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
Canonical SMILES CC(C)(C)C(=O)NC1=C(C=NC=C1)I
InChI Key ZJRSKTXMSIVNAU-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The synthesis of N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide is a two-step process commencing with the iodination of 3-aminopyridine, followed by the amidation of the resulting intermediate. A plausible and efficient synthetic route is detailed below.

Synthesis of the Precursor: 3-Amino-4-iodopyridine

The key precursor for the synthesis is 3-Amino-4-iodopyridine (CAS 105752-11-2). This intermediate can be synthesized through various methods, with a common approach being the diazotization of a diaminopyridine precursor followed by a Sandmeyer-type reaction with an iodide salt. However, for the purpose of this guide, we will consider 3-Amino-4-iodopyridine as a commercially available starting material.[3]

Amidation of 3-Amino-4-iodopyridine

The final step involves the acylation of the amino group of 3-Amino-4-iodopyridine with pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent, and the reaction proceeds readily in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

Synthesis_Workflow cluster_precursor Precursor cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product precursor 3-Amino-4-iodopyridine reaction Amide Coupling precursor->reaction reagent1 Pivaloyl Chloride reagent1->reaction reagent2 Pyridine (Base) reagent2->reaction reagent3 Dichloromethane (Solvent) reagent3->reaction product N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide reaction->product Potential_Applications cluster_core Core Compound cluster_reactions Cross-Coupling Reactions cluster_derivatives Diverse Derivatives cluster_applications Potential End Applications core N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) core->suzuki sonogashira Sonogashira Coupling (Alkynyl Groups) core->sonogashira heck Heck Coupling (Alkenyl Groups) core->heck buchwald Buchwald-Hartwig Amination (N-based Groups) core->buchwald derivatives Novel Pyridine Scaffolds suzuki->derivatives sonogashira->derivatives heck->derivatives buchwald->derivatives drug_discovery Drug Discovery (e.g., Kinase Inhibitors, GPCR Ligands) derivatives->drug_discovery materials Materials Science (e.g., Organic Electronics, Ligands) derivatives->materials

Sources

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of N-(4-IODOPYRIDIN-3-YL)PIVALAMIDE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Scaffold in Medicinal Chemistry

N-(4-iodopyridin-3-yl)pivalamide, a substituted pyridine derivative, has emerged as a significant building block in the synthesis of complex bioactive molecules. Its strategic combination of a pivalamide-protected amine and an iodine atom on the pyridine ring renders it a versatile intermediate for a range of chemical transformations, particularly in the realm of medicinal chemistry. The pivaloyl protecting group offers steric hindrance, influencing reaction selectivity, while the iodo group serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies associated with this pivotal compound.

Discovery and Historical Context: An Intermediate in the Quest for GPBAR1 Agonists

The discovery of N-(4-iodopyridin-3-yl)pivalamide is intrinsically linked to the pursuit of novel therapeutics targeting the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This receptor has garnered significant interest for its role in metabolic regulation and inflammation.[1][2][3][4] Research into GPBAR1 agonists has been a focus for pharmaceutical companies, including F. Hoffmann-La Roche AG, as a potential avenue for treating conditions like type 2 diabetes and other metabolic disorders.[1][2]

The first notable appearance of N-(4-iodopyridin-3-yl)pivalamide, identified by its CAS Number 113975-32-9, is within the patent literature, specifically in patent WO2012117000A1, filed by F. Hoffmann-La Roche AG. This patent discloses a series of 3-amino-pyridine derivatives as potent GPBAR1 agonists. In the synthesis of these complex molecules, N-(4-iodopyridin-3-yl)pivalamide serves as a key intermediate, highlighting its importance in the drug discovery process. The development of this intermediate was a necessary step to enable the construction of the final pharmacologically active compounds.

Synthetic Elucidation: A Step-by-Step Approach

The synthesis of N-(4-iodopyridin-3-yl)pivalamide is primarily achieved through the acylation of 3-amino-4-iodopyridine with pivaloyl chloride. This reaction protects the amino group and provides a stable intermediate for further functionalization.

Synthesis of the Precursor: 3-Amino-4-iodopyridine

The precursor, 3-amino-4-iodopyridine, can be synthesized through a multi-step process, often starting from more readily available pyridine derivatives. A common route involves the deprotection of N-(4-iodo-3-pyridinyl)-2,2-dimethylpropanamide itself, indicating a cyclical nature in some synthetic strategies where the title compound is used to generate its own precursor under different conditions.[5]

A general procedure for obtaining 3-amino-4-iodopyridine from its pivalamide-protected form is as follows:[5]

  • Hydrolysis: N-(4-iodo-3-pyridinyl)-2,2-dimethylpropanamide is treated with an aqueous acid solution, such as sulfuric acid.

  • Heating: The mixture is heated to facilitate the hydrolysis of the amide bond.

  • Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium hydroxide, to a pH of 7-8.

  • Extraction: The product, 3-amino-4-iodopyridine, is then extracted from the aqueous solution using an organic solvent like dichloromethane.

  • Isolation: The organic extracts are combined, dried, and concentrated to yield the desired product.

Core Synthesis: N-(4-IODOPYRIDIN-3-YL)PIVALAMIDE

The final step involves the reaction of 3-amino-4-iodopyridine with pivaloyl chloride. This is a standard acylation reaction.

Materials:

  • 3-Amino-4-iodopyridine

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 3-amino-4-iodopyridine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(4-iodopyridin-3-yl)pivalamide as a solid.

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical Form
N-(4-iodopyridin-3-yl)pivalamide113975-32-9C10H13IN2O304.13Solid
3-Amino-4-iodopyridine105752-11-2C5H5IN2220.01Solid
Pivaloyl chloride3282-30-2C5H9ClO120.58Liquid

Visualizing the Synthesis

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis 3-Aminopyridine 3-Aminopyridine Iodination Iodination 3-Aminopyridine->Iodination Various Methods 3-Amino-4-iodopyridine 3-Amino-4-iodopyridine Iodination->3-Amino-4-iodopyridine 3-Amino-4-iodopyridine_core 3-Amino-4-iodopyridine Acylation Acylation 3-Amino-4-iodopyridine_core->Acylation Pivaloyl_chloride Pivaloyl Chloride Pivaloyl_chloride->Acylation Target_Compound N-(4-iodopyridin-3-yl)pivalamide Acylation->Target_Compound DCM, TEA

Caption: Synthetic pathway to N-(4-iodopyridin-3-yl)pivalamide.

Conclusion

N-(4-iodopyridin-3-yl)pivalamide stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. Born out of the necessity for a versatile intermediate in the development of GPBAR1 agonists, its strategic design allows for efficient and controlled chemical manipulations. This guide has provided a comprehensive overview of its discovery, historical context, and a detailed, practical protocol for its synthesis, underscoring its significance for researchers in medicinal chemistry and process development.

References

  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-AMINOPYRIDINE. Organic Syntheses, Coll. Vol. 7, 27.
  • O-Pivaloyl hydroxylamine triflic acid. (n.d.). Organic Syntheses.
  • Hoegenauer, K., et al. (2014). G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype. Journal of Medicinal Chemistry, 57(24), 10343-10354.
  • Preparation method of 3-amino-4-methylpyridine. (2015, February 18). Google Patents.
  • Hoegenauer, K., et al. (2014). G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype. Journal of Medicinal Chemistry, 57(24), 10343-54.
  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate.
  • Sepe, V., et al. (2016). Navigation in bile acid chemical space: discovery of novel FXR and GPBAR1 ligands. Scientific Reports, 6, 29320.
  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. (2014). ResearchGate.
  • Roda, A., et al. (2017). Chemistry and Pharmacology of GPBAR1 and FXR Selective Agonists, Dual Agonists, and Antagonists. Current Medicinal Chemistry, 24(21), 2247-2272.
  • Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538.

Sources

Methodological & Application

Application Note & Protocol: In Vitro Evaluation of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Using a Luminescence-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of Novel Chemical Entities

In the landscape of modern drug discovery, the characterization of novel chemical entities is a critical first step. The compound N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, a substituted pyridinyl amide, belongs to a class of heterocyclic compounds that have garnered significant interest for their potential as modulators of key cellular signaling pathways. While the specific molecular target of this compound is yet to be fully elucidated, its structural motifs suggest a potential interaction with protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of therapeutic targets.[1][2]

This document provides a detailed, robust, and self-validating protocol for an in vitro assay to determine the inhibitory potential of this compound against a representative protein kinase. We will employ a universal, luminescence-based kinase assay that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction. This methodology is not dependent on a specific antibody or a modified substrate, making it a versatile tool for the initial screening and characterization of uncharacterized compounds.[3][4] The ADP-Glo™ Kinase Assay has been selected for this protocol due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[5][6]

Principle of the Assay: Quantifying Kinase Activity through ADP Production

Protein kinases catalyze the transfer of the gamma-phosphate group from adenosine triphosphate (ATP) to a protein substrate. For every molecule of phosphorylated substrate produced, one molecule of ADP is generated. The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[5][7]

Step 1: Termination of the Kinase Reaction and ATP Depletion. The addition of the ADP-Glo™ Reagent terminates the enzymatic reaction and depletes the remaining unconsumed ATP.

Step 2: Conversion of ADP to ATP and Luminescence Generation. The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a stable luminescent signal. The intensity of this light signal is directly proportional to the initial kinase activity.[1][7] Consequently, a decrease in the luminescent signal in the presence of an inhibitor, such as this compound, indicates a reduction in kinase activity.[1]

Experimental Workflow Visualization

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Step 1 cluster_2 ADP-Glo™ Step 2 & Detection Kinase Kinase + Substrate + ATP Test_Compound This compound Incubation1 Incubate at RT Test_Compound->Incubation1 Kinase_Reaction_Product Phosphorylated Substrate + ADP + remaining ATP Incubation1->Kinase_Reaction_Product Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction_Product->Add_ADP_Glo_Reagent Incubation2 Incubate 40 min at RT Add_ADP_Glo_Reagent->Incubation2 ADP_Present ADP Incubation2->ADP_Present Add_Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Present->Add_Kinase_Detection_Reagent Incubation3 Incubate 30-60 min at RT Add_Kinase_Detection_Reagent->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.

Materials and Reagents

ReagentSupplierCatalog Number
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human Kinase (e.g., ABL1)SignalChemA01-10G
Kinase Substrate (e.g., ABLtide)SignalChemP01-58
This compoundSee Supplier-
Ultra-Pure ATPPromegaV9151
Dithiothreitol (DTT)Sigma-AldrichD9779
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)In-house preparation-
96-well or 384-well white, opaque platesCorning3917 or 3572
Plate-reading LuminometerVarious-

Detailed Step-by-Step Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). This will be the source for the final assay concentrations.

  • Kinase Buffer: Prepare the kinase buffer and keep it on ice.

  • ATP Stock Solution: Prepare a 10 mM ATP stock solution in kinase buffer. The final ATP concentration in the assay should be at or near the Kₘ for the specific kinase being used.

  • Kinase Aliquots: Prepare single-use aliquots of the recombinant kinase to avoid repeated freeze-thaw cycles.

Kinase Reaction Setup

The following steps should be performed in a 384-well plate format. For a 96-well plate, adjust volumes accordingly while maintaining the recommended ratios.[8]

  • Add Test Compound: Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.

  • Prepare Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and its substrate in kinase buffer. The final concentration of each should be 2X the desired final assay concentration.

  • Add Kinase/Substrate Mix: Add 2 µL of the kinase/substrate master mix to each well.

  • Prepare ATP Solution: Prepare a 2X ATP solution in kinase buffer.

  • Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume will be 5 µL.

  • Incubate: Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes.

ADP-Glo™ Assay Procedure
  • Terminate Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.[8]

  • Incubate: Incubate the plate at room temperature for 40 minutes.[5][7]

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction into ATP and initiate the luminescence reaction.[8]

  • Incubate: Incubate the plate at room temperature for 30-60 minutes. The luminescent signal is stable for several hours.[7]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Controls for a Self-Validating System

  • Positive Control (No Inhibition): Kinase reaction with DMSO instead of the test compound (represents 100% kinase activity).

  • Negative Control (100% Inhibition): Kinase reaction without the kinase enzyme (represents 0% kinase activity).

  • Compound Interference Control: Test compound in the absence of kinase to check for any interference with the luminescent signal.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - [(RLU_compound - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)])

    • Where RLU is the Relative Luminescent Units.

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Summary of Experimental Parameters

ParameterValueNotes
Plate Format384-well, white, opaqueMinimizes well-to-well crosstalk.
Kinase Reaction Volume5 µLCan be scaled up for 96-well plates.
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit kinase activity.
Kinase Reaction Incubation Time60 minutesMay need optimization depending on the kinase.
ADP-Glo™ Reagent Incubation Time40 minutesEnsures complete depletion of ATP.[5]
Kinase Detection Reagent Incubation30-60 minutesAllows for the development of a stable luminescent signal.[8]
ReadoutLuminescenceHighly sensitive detection method.[3]

Conclusion and Forward Outlook

This application note provides a comprehensive and robust framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. The use of the ADP-Glo™ Kinase Assay offers a universal and high-throughput compatible method to ascertain the compound's inhibitory activity and determine its potency (IC₅₀). Positive results from this assay would warrant further investigation, including selectivity profiling against a panel of kinases and subsequent cell-based assays to confirm its activity in a more physiologically relevant context.[9][10] This structured approach ensures that the initial assessment of novel compounds is both efficient and scientifically rigorous, paving the way for more advanced preclinical development.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • Goueli, S. A., Hsiao, K., Zdanovskaia, M., & Bulleit, B. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research, 65(9_Supplement), 1392.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • BPS Bioscience. (n.d.). Luminescent Assay Kits.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • National Center for Biotechnology Information. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central.
  • PubMed. (2003, December 18). Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues.
  • PubMed. (2015, May 14). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • PubMed. (2020, May 15). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors.
  • PubChem. (2025, November 15). 3-(3-Iodo-2-pyridinyl)-2,2-dimethylpropanamide.

Sources

The Versatile Building Block: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Asset for Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide has emerged as a highly valuable scaffold, ingeniously combining several key features that render it a versatile precursor for a multitude of transformations. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The presence of an iodine atom at the 4-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, while the sterically demanding 2,2-dimethylpropanamide (pivaloyl) group at the 3-position offers a unique steric and electronic environment that can be exploited to direct reactivity and modulate the properties of the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the properties and safety considerations associated with this compound.

PropertyValue
Molecular Formula C₁₀H₁₃IN₂O
Molecular Weight 304.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, Dioxane, THF)

Safety and Handling:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. Very toxic to aquatic life with long lasting effects.[1]

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection.[1] Wash skin thoroughly after handling.[1] Avoid breathing dust.[1] Use only outdoors or in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1] Store locked up.[1]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a palladium(0) center, enabling these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. In the context of our building block, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the iodo-pyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The bulky pivaloyl group adjacent to the reacting site may influence the rate of reaction, potentially requiring more robust catalytic systems or slightly elevated temperatures to achieve optimal yields.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Transmetalation Transmetalation Complex OxAdd->Transmetalation [R-B(OR)₂]⁻ Product_Complex Product Complex Transmetalation->Product_Complex Product_Complex->Pd0 Reductive Elimination Biaryl 4-Aryl-N-(pyridin-3-yl)-2,2-dimethylpropanamide ArylIodide This compound BoronicAcid R-B(OH)₂

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd(dppf)Cl₂ (2-5 mol%). Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v or toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandChoice depends on the reactivity of the boronic acid. More electron-rich and bulky phosphine ligands can be beneficial for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFThe solvent system influences the solubility of reagents and the rate of reaction. Protic co-solvents can aid in the dissolution of the base.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the reductive elimination step.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. This reaction is invaluable for introducing linear alkynyl fragments, which are useful for further transformations or as linkers in drug molecules.

Mechanistic Rationale: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Subsequent reductive elimination yields the desired alkynyl-substituted pyridine. Copper-free versions of this reaction are also well-established and can be advantageous in certain contexts to avoid potential issues with copper contamination in the final product.[1]

Sonogashira_Coupling cluster_main Sonogashira Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Transmetalation Transmetalation Complex OxAdd->Transmetalation R-C≡C-Cu Product_Complex Product Complex Transmetalation->Product_Complex Product_Complex->Pd0 Reductive Elimination AlkynylPyridine 4-Alkynyl-N-(pyridin-3-yl)-2,2-dimethylpropanamide ArylIodide This compound Alkyne R-C≡C-H

Caption: Catalytic cycle for the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen.

  • Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Alternatively, a solvent like DMF or THF can be used with an amine base. Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide, which accelerates the transmetalation step.
Base Et₃N, DIPAThe amine base is crucial for the deprotonation of the terminal alkyne.
Solvent Amine base as solvent, or DMF, THFThe choice of solvent can impact the reaction rate and solubility of the reagents.
Temperature Room Temperature to 60 °CSonogashira couplings with aryl iodides are often facile and do not require high temperatures.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is central to the synthesis of a vast number of pharmaceuticals. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting palladium(II) complex then coordinates to the amine, and subsequent deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed.

Buchwald_Hartwig_Amination cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Amine_Coordination Amine Coordination Complex OxAdd->Amine_Coordination R₂NH Pd_Amido Palladium-Amido Complex Amine_Coordination->Pd_Amido -[HBase]⁺X⁻ Product_Complex Product Complex Pd_Amido->Product_Complex Product_Complex->Pd0 Reductive Elimination Arylamine 4-Amino-N-(pyridin-3-yl)-2,2-dimethylpropanamide ArylIodide This compound Amine R₂NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%). Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Palladium Catalyst/Ligand Pd₂(dba)₃ with Xantphos, RuPhos, or other biarylphosphine ligandsThe ligand choice is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich ligands are generally preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the base and other side reactions.
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation barrier for the C-N bond-forming reductive elimination.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3-amino-4-arylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The products derived from this compound through the aforementioned cross-coupling reactions are ideal precursors for the synthesis of such inhibitors. For instance, the introduction of specific aryl or heteroaryl groups at the 4-position can lead to compounds that target the ATP-binding site of kinases. The amide functionality at the 3-position can also be further manipulated or may itself participate in crucial hydrogen bonding interactions within the active site of the target protein.

Conclusion

This compound is a strategically designed building block that offers a reliable and versatile platform for the synthesis of a diverse array of substituted pyridines. Its utility in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides medicinal chemists and synthetic organic chemists with a powerful tool for the rapid elaboration of molecular complexity. The protocols and insights provided in this application note are intended to serve as a practical guide for unlocking the full synthetic potential of this valuable compound in the pursuit of novel therapeutics and functional materials.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Heck Reaction - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed.
  • Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PubMed Central.
  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed.
  • Aminative Suzuki-Miyaura coupling - PubMed.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH.
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - NIH.
  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities.
  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed.
  • Total Synthesis of Mycinolide IV and Path‐Scouting for Aldgamycin N - PMC.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
  • (S)-3-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide | C13H14INO3 - PubChem.
  • N,N-dimethyl-4-[[4-[4-[[(3R)-pyrrolidin-3-yl]amino]thieno[3,2-d]pyrimidin-2-yl]pyridin-2-yl]amino]benzenesulfonamide | C23H25N7O2S2 | CID 117666649 - PubChem.
  • NL1029016C2 - Tetrahydronaphthyridine derivatives. - Google Patents.

Sources

Application Notes and Protocols for the Derivatization of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a key building block in modern medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a reactive iodine atom and a sterically hindered amide group, offers a unique platform for the synthesis of complex molecules with diverse biological activities. The 4-iodopyridinyl moiety is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position. The adjacent 3-amido group can influence the electronic properties of the pyridine ring and provide a vector for additional interactions with biological targets.

These application notes provide a comprehensive guide to the most effective methods for the derivatization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Strategic Approaches to Derivatization

The primary site for derivatization of this compound is the carbon-iodine bond at the 4-position of the pyridine ring. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] The following sections will detail the theoretical and practical aspects of several key derivatization strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] For this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at the 4-position.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The base is crucial for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[2]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-R(L2) Transmetalation I- I- Aryl-R Aryl-R Aryl-Pd(II)-R(L2)->Aryl-R Reductive Elimination B(OH)2(Base)- B(OH)2(Base)- Aryl-R->Pd(0)L2 Regeneration This compound This compound This compound->Aryl-Pd(II)-I(L2) R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)2 + Base->Aryl-Pd(II)-R(L2)

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandChoice depends on the reactivity of the boronic acid and the steric hindrance of the substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often used for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] For this compound, this allows for the introduction of a variety of alkynyl groups, which are valuable precursors for further transformations.

Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles.[5] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination.[5] The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-C≡CR(L2) Transmetalation Aryl-C≡CR Aryl-C≡CR Aryl-Pd(II)-C≡CR(L2)->Aryl-C≡CR Reductive Elimination Aryl-C≡CR->Pd(0)L2 Regeneration R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Aryl-Pd(II)-I(L2) This compound This compound This compound->Aryl-Pd(II)-I(L2)

Caption: Catalytic Cycles of Sonogashira Coupling.

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) via syringe. Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Phosphine-based palladium catalysts are commonly used.
Co-catalyst CuICopper(I) iodide is the most common co-catalyst, facilitating the formation of the copper acetylide.
Base Et₃N, i-Pr₂NHAn amine base is required to deprotonate the alkyne and neutralize the HX byproduct.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation.
Temperature Room temperature to 60 °CThe reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[7] It allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[8] The resulting palladium(II) complex then undergoes coordination with the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[8]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Aryl-Pd(II)-NR1R2(L2) Aryl-Pd(II)-NR1R2(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation I- I- Aryl-NR1R2 Aryl-NR1R2 Aryl-Pd(II)-NR1R2(L2)->Aryl-NR1R2 Reductive Elimination H-Base+ H-Base+ Aryl-NR1R2->Pd(0)L2 Regeneration This compound This compound This compound->Aryl-Pd(II)-I(L2) R1R2NH + Base R1R2NH + Base R1R2NH + Base->Aryl-Pd(II)-NR1R2(L2)

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv.) in a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring until the reaction is complete.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ with Xantphos, BINAP, or other biarylphosphine ligandsThe choice of ligand is crucial and depends on the amine substrate. Bulky, electron-rich ligands are generally preferred.
Base NaOt-Bu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Temperature 80-120 °CThe reaction temperature needs to be carefully controlled to balance reaction rate with catalyst stability.
Other Important Derivatization Methods

Beyond the "big three" cross-coupling reactions, several other methods are valuable for derivatizing this compound.

  • Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a route to vinylpyridines.[9][10][11][12]

  • Stille Coupling: This reaction utilizes organotin reagents as coupling partners and is known for its tolerance of a wide range of functional groups.[13][14][15][16][17]

  • Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed reactions with a cyanide source (e.g., Zn(CN)₂, KCN).[18][19][20][21][22] The resulting cyanopyridine is a versatile intermediate for the synthesis of amides, carboxylic acids, and tetrazoles.[21]

  • Amide Hydrolysis: While the pivaloyl group is relatively robust, it can be hydrolyzed under harsh acidic or basic conditions to reveal the free amine at the 3-position.[23][24][25][26][27] This unmasks a new site for derivatization, such as acylation, alkylation, or sulfonylation.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and adaptable scaffold in the field of synthetic and medicinal chemistry. The derivatization methods outlined in these application notes, particularly the palladium-catalyzed cross-coupling reactions, provide a robust toolkit for the creation of diverse molecular architectures. The strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, among other transformations, enables the systematic exploration of chemical space around the 4-pyridinyl core. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound and the innovative application of these derivatization strategies will undoubtedly continue to expand.

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Buchwald–Hartwig amin
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
  • Stille Coupling. Organic Chemistry Portal.
  • Stille Coupling. NROChemistry.
  • Stille Coupling. OpenOChem Learn.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Stille Coupling. Chemistry LibreTexts.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
  • Stille reaction. Wikipedia.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Heck reaction. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • This compound. ChemicalBook.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC - NIH.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Heck Reaction. Organic Chemistry Portal.
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. YouTube.
  • Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Direct C–H Cyanation of Arenes via Organic Photoredox C
  • Chapter 1.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH.
  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities.
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed.
  • (S)-3-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide | C13H14INO3. PubChem.

Sources

Application Notes and Protocols for the Use of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Iodopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these inhibitors featuring heterocyclic scaffolds designed to interact with the ATP-binding site of the kinase.[3][4]

Among the diverse range of heterocyclic building blocks, N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide emerges as a highly versatile and strategically important precursor in the synthesis of potent and selective kinase inhibitors. The core value of this molecule lies in the synergistic interplay of its structural features:

  • The Iodopyridine Moiety: The iodine atom at the 4-position of the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This enables the facile introduction of a wide array of aryl and heteroaryl substituents, allowing for extensive exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity.

  • The Pyridine Ring: The pyridine core itself is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

  • The Amide Linkage and Pivaloyl Group: The N-pivaloyl group provides steric bulk and lipophilicity, which can influence the compound's solubility, cell permeability, and interaction with the solvent-exposed regions of the kinase active site. The amide linkage offers a synthetically stable connection point.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on targeting the Janus Kinase (JAK) family.

Target Focus: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are critical mediators of cytokine signaling.[6] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory diseases and cancers.[6] Consequently, the development of JAK inhibitors has become a major area of therapeutic research. Many potent JAK inhibitors feature a substituted pyrazole moiety linked to a hinge-binding heterocycle, a structural motif readily accessible from this compound.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Pyrazolyl-Pyridine Kinase Inhibitor Core

The primary synthetic route for elaborating the this compound core involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction enables the coupling of the iodopyridine with a pyrazoleboronic acid or ester, yielding the desired pyrazolyl-pyridine scaffold.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Iodopyridine N-(4-iodopyridin-3-yl)- 2,2-dimethylpropanamide ReactionVessel Reaction Mixture in Inert Atmosphere Iodopyridine->ReactionVessel PyrazoleBoronicEster Pyrazole Boronic Acid/ Ester PyrazoleBoronicEster->ReactionVessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-(4-(1H-pyrazol-4-yl)pyridin-3-yl)- 2,2-dimethylpropanamide Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of N-(4-(1H-pyrazol-4-yl)pyridin-3-yl)-2,2-dimethylpropanamide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(1H-pyrazol-4-yl)pyridin-3-yl)-2,2-dimethylpropanamide.

Application in Kinase Inhibition Assays

The synthesized pyrazolyl-pyridine compounds can be evaluated for their inhibitory activity against a panel of kinases, with a primary focus on the JAK family. In vitro kinase assays are essential for determining the potency (typically as an IC₅₀ value) and selectivity of the synthesized inhibitors.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dilution Serial Dilution of Test Compound Dispense_Compound Dispense Compound (and Controls) Compound_Dilution->Dispense_Compound Kinase_Substrate_Mix Prepare Kinase/ Substrate Mix Add_Kinase_Substrate Add Kinase/ Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Reaction ATP_Solution->Initiate_Reaction Assay_Plate 384-Well Assay Plate Incubate_1 Pre-incubation Dispense_Compound->Assay_Plate Add_Kinase_Substrate->Assay_Plate Incubate_1->Initiate_Reaction Incubate_2 Reaction Incubation (e.g., 60 min at RT) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Develop_Signal Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Develop_Signal Incubate_3 Signal Stabilization Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

Caption: Workflow for an In Vitro Kinase Assay.

Protocol: In Vitro JAK1 Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against JAK1 kinase using a commercially available assay kit such as ADP-Glo™.

Objective: To measure the dose-dependent inhibition of recombinant human JAK1 by a test compound and determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant human JAK1 kinase

  • Kinase-specific peptide substrate (e.g., IRS-1tide)

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipette or acoustic liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compound, DMSO (for 0% inhibition control), and a known potent pan-kinase inhibitor like Staurosporine (for 100% inhibition control) into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2x solution of JAK1 kinase and its peptide substrate in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for JAK1 to ensure accurate IC₅₀ determination for ATP-competitive inhibitors. Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background (100% inhibition) from all measurements.

    • Normalize the data by setting the 0% inhibition control to 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, general principles for pyrazolyl-pyridine-based kinase inhibitors can be applied. The following table presents representative IC₅₀ data for closely related JAK inhibitors to illustrate potential SAR trends.

Compound IDR¹ on PyrazoleR² on PyridineJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
A -H-NH₂507525
B -CH₃-NH₂304515
C -H-OH12015080
D -H-NH-cyclopropyl203010

Data is illustrative and based on general trends for this class of inhibitors.

Key SAR Observations:

  • Substitution on the Pyrazole Ring (R¹): Small alkyl groups, such as a methyl group (Compound B vs. A), can enhance potency, potentially by making favorable hydrophobic interactions in the ATP-binding pocket.

  • Substitution on the Pyridine Ring (R²): The nature of the substituent at positions ortho or para to the pyrazole linkage is critical for activity. Small, hydrogen-bond donating groups like amines (Compound A) are often preferred over hydroxyl groups (Compound C). Further elaboration of the amine, for instance, with a cyclopropyl group (Compound D), can lead to a significant increase in potency, likely by accessing additional binding pockets.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic placement of an iodine atom allows for the efficient introduction of diverse functionalities via well-established cross-coupling methodologies. The resulting pyrazolyl-pyridine scaffold is a privileged motif in the design of potent and selective JAK inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this building block in their drug discovery programs.

References

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37669527/]
  • 4-iodopyrazole in the synthesis of kinase inhibitors. Benchchem. [URL: https://www.benchchem.com/application-notes/4-iodopyrazole-in-the-synthesis-of-kinase-inhibitors]
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem. [URL: https://www.benchchem.com/application-notes/3-fluoro-5-iodobenzamide-in-the-synthesis-of-kinase-inhibitors]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5135]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82750373.htm]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [URL: https://www.mdpi.com/1422-0067/24/16/12965]
  • The target landscape of clinical kinase drugs. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5404121/]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4741]
  • Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Springer. [URL: https://link.springer.com/chapter/10.1007/978-3-030-48283-1_3]
  • An overview of kinase downregulators and recent advances in discovery approaches. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8917205/]
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222478/]
  • Drug Discovery - Inhibitor. chemical-kinomics. [URL: https://www.chemical-kinomics.com/drug-discovery]
  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15515201/]
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32297743/]
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32200138/]
  • Special Issue : Design and Study of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/Kinase_Inhibitors]
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29998374/]
  • Pyridine compounds as inhibitors of kinase. Google Patents. [URL: https://patents.google.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11160123/]
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9957388/]
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1135]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00114a]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672051/]
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10354181/]
  • Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22653833/]
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15125964/]
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39571461/]
  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. ResearchGate. [URL: https://www.researchgate.net/publication/287178972_Synthesis_of_N-aryl-3-indol-3-ylpropanamides_and_their_immunosuppressive_activities]

Sources

Application Notes and Protocols: Leveraging N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind with low affinity to a biological target.[1][4][5] These initial weak interactions are then optimized through structure-guided chemistry to develop high-affinity lead compounds. This approach offers several advantages, including higher hit rates, greater exploration of chemical space, and the generation of leads with superior physicochemical properties.[3][6]

This guide focuses on the application of a specific, yet representative, fragment: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide . This molecule serves as an excellent case study to illustrate the principles and protocols of FBDD, with a particular emphasis on the strategic use of halogenated fragments. The presence of an iodine atom on the pyridine ring is of special interest, as it can participate in halogen bonding—a directional, non-covalent interaction that is increasingly exploited in rational drug design.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for integrating fragments like this compound into a drug discovery workflow.

The Fragment: this compound at a Glance

The selection of fragments for a screening library is a critical first step in any FBDD campaign. Fragments are chosen for their structural simplicity, diversity, and "drug-like" properties. This compound embodies several desirable characteristics for a fragment.

PropertyValueSource
Molecular Formula C10H13IN2O[7]
Molecular Weight 304.13 g/mol [7]
IUPAC Name This compound[7]
Key Structural Features Pyridine ring, Amide linker, tert-Butyl group, Iodine atomN/A

The pyridine ring provides a scaffold that is common in many approved drugs and offers vectors for chemical elaboration. The amide linker and tert-butyl group contribute to the fragment's solubility and three-dimensional shape. Critically, the iodine atom can act as a powerful hydrogen bond acceptor mimic, forming halogen bonds with protein backbone atoms or side chains, thus providing a specific and directional interaction to guide hit optimization.

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a multi-step, iterative process. The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Characterization A Fragment Library Screening (e.g., SPR, NMR, X-ray) B Hit Confirmation & Validation (Orthogonal Methods) A->B Primary Hits C Structural Biology (X-ray Crystallography, NMR) B->C Validated Hits D Structure-Guided Medicinal Chemistry C->D Binding Mode E Iterative Optimization Cycles (Fragment Growing/Linking) D->E Synthesized Analogs E->C Feedback Loop F In Vitro & In Vivo Pharmacology E->F Potent Leads G ADME/Tox Profiling F->G H Lead Candidate G->H

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

PART 1: Hit Identification Protocols

The initial identification of fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events.[8][9][10] Here, we detail protocols for three of the most widely used primary screening methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to detect molecular interactions in real-time.[11][12][13] It is highly sensitive to the binding of small molecules and provides valuable kinetic data.[10][11]

Causality Behind Experimental Choices:

  • Immobilization Strategy: Covalent amine coupling is a robust and common method for immobilizing a protein target. The choice of a reference surface (e.g., a blank channel or one with an irrelevant protein) is crucial to subtract non-specific binding and bulk refractive index changes.[10][11]

  • Fragment Concentration: Screening at multiple concentrations (e.g., 50 µM, 150 µM, 300 µM) is recommended to identify concentration-dependent binding and mitigate false positives arising from aggregation at higher concentrations.[10]

  • DMSO Calibration: Precise matching of DMSO concentrations between the running buffer and fragment solutions is critical to avoid false positives due to refractive index mismatches.[10][11]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+ buffer).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • Prepare a reference surface in the same manner, either by deactivating it directly after activation or by immobilizing an unrelated protein.

  • Fragment Screening:

    • Prepare stock solutions of this compound and other fragments in 100% DMSO.

    • Dilute the fragments to their final screening concentrations in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%).

    • Perform a DMSO calibration curve to correct for any minor solvent mismatches.

    • Inject the fragment solutions over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and buffer-only injections.

    • Analyze the binding responses at steady state to determine if binding is dose-dependent.

    • For confirmed hits, perform a full kinetic analysis by titrating the fragment over a wider concentration range to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Hit Identification and Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information about the interaction.[14][15][16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for primary screening.[8][14]

Causality Behind Experimental Choices:

  • Ligand-Observed vs. Protein-Observed: Ligand-observed methods are often preferred for primary screening due to their higher throughput and lower protein consumption.[17] Protein-observed methods (e.g., ¹H-¹⁵N HSQC) are invaluable for validating hits and mapping the binding site but require isotopically labeled protein.[14]

  • STD NMR: This experiment relies on the transfer of saturation from the protein to a bound ligand. It is a robust method for identifying binders from a mixture of compounds.

Step-by-Step Methodology (STD NMR):

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Prepare a stock solution of this compound (e.g., 100 mM in d6-DMSO).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire two spectra of the protein-fragment mixture:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The difference between these two spectra (Off-resonance - On-resonance) yields the STD spectrum.

  • Data Analysis:

    • Signals present in the STD spectrum belong to the fragment that has bound to the protein.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

    • This method can be used to screen mixtures of fragments, significantly increasing throughput.[8]

Protocol 3: Structural Insights through X-ray Crystallography Screening

X-ray crystallography provides high-resolution, unambiguous evidence of fragment binding and reveals the precise binding mode.[4][18][19] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[20][21]

Causality Behind Experimental Choices:

  • Soaking vs. Co-crystallization: Crystal soaking is the most common method for crystallographic fragment screening due to its higher throughput. It involves diffusing the fragment into a pre-grown apo-protein crystal.

  • High Fragment Concentration: Due to their weak affinity, fragments must be soaked at high concentrations (typically 10-50 mM) to achieve sufficient occupancy in the crystal.

  • Cryoprotection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during data collection. The cryoprotectant solution must be compatible with the crystal and the fragment.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein under conditions that are robust and reproducible. The crystals should diffract to a high resolution (<2.5 Å).[18]

  • Crystal Soaking:

    • Prepare a soaking solution containing the this compound fragment at a concentration of 20 mM in a solution similar to the crystal mother liquor, including a cryoprotectant (e.g., 25% glycerol). The DMSO concentration should be kept as low as possible to avoid crystal damage.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment. The iodine atom of this compound should be particularly visible due to its high electron density.

    • Model the fragment into the density and perform crystallographic refinement to optimize the fit of the model to the data.

PART 2: Hit Validation and Thermodynamic Characterization

Identifying a "hit" in a primary screen is only the first step. It is essential to validate this interaction using an orthogonal biophysical method and to characterize its thermodynamic properties. Isothermal Titration Calorimetry (ITC) is considered the gold standard for this purpose.[4][22]

Protocol 4: Hit Validation with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[23][24][25]

Causality Behind Experimental Choices:

  • Direct Measurement: ITC is a direct binding assay that does not rely on labels, fluorescence, or surface immobilization, making the data less prone to artifacts.[24]

  • Thermodynamic Signature: The enthalpy (ΔH) and entropy (ΔS) of binding provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic effects), which is critical for guiding medicinal chemistry efforts.[24]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the target protein (e.g., 20-50 µM) and the fragment hit, this compound (e.g., 0.5-1 mM), in the exact same buffer. Meticulous buffer matching is critical for high-quality data.

    • Thoroughly degas both the protein and fragment solutions.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (e.g., 2 µL injections every 150 seconds).

  • Titration and Data Acquisition:

    • Perform an initial injection (often smaller, e.g., 0.4 µL) which is typically discarded during analysis.

    • Execute the titration sequence of ~20 injections. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the raw thermogram peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ITC_Concept cluster_0 ITC Instrument cluster_1 Measurement cluster_2 Data Output cluster_3 Thermodynamic Parameters Syringe Syringe (Fragment Solution) Cell Sample Cell (Protein Solution) Syringe->Cell Titration Injections Heat Heat Change (ΔH) Detected Thermogram Raw Thermogram (Heat Pulses) Isotherm Binding Isotherm (Heat vs. Molar Ratio) Thermogram->Isotherm Integration Params KD (Affinity) n (Stoichiometry) ΔH (Enthalpy) ΔS (Entropy) Isotherm->Params Model Fitting

Caption: Conceptual workflow of an Isothermal Titration Calorimetry (ITC) experiment.

PART 3: From Fragment to Lead: The Path Forward

Once a fragment like this compound is validated as a binder, the exciting phase of hit-to-lead optimization begins. This process is heavily reliant on structural biology and medicinal chemistry.

Structure-Guided Growth: The high-resolution crystal structure of the protein-fragment complex is the roadmap for optimization. Chemists can "grow" the fragment by adding chemical functionality that explores adjacent pockets of the binding site, forming new, favorable interactions and increasing potency. The iodine atom on the pyridine ring can serve as a valuable vector for chemical modification, for example, through Suzuki or Sonogashira cross-coupling reactions, allowing for rapid exploration of chemical space.

Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, it may be possible to link the two fragments together. This can lead to a dramatic increase in affinity and is a powerful strategy in FBDD.

Conclusion

This compound serves as a compelling example of a well-designed fragment for FBDD campaigns. Its physicochemical properties and the presence of a halogen atom for potential directional interactions make it an attractive starting point for drug discovery. By employing a suite of sensitive biophysical techniques as detailed in these protocols—from initial screening with SPR and NMR to structural elucidation with X-ray crystallography and thermodynamic validation with ITC—researchers can confidently identify and prosecute fragment hits. The integration of these techniques into a robust workflow provides a clear and efficient path from a weakly binding fragment to a potent, optimized lead candidate, ultimately accelerating the discovery of new medicines.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.Molecules.
  • SPR-based fragment screening: advantages and applic
  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions.Methods in Molecular Biology.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.PMC - NIH.
  • Fragment Screening.Drug Discovery.
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide.Springer Protocols.
  • Fragment screening by surface plasmon resonance.Semantic Scholar.
  • X-ray Crystallography Fragment Screening.Selvita.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • NMR fragment screening.CureFFI.org.
  • Fragment HIT Identific
  • Practical aspects of NMR-based fragment screening.PubMed.
  • Fragment screening by surface plasmon resonance.SciSpace.
  • The current role and evolution of X-ray crystallography in drug discovery and development.Taylor & Francis Online.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.Malvern Panalytical.
  • Isothermal titration calorimetry in drug discovery.PubMed.
  • Isothermal Titration Calorimetry. (A) Schematic representation of the...
  • This compound.ChemicalBook.
  • Fragment-based lead discovery.Wikipedia.
  • Advances in fragment-based drug discovery pl
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics.PubMed.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.One Nucleus.

Sources

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of N-(4-Arylpyridin-3-yl) Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive and validated experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide , a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic rationale behind the procedural steps, offer expert insights into reaction optimization, and present a detailed troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of complex N-(4-arylpyridin-3-yl) amide derivatives.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The ability to precisely functionalize this core is critical for modulating pharmacological activity. The Suzuki-Miyaura reaction provides a powerful tool for this purpose, coupling an organohalide with an organoboron species.[3][4][5]

Our substrate, this compound, is an ideal electrophilic partner for this transformation. The carbon-iodine bond is the most reactive among halogens for the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.[6][7][8] This protocol details a robust method to couple this iodopyridine with various arylboronic acids, yielding highly functionalized biaryl structures that are of significant interest in pharmaceutical development.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[2][9][10][11] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This is typically the rate-determining step and results in a Pd(II) complex.[2][9][11]

  • Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[1][10][12][13][14] The boronate then exchanges its aryl group with the halide on the Pd(II) complex.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9][11]

Suzuki_Mechanism Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex pd_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r2 transmetal Transmetalation transmetal->pd_r2 pd_r2->pd0 red_elim Reductive Elimination red_elim->pd0 aryl_halide R¹-X (N-(4-iodopyridin-3-yl)...) aryl_halide->ox_add boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal product R¹-R² (Coupled Product) product->red_elim

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reagents should be handled in accordance with standard laboratory safety procedures.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)EquivalentsPurpose
This compoundC₁₀H₁₃IN₂O304.133041.0Electrophile
Phenylboronic AcidC₆H₇BO₂121.931461.2Nucleophile
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56350.03 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212762.0Base
1,4-Dioxane (Anhydrous)C₄H₈O₂-8.0 mL-Organic Solvent
Water (Degassed)H₂O-2.0 mL-Aqueous Solvent
Experimental Workflow Diagram

Workflow A 1. Reagent Prep Weigh solids in a Schlenk flask. B 2. Inert Atmosphere Evacuate & backfill with Argon (3x). A->B C 3. Solvent Addition Add degassed Dioxane/Water. B->C D 4. Catalyst Addition Add Pd(PPh₃)₄ under Argon flow. C->D E 5. Reaction Heat at 90 °C with stirring. Monitor by TLC/LC-MS. D->E F 6. Work-up Cool, dilute with water, extract with EtOAc. E->F G 7. Purification Dry, concentrate, and purify via flash column chromatography. F->G H 8. Analysis Characterize pure product. G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (304 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure the complete removal of oxygen.[15]

  • Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (8.0 mL) followed by degassed deionized water (2.0 mL). Stir the mixture to form a suspension. The solvent should be previously degassed by sparging with argon for at least 30 minutes.

  • Catalyst Addition : Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive flow of argon. The mixture will typically turn a darker color upon catalyst addition.

  • Reaction Execution : Securely seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodopyridine is consumed.

  • Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(4-phenylpyridin-3-yl)-2,2-dimethylpropanamide.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Field-Proven Insights & Optimization

The Choice of Catalyst and Ligand

While Pd(PPh₃)₄ is a reliable "all-in-one" Pd(0) catalyst for reactive substrates like iodopyridines, other systems can be employed.[7][9] Using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a separate phosphine ligand is also common.[6][8] For more challenging couplings (e.g., with sterically hindered boronic acids or less reactive aryl chlorides), advanced, bulky, and electron-rich biaryl phosphine ligands such as SPhos or XPhos may be required to achieve high yields.[16][17]

The Critical Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[12][13][14]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are widely used due to their moderate strength and good solubility in the aqueous phase. Cesium carbonate (Cs₂CO₃) is more expensive but can be more effective in difficult couplings.

  • Phosphates (K₃PO₄) : A stronger base than carbonates, potassium phosphate is often effective at lower temperatures or with less reactive coupling partners.[1]

  • Hydroxides (NaOH, KOH) : These strong bases can be effective but may promote side reactions or degradation of sensitive functional groups. For the amide substrate in this protocol, a milder base like K₂CO₃ is preferred to minimize the risk of hydrolysis.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature.3. Incorrect base or solvent.1. Ensure rigorous degassing and maintenance of an inert atmosphere.[15] Use a fresh, high-quality catalyst.2. Increase temperature in 10 °C increments.3. Screen alternative bases (e.g., K₃PO₄) or solvent systems.
Protodeiodination Presence of water or other proton sources leading to the replacement of iodine with hydrogen.Use anhydrous solvents and dry glassware thoroughly. A non-hydroxide base like K₃PO₄ or CsF can sometimes mitigate this issue.[15]
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.Rigorous degassing of solvents and the reaction vessel is critical. Using a direct Pd(0) source can also reduce this side reaction.[8][15]
Poor Product Recovery Product may be partially soluble in the aqueous phase, especially if it contains polar functional groups.Perform additional extractions from the aqueous layer. A salting-out effect by adding more brine during extraction can also improve recovery.

Conclusion

This application note provides a validated and reliable protocol for the Suzuki-Miyaura coupling of this compound. By explaining the causality behind key experimental choices and offering practical troubleshooting advice, this guide serves as an authoritative resource for chemists engaged in the synthesis of complex biaryl compounds. The successful implementation of this protocol will facilitate the rapid diversification of the pyridine core, accelerating discovery programs in pharmaceuticals and beyond.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Perea, J. J., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Chemistry LibreTexts. Palladium catalyzed couplings.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Wiley Online Library. Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances.
  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • de Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition.
  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst.
  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative.
  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
  • National Institutes of Health. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

Sources

The Prospect of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Medicinal Chemistry: A Guide for a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities is paramount. This document serves as a specialized guide for researchers, medicinal chemists, and drug development professionals on the potential applications of the novel compound, N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide . To date, this specific molecule remains uncharacterized in peer-reviewed literature, presenting a unique opportunity for investigation. The insights and protocols detailed herein are therefore prospective, built upon established principles of medicinal chemistry and the known biological activities of structurally analogous compounds. This guide is intended to be a foundational resource to stimulate and direct future research into this promising, unexplored scaffold.

Introduction: Deconstructing the Scaffold for Therapeutic Potential

The structure of this compound presents several key features that suggest its potential as a pharmacologically active agent. The pyridine core is a ubiquitous heterocycle in FDA-approved drugs, known for its ability to engage in a variety of biological interactions. A recent review highlights that pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3].

The substituents on the pyridine ring are critical determinants of its biological profile. The 3-amino group, acylated with a pivaloyl moiety (2,2-dimethylpropanamide), introduces a sterically hindered and metabolically robust amide linkage. The pivaloyl group can influence solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins. Most notably, the iodine atom at the 4-position is a particularly intriguing feature. Halogen bonding is an increasingly recognized and exploited interaction in drug design, and the iodine atom can serve as a potent halogen bond donor. Furthermore, the iodo-substituent provides a reactive handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Given these structural attributes, we hypothesize that this compound could be a valuable starting point for the development of inhibitors of protein kinases or modulators of protein-protein interactions.

Hypothetical Application I: Inhibition of c-Met Kinase

Rationale: The 4-phenoxypyridine scaffold is a known hinge-binding motif for several protein kinases, including c-Met, a receptor tyrosine kinase implicated in various cancers. While our title compound lacks the phenoxy group, the iodinated pyridine core presents an alternative and compelling scaffold for kinase inhibition. The iodine atom could potentially form a halogen bond with a backbone carbonyl in the hinge region of the kinase, an interaction that can contribute significantly to binding affinity.

Proposed Mechanism of Action

We propose that this compound could act as a Type I ATP-competitive inhibitor of c-Met. In this model, the pyridine nitrogen would form a hydrogen bond with the hinge region of the kinase, while the iodophenyl moiety occupies the hydrophobic pocket. The pivalamide group could further stabilize the complex through interactions with the solvent-exposed region.

G cluster_membrane Cell Membrane cMet c-Met Receptor P P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Phosphorylates HGF HGF (Ligand) HGF->cMet Binds & Activates Compound This compound (Hypothetical Inhibitor) Compound->cMet Competes with ATP ATP ATP ATP->cMet Binds to Catalytic Site Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Hypothetical inhibition of the c-Met signaling pathway.

Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a generalized procedure for evaluating the inhibitory activity of this compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (test compound)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound or control.

    • Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration equivalent to the Kₘ for c-Met).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical Data Summary
Compoundc-Met IC₅₀ (µM)
This compoundTo be determined
Staurosporine (Control)0.015

Hypothetical Application II: Modulation of Protein-Protein Interactions (PPIs)

Rationale: The iodo-pyridine motif can also be envisioned as a fragment for developing modulators of protein-protein interactions. The defined steric and electronic properties of the scaffold could allow for specific placement within the often flat and expansive interfaces of PPIs. The iodine atom, through halogen bonding, could provide a crucial anchoring point.

Proposed Target and Mechanism

A hypothetical target could be the interaction between p53 and its negative regulator, MDM2. Small molecules that bind to the p53-binding pocket of MDM2 can disrupt this interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells. We propose that this compound could serve as a starting point for a novel class of MDM2 inhibitors.

G cluster_nucleus Cell Nucleus p53 p53 Proteasome Proteasomal Degradation p53->Proteasome Targeted for Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds & Ubiquitinates Ub Ub Compound This compound (Hypothetical Inhibitor) Compound->MDM2 Binds to p53 pocket

Caption: Hypothetical disruption of the p53-MDM2 interaction.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p53-MDM2 Interaction

This protocol provides a framework for a high-throughput screening assay to identify inhibitors of the p53-MDM2 interaction.

Materials:

  • GST-tagged MDM2 protein

  • Biotinylated p53-derived peptide

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 0.05% Tween-20)

  • Europium-labeled anti-GST antibody (donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (acceptor)

  • This compound (test compound)

  • Nutlin-3a (positive control)

  • 384-well low-volume black plates

Procedure:

  • Compound Plating: Dispense 20 nL of the test compound in DMSO into the assay plate.

  • Reagent Addition:

    • Add 5 µL of a solution containing GST-MDM2 and the Europium-labeled anti-GST antibody.

    • Add 5 µL of a solution containing the biotinylated p53 peptide and Streptavidin-APC.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Determine the percent inhibition relative to DMSO controls and calculate IC₅₀ values from the dose-response curves.

Synthetic Protocol: Synthesis of this compound

Rationale: A straightforward and reliable synthesis is crucial for enabling the biological evaluation and further derivatization of the title compound. The proposed route involves the acylation of 4-iodopyridin-3-amine with pivaloyl chloride.

Materials:

  • 4-Iodopyridin-3-amine

  • Pivaloyl chloride

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 4-iodopyridin-3-amine (1.0 eq) in a mixture of DCM and pyridine at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

While this compound is currently an unexplored entity, its structural features present a compelling case for its investigation in medicinal chemistry. This guide provides a hypothetical yet scientifically grounded framework for its potential applications as a kinase inhibitor or a modulator of protein-protein interactions. The detailed protocols for synthesis and preliminary biological screening are intended to serve as a launchpad for researchers to embark on the characterization of this novel scaffold. Future work should focus on the synthesis and in vitro evaluation of this compound, followed by SAR studies, particularly exploring modifications at the iodo-position to enhance potency and selectivity for specific biological targets.

References

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Villa-Reyna, A.-L., et al. (2024).

Sources

"N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide for Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of this compound in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics has positioned protein kinases as a pivotal target class in drug discovery, owing to their central role in cellular signaling and pathophysiology. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the identification of potent and selective kinase inhibitors is a cornerstone of modern pharmaceutical research.[1]

This application note introduces This compound , a novel small molecule with a chemical scaffold suggestive of kinase inhibitory potential. The presence of the iodopyridine moiety, a feature found in some reported kinase inhibitors, coupled with the pivalamide group, which can influence solubility and cell permeability, makes this compound a compelling candidate for high-throughput screening (HTS) campaigns.[2][3]

Herein, we present a comprehensive guide for the high-throughput screening of this compound. We will use a hypothetical scenario where this compound is screened for its inhibitory activity against a well-characterized tyrosine kinase. The protocols detailed below are based on the robust and widely adopted LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay, a platform renowned for its sensitivity and suitability for HTS.[4][5][6]

Assay Principle: The LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® TR-FRET Kinase Assay is a biochemical immunoassay that measures the phosphorylation of a substrate by a kinase.[5] The assay relies on the principle of TR-FRET, a process involving two fluorophores: a donor (in this case, a terbium-labeled antibody) and an acceptor (a fluorescein-labeled substrate).

When the kinase is active, it phosphorylates the fluorescein-labeled substrate. A terbium-labeled antibody, specific for the phosphorylated substrate, then binds to the phosphorylated fluorescein-labeled substrate. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.[5]

In the presence of an inhibitor like our hypothetical this compound, kinase activity is reduced, leading to less substrate phosphorylation. Consequently, there is a decrease in the binding of the terbium-labeled antibody to the substrate, resulting in a diminished FRET signal. This reduction in FRET is the readout used to identify and quantify the inhibitory potential of the test compound.

Experimental Workflow Overview

The screening process is typically divided into two main phases: a primary screen to identify "hits" and a secondary screen to confirm and characterize these hits.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation A Compound Library Preparation (this compound at a single concentration) B Assay Plate Preparation (Dispense compound, kinase, substrate, and ATP) A->B C Kinase Reaction Incubation B->C D Detection Reagent Addition (EDTA to stop reaction, Tb-labeled antibody) C->D E TR-FRET Signal Measurement D->E F Hit Identification (Compounds with significant signal reduction) E->F G Dose-Response Plate Preparation (Serial dilution of hit compound) F->G Hits advance to secondary screening H Repeat Kinase Assay G->H I IC50 Curve Generation H->I J Orthogonal Assay (e.g., AlphaLISA Kinase Assay) I->J K Validated Hit J->K

Caption: High-level workflow for kinase inhibitor screening.

PART 1: Primary High-Throughput Screening Protocol

Objective: To identify if this compound exhibits inhibitory activity against the target kinase at a single concentration.

Materials and Reagents
ReagentSupplierCatalog No. (Example)
Target Kinase (e.g., Src)Thermo Fisher ScientificP3044
LanthaScreen® Tb-pY20 AntibodyThermo Fisher ScientificPV3528
Fl-Poly-GT SubstrateThermo Fisher ScientificPV3610
5X Kinase Buffer AThermo Fisher ScientificPV3189
TR-FRET Dilution BufferThermo Fisher ScientificPV3574
ATP Solution (10 mM)Thermo Fisher ScientificPV3227
Kinase Quench Buffer (500 mM EDTA)Thermo Fisher ScientificP2825
This compoundCommercial SupplierN/A
Staurosporine (Positive Control)Thermo Fisher ScientificPHZ1271
DMSO (Vehicle Control)Sigma-AldrichD2650
384-well, low-volume, white platesCorning3673
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 40 nL) of the compound stock solution into the wells of a 384-well assay plate to achieve a final assay concentration of 10 µM.

    • Include wells with Staurosporine (positive control) and DMSO only (negative/vehicle control).

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A by diluting the 5X stock with deionized water.

    • Prepare a 2X Kinase solution in 1X Kinase Buffer A. The final concentration in the assay should be at the EC80 value, which needs to be predetermined.[4]

    • Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer A. The final concentrations should be at the Km for ATP and an optimized substrate concentration.[4]

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase solution to each well of the assay plate containing the pre-spotted compounds.

    • Add 5 µL of the 2X Substrate/ATP solution to each well to initiate the kinase reaction. The total reaction volume is now 10 µL.

    • Mix the plate gently on a plate shaker.

    • Cover the plate and incubate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X Detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA should be sufficient to stop the kinase reaction (e.g., 10 mM), and the antibody concentration should be as recommended by the manufacturer (e.g., 2 nM).[4]

    • Add 10 µL of the 2X Detection solution to each well. The final assay volume is 20 µL.

    • Mix the plate gently.

    • Cover the plate and incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 520 nm (acceptor, fluorescein) and 495 nm (donor, terbium).[5]

Data Analysis and Quality Control
  • Calculate the Emission Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (520 nm / 495 nm).

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Assess Assay Quality with Z'-factor: The Z'-factor is a statistical measure of the quality of an HTS assay.[7]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Avg_positive_control - Avg_negative_control|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[7]

PART 2: Secondary Screening and Hit Confirmation

Objective: To confirm the inhibitory activity of "hits" from the primary screen and determine their potency by generating an IC50 value.

Protocol
  • Compound Dilution Series:

    • Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).

    • Transfer the dilution series to the assay plate.

  • Kinase Assay:

    • Perform the LanthaScreen® TR-FRET Kinase Assay as described in the primary screening protocol, using the plates with the compound dilution series.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

G cluster_0 IC50 Determination Workflow A Prepare 10-point serial dilution of hit compound B Perform LanthaScreen® Kinase Assay A->B C Measure TR-FRET Signal B->C D Calculate % Inhibition for each concentration C->D E Plot % Inhibition vs. log[Compound] D->E F Fit curve to determine IC50 E->F

Caption: Workflow for IC50 determination in secondary screening.

Hit Confirmation: Orthogonal Assays

To ensure that the observed activity is not an artifact of the assay technology, it is crucial to confirm hits using an orthogonal assay. This involves a different detection method, such as the AlphaLISA® Kinase Assay, which is based on a different biophysical principle (chemiluminescence).[8][9] A compound that shows consistent activity in both assays is considered a confirmed hit.

Conclusion

This application note provides a detailed, field-proven framework for the high-throughput screening of this compound as a potential kinase inhibitor. By employing the robust LanthaScreen® TR-FRET technology and following a structured workflow of primary and secondary screening, researchers can efficiently identify and characterize novel modulators of kinase activity. The principles and protocols outlined herein are adaptable to a wide range of kinase targets and form a solid foundation for any kinase-focused drug discovery program.

References

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers.
  • Wikipedia. (n.d.). High-throughput screening.
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Taos, J. H. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037.
  • BMG LABTECH. (2020). Kinase assays.
  • Ito, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 958-966.
  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • Milosevic, J., et al. (2012). Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. European Journal of Medicinal Chemistry, 55, 237-246.
  • Gajera, S. B., et al. (2022). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. Polyhedron, 225, 116054.
  • Ganesan, V., et al. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
  • Al-Omary, F. A. M., et al. (2017). Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. Chemistry Research Journal, 2(5), 131-141.
  • Wang, D., et al. (2020). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Chen, H., et al. (2021). Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions. International Journal of Molecular Sciences, 22(10), 5345.
  • Zhang, L., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, 22(8), 987-998.
  • University of Colorado Anschutz Medical Campus. (n.d.). HTS/HCS Discovery.
  • Bertekap Jr, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-240.
  • Jacobson, K. A. (2015). Allosteric Modulation of Purine and Pyrimidine Receptors. Advances in Pharmacology, 73, 1-35.
  • Shonberg, J., et al. (2014). Allosteric Modulators of G Protein-Coupled Receptors. Chemical Reviews, 114(11), 5846-5881.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(4), 746-749.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Lu, Y., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3192-3199.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Sigoillot, F., et al. (2022). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization.
  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. The Journal of Biological Chemistry, 295(26), 8688-8703.
  • Xu, X., et al. (2019).
  • Retrogenix. (2025). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands.
  • Najmanovich, R. J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • Harris, C. J., et al. (2019). Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage. ACS Medicinal Chemistry Letters, 10(6), 926-931.

Sources

Application Notes and Protocols for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a halogenated pyridine derivative of increasing interest in the fields of medicinal chemistry and drug discovery. Its structural motifs suggest its potential as a key intermediate in the synthesis of complex molecular architectures for targeted therapeutics. The presence of an iodinated pyridine ring offers a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and quality control of this compound, ensuring its integrity and the safety of laboratory personnel. The protocols outlined herein are grounded in established principles of laboratory safety and chemical management, tailored to the specific characteristics of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its appropriate handling and storage. While specific experimental data for this compound is not extensively published, data from closely related isomers and structural analogs, in conjunction with general chemical principles, provide a strong basis for its characterization.

PropertyValue/InformationSource/Rationale
Chemical Formula C₁₀H₁₃IN₂OCalculated
Molecular Weight 304.13 g/mol Calculated
Appearance Likely a solid at room temperature.Based on analogous compounds.
Melting Point Approximately 158 °C.Based on the reported melting point of its isomer, N-(3-iodo-4-pyridinyl)-2,2-dimethylpropanamide[1]. The exact melting point should be determined experimentally.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.General solubility trends for halogenated aromatic compounds.
Light Sensitivity Confirmed to be a light-sensitive compound.Supplier information.
Shelf Life Approximately 730 days under appropriate storage conditions.Supplier information.

Safety and Hazard Information

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Do not use latex gloves[2].

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood[3].

Handling and Storage Protocols

The dual sensitivity of this compound to light and potentially to air (as is common with many reactive organic compounds) necessitates stringent handling and storage procedures to maintain its purity and reactivity.

Protocol 1: General Handling

Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Spatula

  • Weighing paper/boat

  • Appropriate glassware

  • Chemical fume hood

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Before handling the compound, ensure the workspace within the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves[2].

  • Dispensing:

    • Due to its light-sensitive nature, minimize exposure to ambient light. Work under subdued lighting conditions or use amber-colored labware[4].

    • If the compound is a solid, carefully dispense the required amount using a clean spatula onto a weighing paper or boat inside the fume hood.

    • Avoid generating dust.

  • Post-Handling:

    • Tightly seal the container immediately after dispensing.

    • Clean any spills promptly using appropriate absorbent materials[3].

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Protocol 2: Storage

Objective: To outline the optimal conditions for the long-term storage of this compound to ensure its stability.

Materials:

  • This compound in its original or a suitable secondary container.

  • Amber-colored or opaque container.

  • Inert gas (e.g., argon or nitrogen), if required.

Procedure:

  • Primary Container: Store the compound in a tightly sealed, amber-colored or opaque container to protect it from light[4].

  • Atmosphere: For long-term storage or if the compound is found to be air-sensitive, consider storing it under an inert atmosphere of argon or nitrogen.

  • Temperature: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight[2][3].

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard warnings.

Workflow for Handling Light- and Potentially Air-Sensitive Compounds

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Prepare well-ventilated area (Fume Hood) don_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe dispense Dispense under subdued light in amber vials don_ppe->dispense inert_atm Handle under inert atmosphere (if necessary) dispense->inert_atm seal_container Tightly seal in opaque/amber container inert_atm->seal_container store_cool Store in a cool, dry, dark place seal_container->store_cool clean_spills Clean spills with absorbent material store_cool->clean_spills dispose_waste Dispose of waste in a sealed, labeled container for halogenated organic compounds clean_spills->dispose_waste

Caption: Workflow for handling sensitive compounds.

Protocol 3: Photostability Assessment (ICH Q1B Guideline)

Objective: To determine the intrinsic photostability of this compound in accordance with ICH Q1B guidelines[5][6][7][8].

Materials:

  • This compound (solid)

  • Suitable solvent (e.g., acetonitrile or methanol)

  • Calibrated photostability chamber

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • HPLC system with a suitable detector

Procedure:

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable solvent at a known concentration.

    • Place aliquots of the solution into transparent quartz or borosilicate glass vials.

    • Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.

    • For solid-state testing, spread a thin layer of the compound in a suitable container. Prepare a dark control in the same manner.

  • Light Exposure:

    • Place the samples and the dark control in a calibrated photostability chamber.

    • Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis:

    • At appropriate time intervals, withdraw samples and the dark control.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation.

    • Compare the results of the light-exposed samples to the dark control to differentiate between photolytic and thermal degradation.

Waste Disposal

Objective: To ensure the safe and environmentally responsible disposal of waste containing this compound.

Procedure:

  • Segregation: Collect all waste containing the compound, including contaminated labware and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds[7].

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal[2][3][7][8]. Do not dispose of this compound down the drain.

Logical Framework for Safe Usage

G start Start: Handling this compound assess_risks Assess Risks (Light Sensitivity, Potential Toxicity) start->assess_risks ppe Wear Appropriate PPE assess_risks->ppe handling_env Select Handling Environment ppe->handling_env fume_hood Chemical Fume Hood handling_env->fume_hood Standard Use glove_box Glove Box (for highly sensitive applications) handling_env->glove_box High Purity/Air-Sensitive procedure Follow Handling Protocol (Subdued Light, Inert Gas if needed) fume_hood->procedure glove_box->procedure storage Follow Storage Protocol (Sealed, Opaque Container, Cool & Dry) procedure->storage waste_disposal Follow Waste Disposal Protocol storage->waste_disposal end End: Safe Completion of Work waste_disposal->end

Caption: Decision-making for safe handling.

Conclusion

This compound is a valuable research chemical with significant potential in drug development. Adherence to the handling, storage, and disposal protocols outlined in these application notes is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of all laboratory personnel. By understanding and mitigating the risks associated with its light sensitivity and potential toxicity, researchers can confidently and safely utilize this compound in their synthetic endeavors.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
  • Pharma Stability. (n.d.). Photostability (ICH Q1B). [Link]
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Braun Research Group. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Washington State University. (n.d.).
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

Sources

safe handling of "N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" in the lab

Author: BenchChem Technical Support Team. Date: January 2026

ridin-3-yl)-2,2-dimethylpropanamide

Disclaimer: This document is intended as a guide for trained research professionals. All laboratory work should be conducted in accordance with your institution's safety policies and under the direct supervision of a qualified principal investigator.

Section 1: Compound Profile and Hazard Analysis

1.1 Introduction N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide (MW: 304.13 g/mol , Formula: C₁₀H₁₃IN₂O) is a substituted iodopyridine derivative.[1] Compounds of this class are valuable intermediates in medicinal chemistry and drug development, often used in the synthesis of complex molecules targeting a range of biological pathways.[2][3] The structure incorporates a pyridine ring, a common scaffold in pharmacologically active agents, substituted with an iodine atom and an amide functional group.[4][5] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes safety information from structurally analogous compounds to establish a robust framework for safe handling.

1.2 Hazard Inference from Structural Analogues A proactive approach to safety involves assessing the hazards posed by the key structural motifs of the molecule: the iodopyridine core and the pivalamide (2,2-dimethylpropanamide) side chain.

  • Iodopyridine Core: Halogenated pyridines are known to be biologically active.[6] The precursor, 3-amino-4-iodopyridine, is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[7] Specifically, it is designated with hazard statements H302, H315, H318, and H335.[7] Similarly, 3-iodopyridine is a known skin, eye, and respiratory irritant.[8] It is reasonable to infer that this compound, as a solid, may present similar hazards, particularly through the inhalation of dust or direct contact with skin and eyes.

  • Pivalamide Moiety: The pivalamide group is an amide of pivalic acid. The related compound, pivalamide itself, is also identified as a skin and eye irritant and may cause respiratory irritation.[9] The general class of amides can have varied toxicological profiles, and care should be taken to avoid exposure.

1.3 Summary of Inferred Hazards Based on the analysis of its structural components, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant/damaging agent.

  • A respiratory tract irritant, especially in powdered form.

The long-term toxicological properties have not been extensively studied, warranting a conservative approach to minimize all routes of exposure.[10]

Section 2: Risk Assessment and Control Measures

A thorough risk assessment is mandatory before any experimental work begins. This process involves identifying the hazards, evaluating the risks associated with the planned procedures, and implementing appropriate control measures.

2.1 Risk Assessment Workflow

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards (Inferred from Analogues: Skin/Eye/Resp Irritant, Harmful if Swallowed) B Evaluate Experiment (Scale, Duration, Physical Form) A->B Analyze Procedure C Select Controls (Engineering, Admin, PPE) B->C Mitigate Risks D Implement Protocol & Review C->D Finalize SOP

Caption: Workflow for assessing and mitigating risks.

2.2 Control Measures Summary The following table summarizes the recommended control measures based on the inferred hazards.

Hazard Type Route of Exposure Engineering Control Personal Protective Equipment (PPE)
Chemical Irritant Skin ContactChemical Fume HoodNitrile or Neoprene Gloves, Lab Coat
Chemical Irritant Eye ContactChemical Fume HoodANSI Z87.1-compliant Safety Goggles
Respiratory Irritant Inhalation (Dust)Chemical Fume Hood / Ventilated EnclosureN95-rated Dust Mask (for weighing solids)
Toxicological IngestionChemical Fume HoodNo eating/drinking in the lab. Wash hands.

Section 3: Detailed Experimental Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible results.

3.1 Personal Protective Equipment (PPE) Protocol Before entering the designated work area, all personnel must don the following PPE:

  • Eye Protection: Tightly fitting safety goggles are mandatory.[11] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[12]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.

  • Respiratory Protection: When handling the solid compound outside of a glovebox or ventilated balance enclosure, an N95-rated respirator is required to prevent dust inhalation.[8]

3.2 Solid Handling and Weighing Protocol

WeighingProtocol cluster_weighing Solid Weighing Workflow S1 Verify Fume Hood Functionality S2 Don Full PPE (Goggles, Gloves, Coat, N95 Respirator) S1->S2 S3 Place Balance in Hood (or use Ventilated Enclosure) S2->S3 S4 Carefully Transfer Solid using Spatula S3->S4 S5 Close Primary Container Immediately S4->S5 S6 Clean Spatula & Surface with Wetted Wipe S5->S6 S7 Dispose of Waste Properly S6->S7

Caption: Step-by-step protocol for safely weighing the solid compound.

Step-by-Step Procedure:

  • Preparation: Ensure a certified chemical fume hood is operational. Place all necessary equipment (balance, weigh paper, spatula, solvent, reaction vessel) inside the hood before bringing in the compound.

  • Aliquotting: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh paper or vessel. Avoid any actions that could generate dust.

  • Securing: Immediately and securely close the primary container of the compound.

  • Dissolution: If the next step is dissolution, add the solvent to the reaction vessel containing the weighed solid inside the fume hood. Ensure the solid is fully dissolved before removing the vessel from the hood.

  • Decontamination: Wipe the spatula, balance, and any affected surfaces with a cloth lightly dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual dust. Dispose of the wipe in the designated solid chemical waste container.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

4.1 Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation develops or persists.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

4.2 Spill Response

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, gently cover the solid with an absorbent material to prevent dust from becoming airborne.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the material into a designated chemical waste container. Avoid dry sweeping, which can generate dust. Use a wet wipe for the final cleaning of the area.

  • Dispose: Seal and label the waste container for disposal according to institutional and local regulations.

Section 5: Storage and Waste Disposal

5.1 Storage Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] A locked storage cabinet is recommended.[14]

5.2 Waste Disposal All contaminated materials, including excess compound, contaminated wipes, and used PPE, must be disposed of as hazardous chemical waste.[9] Do not dispose of this material in standard trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Section 6: References

  • López-Camacho, A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. Retrieved from [Link]

  • Seward, J. R., et al. (n.d.). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines. SAR and QSAR in Environmental Research. Retrieved from [Link]

  • Gorska, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 15(14), 4991. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. ATSDR. Retrieved from [Link]

  • El-Sayed, N. K., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. Retrieved from [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]

  • 3-Iodopyridine. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Product information, N-(3-iodopyridin-4-yl)-2,2-dimethyl-propionamide. (n.d.). P&S Chemicals. Retrieved from [Link]

  • Lawrie, K. W. M. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 504. Retrieved from [Link]

  • Timofeev, V. P., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(8), 3564. Retrieved from [Link]

  • Timofeev, V. P., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(8), 3564. Retrieved from [Link]nlm.nih.gov/37110771/)

Sources

Application Notes and Protocols for the Preparation of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a pyridinamide derivative with potential applications in various research fields, including medicinal chemistry and drug development. As with any novel compound, the ability to prepare accurate and stable solutions is fundamental to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed protocols for its handling, solubility determination, and the preparation of stock and working solutions. The methodologies described herein are designed to ensure the integrity of the compound and promote best practices in the laboratory.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties is the first step in developing a robust solution preparation protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₃IN₂O
Molecular Weight 304.13 g/mol
Appearance White to off-white solidInferred from related compounds
Melting Point ~158 °C (for the related isomer N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide)
LogP ~2.1 (for the related isomer N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide)
Light Sensitivity Yes, the compound is noted to be light-sensitive.

Safety Precautions:

  • Hazard Statement: H302: Harmful if swallowed.

  • Precautionary Measures: Always handle this compound in a well-ventilated area, preferably a fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Solubility Assessment: A Critical First Step

Due to the limited availability of public data on the solubility of this compound, an initial solubility assessment is crucial. The LogP value of a related isomer suggests that the compound is lipophilic and will likely exhibit poor solubility in aqueous solutions.[1] Therefore, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended as starting points for solubilization.

Protocol for Determining Solubility in DMSO

This protocol provides a reliable method for determining the solubility of a compound in DMSO, a common solvent for preparing stock solutions for biological assays.[3]

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Saturated Solution:

    • Accurately weigh approximately 5-10 mg of the compound into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the saturated solution at room temperature for at least 24 hours to ensure it reaches equilibrium. Gently agitate the solution periodically.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess solid.

  • Quantification of Soluble Compound:

    • Carefully transfer a known volume of the supernatant to a clean tube.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate Solubility:

    • Based on the measured concentration and the dilution factor, calculate the solubility of the compound in DMSO (e.g., in mg/mL or mM).

Preparation of Stock and Working Solutions

Once the solubility has been determined, you can proceed with preparing stock and working solutions. Given the compound's light sensitivity, all steps should be performed with protection from light.[4][5]

Workflow for Solution Preparation

G cluster_prep Preparation cluster_stock Stock Solution cluster_working Working Solution weigh Weigh Compound (Protect from Light) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve Add to sterile, amber vial vortex Vortex/Sonicate (Ensure full dissolution) dissolve->vortex aliquot Aliquot into single-use amber tubes vortex->aliquot store Store at -20°C or -80°C (Protected from light) aliquot->store thaw Thaw one aliquot store->thaw On day of experiment dilute Dilute in Assay Buffer (Immediately before use) thaw->dilute

Caption: Workflow for preparing stock and working solutions of this compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 304.13 g/mol )

  • Anhydrous DMSO

  • Amber glass vial or clear vial wrapped in aluminum foil

  • Calibrated pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the Required Mass:

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 304.13 g/mol * (1000 mg / 1 g) = 3.04 mg

  • Weighing and Dissolving:

    • Under subdued light, accurately weigh 3.04 mg of the compound into a sterile amber vial.

    • Add 1 mL of anhydrous DMSO to the vial.

  • Ensuring Complete Dissolution:

    • Cap the vial tightly and vortex thoroughly. If necessary, use a bath sonicator to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles and light exposure, aliquot the stock solution into smaller, single-use amber microcentrifuge tubes.[4]

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing a Working Solution

Procedure:

  • Thawing:

    • On the day of the experiment, remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.

  • Dilution:

    • Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium.

    • Important: For lipophilic compounds, it is best to add the DMSO stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and prevent precipitation.[6]

    • The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.5%) and should be consistent across all experimental and control groups.[6]

Stability and Storage Recommendations

  • Solid Compound: Store the solid compound at 2-8°C, protected from light and moisture.[4]

  • Stock Solutions: Store DMSO stock solutions in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is recommended to prepare fresh aqueous working solutions for each experiment, as the stability of this compound in aqueous buffers has not been determined.

Quality Control

To ensure the integrity of your experimental results, it is advisable to perform periodic quality control checks on your stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or color change.

  • Analytical Verification: For long-term studies, the concentration and purity of a stock solution can be re-verified using HPLC or LC-MS.

Conclusion

The successful use of this compound in research applications is critically dependent on the proper preparation and handling of its solutions. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the accuracy, stability, and consistency of their experimental solutions, leading to more reliable and reproducible data.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
  • PubChem. (n.d.). N,2-dimethylpropanamide. [Link]
  • PubChem. (n.d.). N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide. [Link]
  • Chemsrc. (2025, August 20). N,N-Dimethylpropanamide. [Link]
  • PubChem. (n.d.). (S)-3-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide. [Link]
  • PubChem. (n.d.). Propanamide, N,N-dimethyl-. [Link]

Sources

Application Note: Qualification and Use of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards

In pharmaceutical development and manufacturing, the accuracy and reliability of analytical data are paramount. Reference Standards are the cornerstones of this process, serving as highly characterized and purified materials against which drug substances, impurities, and degradation products are measured.[1][2] The use of a well-qualified reference standard is not merely a recommendation but a regulatory necessity, ensuring the identity, strength, quality, and purity of pharmaceutical products.[3]

This document provides a comprehensive guide for the qualification and application of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide as a chemical reference standard. This compound may serve as a critical process intermediate, a starting material, or a potential impurity in the synthesis of novel active pharmaceutical ingredients (APIs). Therefore, establishing a reliable standard is essential for accurate process monitoring and final product quality control.

The protocols and methodologies outlined herein are designed to be robust and self-validating, aligning with the principles established by international regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Physicochemical Characterization

Before qualification, a fundamental understanding of the compound's properties is required. This compound is a substituted pyridine derivative. Its structure suggests moderate polarity, with solubility likely in organic solvents such as methanol, acetonitrile, and DMSO.

PropertyValueSource
Chemical Structure Chemical Structure of this compound(Structure rendered based on IUPAC name)
Molecular Formula C₁₀H₁₃IN₂O[6]
Molecular Weight 304.13 g/mol [6]
CAS Number Not readily available. Sourcing may require custom synthesis.
IUPAC Name This compound

Qualification of the Reference Standard: A Step-by-Step Framework

The qualification process is a multi-faceted analytical endeavor designed to confirm the identity of the material and meticulously determine its purity. This process ensures the standard is suitable for its intended analytical purpose.[7] The general workflow for qualifying a secondary reference standard is illustrated below.

Reference Standard Qualification Workflow cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification Source Source High-Purity Material (>98% initial purity) Initial_Screen Initial Purity Screen (e.g., HPLC, NMR) Source->Initial_Screen Identity Identity Confirmation (MS, NMR, IR) Initial_Screen->Identity Purity Purity & Impurity Profiling (HPLC, GC-HS, Titration) Initial_Screen->Purity Mass_Balance Assay Assignment (Potency) (Mass Balance Calculation) Identity->Mass_Balance Purity->Mass_Balance Documentation Certificate of Analysis (CoA) Generation Mass_Balance->Documentation Certified_RS Certified Reference Standard Documentation->Certified_RS

Caption: Workflow for the qualification of a chemical reference standard.

Protocol: Identity Confirmation

The first step in qualification is to unequivocally confirm that the material's chemical structure is correct. A combination of spectroscopic techniques is employed for this purpose.

3.1.1 Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic structure of the molecule.[8][9]

  • Objective: To confirm the chemical structure and identify the positions of protons and carbons.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure, showing signals for the aromatic pyridine protons, the amide proton, and the nine equivalent protons of the tert-butyl group.

    • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will confirm the carbon skeleton, including the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the pyridine ring.

    • 2D NMR (Optional but Recommended): Experiments like COSY, HSQC, and HMBC can be used to confirm connectivity between protons and carbons, providing definitive structural proof.[10][11]

  • Expertise Note: The choice of solvent is critical. The amide proton may exchange with D₂O, so a dry aprotic solvent like DMSO-d₆ is often preferred to ensure its observation.

3.1.2 Molecular Weight Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) provides an exact mass, further solidifying identity.[13][14]

  • Objective: To confirm the molecular weight and elemental formula.

  • Instrumentation: Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS) or similar HRMS instrument.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Method: Infuse the sample directly or via LC into the mass spectrometer using an electrospray ionization (ESI) source in positive mode.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺. The measured exact mass should be within 5 ppm of the theoretical calculated mass for C₁₀H₁₄IN₂O⁺.

  • Trustworthiness: HRMS provides high confidence in the elemental composition, which is a powerful tool for distinguishing between isomers that would have identical nominal masses.[15]

Protocol: Purity Assessment and Assay Assignment

Purity is not a single measurement but a composite value derived from multiple orthogonal analytical techniques. The final assigned assay (or potency) is typically determined using a mass balance approach.

Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Impurities)

3.2.1 Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for separating and quantifying organic impurities.[16][17][18]

  • Objective: To determine the purity of the compound and quantify any related organic impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Protocol:

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm (or λmax determined by UV scan).

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of the reference standard material at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Analysis: Inject the sample and integrate all peaks.

    • Calculation: Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Scientist's Note: The method development process is crucial.[19][20] A gradient elution is chosen to ensure that both more polar and less polar impurities can be detected. The use of a photodiode array (PDA) detector allows for peak purity analysis, ensuring that the main peak is not co-eluting with an impurity.

3.2.2 Water Content by Karl Fischer Titration

  • Objective: To quantify the amount of water in the material.

  • Protocol: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh an appropriate amount of the standard into the titration vessel and record the water content as a weight percentage.

3.2.3 Residual Solvents by Gas Chromatography (GC-HS)

  • Objective: To quantify any residual organic solvents from the synthesis and purification process.

  • Protocol: Use a headspace gas chromatograph with a flame ionization detector (HS-GC-FID). Analyze the sample according to standard pharmacopeial methods (e.g., USP <467>).

3.2.4 Non-combustible Impurities (Sulphated Ash)

  • Objective: To determine the content of inorganic impurities.

  • Protocol: Analyze the sample according to standard pharmacopeial methods (e.g., USP <281>). This involves charring a sample and treating it with sulfuric acid before ignition to a constant weight.

Application: Using the Qualified Reference Standard

Once qualified and certified, the reference standard can be used for various analytical applications. A primary use is to accurately quantify the compound when it is present as an impurity in an API.

Impurity Quantification Workflow cluster_0 Analysis cluster_1 Calculation & Reporting Prep_Std Prepare Standard Solution (Use Certified RS with assigned potency) SST System Suitability Test (SST) (Verify system performance) Prep_Std->SST Prep_Sample Prepare API Sample Solution (Accurate weighing) HPLC_Run Inject Standard & Sample (HPLC Analysis) Prep_Sample->HPLC_Run SST->HPLC_Run Quantify Quantify Impurity (Compare sample peak to standard peak) HPLC_Run->Quantify Report Report Result (% impurity in API) Quantify->Report

Caption: Workflow for quantifying an impurity in an API using a certified reference standard.

Protocol: Quantification of this compound as an Impurity in an API
  • Objective: To determine the amount (in % w/w) of this compound in a batch of an API drug substance.

  • Method: HPLC-UV using an external standard method.

  • Protocol:

    • Standard Solution Preparation:

      • Accurately weigh approximately 10 mg of the qualified this compound Reference Standard into a 100 mL volumetric flask.

      • Dissolve and dilute to volume with diluent. This is the Stock Standard.

      • Pipette 1.0 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume. This creates a Working Standard of ~1 µg/mL.

    • Sample Solution Preparation:

      • Accurately weigh approximately 100 mg of the API into a 100 mL volumetric flask.

      • Dissolve and dilute to volume with diluent. This creates a Sample Solution of ~1000 µg/mL (1 mg/mL).

    • System Suitability: Inject the Working Standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%.

    • Analysis: Inject the diluent (as a blank), the Working Standard, and the Sample Solution.

    • Calculation: Impurity (%) = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x (Potency_Std / 100) x 100

      • Where:

        • Area_Sample = Peak area of the impurity in the sample chromatogram.

        • Area_Std = Average peak area of the impurity in the standard chromatograms.

        • Conc_Std = Concentration of the Working Standard (µg/mL).

        • Conc_Sample = Concentration of the API Sample Solution (µg/mL).

        • Potency_Std = The assigned assay value of the reference standard (e.g., 99.7%).

Storage and Handling

To maintain its integrity, the reference standard must be stored under appropriate conditions.

  • Storage: Store in tightly sealed, light-resistant containers at a controlled room temperature or as determined by stability studies. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon) is recommended.[3]

  • Handling: Use calibrated balances for weighing. Allow the container to reach ambient temperature before opening to prevent moisture uptake.

  • Re-qualification: The standard should be periodically re-tested (e.g., annually) to confirm its purity and potency have not changed over time.

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Development | Pharmaguideline.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Molecular Weight Determin
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirm
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Public
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQU
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anudchem.
  • USP Reference Standards in Pharmaceutical Analysis - SynThink Research Chemicals.
  • Confirm
  • Molecular weight Determin
  • Pharmaceutical quality control: the reference standards labyrinth.
  • Reference Standards, Types, Uses, Preparation & Qualific
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organiz
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline.
  • Reference-Standard Material Qualific
  • This compound - ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of the Synthesis

The synthesis of this compound typically involves the acylation of 4-iodopyridin-3-amine with pivaloyl chloride. This reaction, while straightforward in principle, can be prone to yield-reducing side reactions and purification difficulties. Understanding the nuances of this reaction is key to achieving high yields and purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of my reaction?

A1: The most critical factors are the purity of your starting materials (especially the absence of water), the choice of base and solvent, and the reaction temperature. The nucleophilicity of the amine is reduced by the electron-wielding effects of the pyridine ring and the iodo substituent, making the reaction sensitive to conditions.

Q2: I am observing a significant amount of unreacted 4-iodopyridin-3-amine. What should I do?

A2: This suggests that the acylation is incomplete. Consider increasing the equivalents of pivaloyl chloride (from 1.1 to 1.5 equivalents). You could also try a more forcing base or a higher reaction temperature, but monitor for byproduct formation.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include the starting amine, pivalic acid (from hydrolysis of pivaloyl chloride), and potentially a di-acylated product, although less likely with the sterically hindered pivaloyl group. Careful pH adjustment during workup and optimized chromatography are crucial.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield (<60%)

  • Possible Cause 1: Incomplete Reaction. The nucleophilicity of the 3-amino group is attenuated by the electron-withdrawing nature of the pyridine ring and the iodine atom.

    • Solution:

      • Increase the equivalents of pivaloyl chloride to 1.2-1.5 eq.

      • Employ a stronger, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to effectively scavenge the HCl byproduct.

      • Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C), while monitoring for potential side reactions by TLC or LC-MS.

  • Possible Cause 2: Hydrolysis of Pivaloyl Chloride. Pivaloyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware.[1][2]

    • Solution:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Possible Cause 3: Inefficient Work-up and Extraction. The product may have some solubility in the aqueous phase, or emulsions can form, leading to loss of product.

    • Solution:

      • After quenching the reaction, ensure the pH is adjusted to be slightly basic (pH 8-9) to keep the product in the organic phase.

      • Extract with a suitable solvent like dichloromethane or ethyl acetate multiple times (e.g., 3 x 50 mL for a 100 mL aqueous phase).

      • If emulsions form, adding brine can help to break them.

Issue 2: Formation of Pivalic Acid Byproduct

  • Possible Cause: Presence of Water. As mentioned, any water in the reaction will hydrolyze pivaloyl chloride to pivalic acid.[1]

    • Solution:

      • Strict adherence to anhydrous conditions is paramount.

      • During the work-up, a wash with a mild base like saturated sodium bicarbonate solution will effectively remove any pivalic acid that has formed.

Issue 3: Product Purity Concerns After Column Chromatography

  • Possible Cause: Co-elution of Impurities. The product and starting material may have similar polarities, making separation challenging.

    • Solution:

      • Optimize your chromatography conditions. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides better separation.

      • Consider using a different stationary phase if silica gel is not providing adequate separation.

      • Recrystallization of the crude product before chromatography can sometimes remove a significant portion of impurities.

IV. Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by controlling reaction conditions and minimizing side reactions.

Materials:

  • 4-iodopyridin-3-amine (1.0 eq)[3]

  • Pivaloyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-iodopyridin-3-amine (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and stir for 5 minutes.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection to Yield 3-Amino-4-iodopyridine

For context and potential further synthesis steps, a protocol for the hydrolysis of the amide to regenerate the amine is provided.

Procedure:

  • Place N-(4-iodo-3-pyridinyl)-2,2-dimethylpropanamide in a round-bottomed flask.

  • Add a 24% aqueous solution of sulfuric acid.

  • Heat the mixture to 100 °C and maintain for 4 hours, monitoring by HPLC.

  • After completion, cool the reaction to room temperature.

  • Slowly adjust the pH to 7-8 using a 4 N NaOH solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic phases and concentrate to yield 3-amino-4-iodopyridine.[4]

V. Data and Visualization

Table 1: Reagent Stoichiometry and Yields
ReagentMolar Eq.RoleTypical Yield Range
4-iodopyridin-3-amine1.0Starting Material-
Pivaloyl Chloride1.1 - 1.5Acylating Agent75-90%
Triethylamine1.2 - 2.0Base-
Dichloromethane-Solvent-
Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Inert Atmosphere Reagents Add 4-iodopyridin-3-amine, DCM, and Triethylamine Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Add Pivaloyl Chloride (dropwise) Cooling->Addition Stir Stir at RT (2-4h) Addition->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3(aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Product Troubleshooting_Yield Start Low Yield? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Pivaloyl Chloride Hydrolysis? Start->Cause2 Yes Cause3 Work-up Loss? Start->Cause3 Yes Sol1a Increase Pivaloyl Chloride (1.2-1.5 eq) Cause1->Sol1a Sol1b Use Stronger Base (e.g., DIPEA) Cause1->Sol1b Sol1c Increase Temperature (40-50 °C) Cause1->Sol1c Sol2a Use Anhydrous Solvents/Reagents Cause2->Sol2a Sol2b Run under Inert Atmosphere (N2/Ar) Cause2->Sol2b Sol3a Adjust pH to 8-9 During Work-up Cause3->Sol3a Sol3b Multiple Extractions Cause3->Sol3b Sol3c Use Brine to Break Emulsions Cause3->Sol3c

Caption: Troubleshooting guide for low yield issues in the synthesis.

VI. References

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]

  • Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. (1996). Synthetic Communications, 26(19). Retrieved from [Link]

  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (2013). Google Patents. (CN102924369A). Retrieved from

  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules, 27(9), 2951. Retrieved from [Link]

  • PIVALOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 4-IODOPYRIDIN-3-AMINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). PubMed. Retrieved from [Link]

  • The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. (2007). Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 504. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges associated with the chromatographic purification of this polar, basic compound.

Understanding the Molecule: Key Challenges in Purification

This compound is a pyridine derivative. The primary challenge in its purification via chromatography stems from the basic nitrogen atom within the pyridine ring. This basic site strongly interacts with the acidic silanol groups (Si-OH) present on the surface of standard silica gel, a common stationary phase.[1] This interaction can lead to a host of issues, including:

  • Severe Peak Tailing: The most common problem, where the peak appears asymmetrical with a drawn-out trailing edge. This occurs because the analyte has multiple interaction points with the stationary phase, causing some molecules to be retained longer than others.[1]

  • Irreversible Adsorption: In severe cases, the compound may bind so strongly to the silica that it fails to elute, resulting in low or no recovery.[2]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[3]

This guide will provide systematic solutions to mitigate these challenges effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: Why is my compound exhibiting severe peak tailing on a standard silica gel column?

Answer: This is the classic sign of a strong interaction between your basic pyridine compound and the acidic silanol groups on the silica surface.[1] The basic nitrogen atom on the pyridine ring is protonated by the acidic silanols, leading to a strong ionic interaction that causes tailing.

Solutions:

  • Use a Mobile Phase Modifier: The most common and effective solution is to add a competing base to your mobile phase. This base will "mask" the active silanol sites, preventing them from interacting with your target compound.[1]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA preferentially binds to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[3]

    • Ammonia: For highly polar compounds that require eluents like Dichloromethane/Methanol, using a solution of 10% ammonium hydroxide in methanol as the polar component can be very effective.[2]

  • Change the Stationary Phase: If mobile phase modifiers are not sufficient or if your compound is degrading, consider an alternative stationary phase.

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for acid-sensitive or basic compounds.[3]

    • Reversed-Phase (C18) Silica: This is another powerful option, which is discussed in detail in the FAQ section.

Question: My compound is not eluting from the column, even with 100% ethyl acetate. What's happening?

Answer: This indicates that your compound is highly polar and/or is strongly adsorbed to the silica gel. Standard solvent systems like hexane/ethyl acetate may not be polar enough to displace it from the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: You need a more aggressive solvent system.

    • Introduce Methanol: Start by creating a gradient with Dichloromethane (DCM) and Methanol. A gradient of 0-10% Methanol in DCM is a good starting point.

    • Use a Basic Modifier: As mentioned previously, adding TEA or using an ammonia/methanol solution will not only improve peak shape but also help in eluting the compound by disrupting the strong interaction with the silica.[2][3]

  • Check for Compound Stability: There is a possibility your compound has decomposed on the column. Before attempting a large-scale purification, it is crucial to test for stability. See the protocol for "2D Thin-Layer Chromatography (TLC) for Stability Assessment" in the protocols section.[2]

  • Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often a more suitable technique, as it uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile).[2]

Question: My purified fractions contain both my product and a closely-related impurity. How can I improve the separation?

Answer: Poor resolution between your target compound and an impurity can be tackled by optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Solvent System:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient can often improve separation.

    • Change Solvent Selectivity: Instead of simply increasing the polarity (e.g., more ethyl acetate in hexane), try a different solvent system altogether. For example, replacing ethyl acetate with a mixture of DCM and acetone can alter the interactions and improve resolution.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation.[1] Try injecting a smaller amount of your crude material. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

  • Switch Chromatography Mode: If normal-phase chromatography fails to provide a baseline separation, reversed-phase or Hydrophilic Interaction Chromatography (HILIC) may offer different selectivity and achieve the desired purity.[3]

Question: I have low recovery of my compound after purification. Where did it go?

Answer: Low recovery can be attributed to several factors. A systematic check can help identify the cause.

Possible Causes & Solutions:

  • Irreversible Adsorption/Decomposition: As discussed, your compound may be permanently stuck to or degrading on the column. Perform the 2D TLC stability test.[2]

  • Compound Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly with the non-retained components. Always check the first few fractions collected.[2]

  • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is below the detection limit of your TLC analysis. Try combining and concentrating the fractions where you expected to see your product.[2]

  • Poor Solubility during Loading: If the compound precipitates during loading onto the column, it will not chromatograph properly. Ensure complete dissolution in a minimal amount of solvent or use the dry loading technique.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography mode for this compound?

This depends on the impurities you need to separate. A comparison is provided below:

Chromatography ModeStationary PhaseMobile PhaseBest ForKey Considerations
Normal-Phase Polar (Silica, Alumina)Non-polar to polar organic solventsSeparating less polar impurities.Peak tailing is a major issue. Requires a basic modifier (e.g., TEA).[1]
Reversed-Phase Non-polar (C18)Polar (Water, Acetonitrile, Methanol)Separating more polar impurities. Good for polar analytes.May require pH adjustment (e.g., adding formic acid or ammonium acetate) for good peak shape.[3]
HILIC Polar (Silica, Diol)High organic content with a small amount of aqueous solventPurifying very polar compounds that have little or no retention in reversed-phase.Can provide unique selectivity for polar basic compounds.[3]

Recommendation: Start with normal-phase silica gel using an eluent containing 1% triethylamine. If separation is poor or recovery is low, switch to reversed-phase chromatography.

Q2: How do I perform a 2D TLC stability test?

This simple test confirms if your compound is stable on the silica stationary phase.[2]

  • Dissolve a small amount of your crude material in a suitable solvent.

  • Spot the mixture onto a TLC plate, about 1.5 cm from the bottom left corner.

  • Develop the TLC plate in your chosen eluent system.

  • Remove the plate and thoroughly dry it.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same eluent system.

  • Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates that your compound is degrading on the silica.

Q3: What are the likely impurities I need to remove?

Impurities typically originate from the synthetic process and can include:[5]

  • Unreacted Starting Materials: e.g., 3-amino-4-iodopyridine.

  • Reagents and By-products: From the acylation reaction.

  • Degradation Products: Formed if the compound is sensitive to heat, light, or pH.[6]

Characterizing your crude mixture by LC-MS before purification can provide valuable information about the nature and polarity of the impurities, aiding in method development.

Experimental Protocols & Workflows

Workflow for Method Selection and Troubleshooting

The following diagram outlines a logical workflow for purifying your compound.

G start Start: Crude this compound tlc_screen Screen Solvents via TLC (e.g., Hex/EtOAc + 1% TEA) start->tlc_screen stability_check 2D TLC Stability Check on Silica tlc_screen->stability_check degrades Compound Degrades stability_check->degrades Yes stable Compound is Stable stability_check->stable No switch_alumina Consider Alumina or other stationary phase degrades->switch_alumina good_rf Good Rf (0.2-0.4) & Separation? stable->good_rf run_np Run Normal-Phase Flash Chromatography with 1% TEA good_rf->run_np Yes bad_rf Poor Separation or Rf = 0 good_rf->bad_rf No troubleshoot Troubleshoot Tailing/Resolution (See Guide) run_np->troubleshoot If issues persist end Pure Compound run_np->end switch_rp Switch to Reversed-Phase (C18) Screen Water/ACN +/- 0.1% FA bad_rf->switch_rp run_rp Run Reversed-Phase Flash Chromatography switch_rp->run_rp run_rp->troubleshoot If issues persist run_rp->end

Caption: Decision workflow for selecting a purification method.

Protocol 1: Normal-Phase Flash Chromatography with Triethylamine
  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of approximately 0.2-0.3 for the target compound. Crucially, add 1% triethylamine (TEA) to the TLC solvent mixture.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude compound in a suitable solvent (e.g., DCM or Methanol).

    • Add silica gel (approximately 10-20 times the mass of your crude material) to the solution.[4]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Column Packing: Dry pack or wet pack a flash chromatography column with silica gel.

  • Column Equilibration: Flush the packed column with 3-5 column volumes of your initial, least polar eluent (e.g., 90:10 Hexane/EtOAc + 1% TEA).

  • Loading: Carefully add your dry-loaded sample to the top of the column bed.

  • Elution: Run the chromatography, either isocratically or with a polarity gradient, ensuring that 1% TEA is present in all mobile phase components.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Reversed-Phase Flash Chromatography
  • Solvent System Selection: Use a reversed-phase TLC plate (C18) to find a suitable solvent system. A good starting point is a mixture of Water and Acetonitrile (ACN) or Water and Methanol.

    • To improve peak shape, add 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate to the mobile phase.[7]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like DMSO, DMF, or Methanol. If possible, dilute this solution with water so that the final sample solvent is weak (high water content), which helps focus the sample band on the column.

  • Column Equilibration: Flush the C18 column with 3-5 column volumes of your initial mobile phase (e.g., 95:5 Water/ACN + 0.1% FA).

  • Loading: Inject the prepared sample onto the column.

  • Elution: Run the chromatography using a gradient of increasing organic solvent (e.g., from 5% ACN to 100% ACN).

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS. Note that you will need to remove the aqueous mobile phase, typically by lyophilization or evaporation.

Troubleshooting Flowchart

This diagram provides a visual guide to diagnosing and solving common chromatography problems.

G start Problem Observed peak_tailing Peak Tailing? start->peak_tailing no_elution No Elution? start->no_elution poor_res Poor Resolution? start->poor_res low_recovery Low Recovery? start->low_recovery sol_tailing1 Add 1-2% TEA or NH4OH to Mobile Phase peak_tailing->sol_tailing1 Yes sol_elution1 Increase Mobile Phase Polarity (e.g., add MeOH to DCM) no_elution->sol_elution1 Yes sol_res1 Optimize Solvent Gradient (make it shallower) poor_res->sol_res1 Yes sol_recovery1 Check First Fractions (Eluted in Solvent Front?) low_recovery->sol_recovery1 Yes sol_tailing2 Switch to Alumina or Reversed-Phase (C18) sol_tailing1->sol_tailing2 If persists sol_elution2 Check Stability (2D TLC). Compound may have decomposed. sol_elution1->sol_elution2 If persists sol_res2 Reduce Sample Load sol_res1->sol_res2 sol_res3 Try a Different Solvent System (e.g., DCM/Acetone) sol_res2->sol_res3 sol_recovery2 Concentrate Fractions (Too Dilute?) sol_recovery1->sol_recovery2 sol_recovery3 Use Dry Loading for Poorly Soluble Samples sol_recovery2->sol_recovery3

Caption: A high-level workflow for troubleshooting common issues.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • HPLC Methods for analysis of Pyridine.
  • Doose, C. A., et al. (2004). Chromatographic behavior of pyrithiones.
  • Analytical Methods for Pyridine.
  • Chromatography Troubleshooting. Teledyne ISCO. (2019). YouTube. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Singh, S., & Kumar, V. (2013). Impurities in Pharmaceuticals- A Review. Journal of Drug Delivery and Therapeutics, 3(6), 153-161. [Link]
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29349–29356. [Link]
  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(1), 3-13. [Link]

Sources

Technical Support Center: Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific amide coupling reaction. Our goal is to provide you with the expertise and practical solutions to optimize your synthesis and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific experimental issues, their underlying causes, and provides step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired Product with Significant Unreacted Starting Material

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient activation of the acylating agent.

  • Base Incompatibility: The choice and amount of base are crucial. An inadequate amount of a weak base may not effectively scavenge the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction.

  • Moisture Contamination: Pivaloyl chloride is highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the acylating agent, reducing the yield of the desired amide.

Troubleshooting & Optimization:

  • Optimize Reaction Conditions:

    • Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be beneficial.

    • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used in excess (1.5-2.0 equivalents) to neutralize the generated HCl. In some cases, pyridine can be used as both the base and the solvent.

  • Ensure Anhydrous Conditions:

    • Glassware: Thoroughly dry all glassware in an oven prior to use.

    • Solvents: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Reagents: Use freshly opened or properly stored reagents.

Issue 2: Presence of a Major Byproduct with a Higher Molecular Weight

Potential Cause:

  • Diacylation: The starting material, 3-amino-4-iodopyridine, possesses two nucleophilic sites: the exocyclic amino group and the endocyclic pyridine nitrogen. While the amino group is generally more nucleophilic, under certain conditions, a second acylation can occur at the pyridine nitrogen to form a pyridinium salt, or on the already formed amide nitrogen.

Troubleshooting & Optimization:

  • Control Stoichiometry:

    • Use a slight excess (1.05-1.2 equivalents) of pivaloyl chloride. A large excess of the acylating agent can promote diacylation.

    • Consider the slow, dropwise addition of pivaloyl chloride to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent and favor mono-acylation.

  • Reaction Temperature:

    • Running the reaction at a lower temperature can increase the selectivity for the more nucleophilic amino group.

Reaction Scheme: Main Reaction and Diacylation Side Product

cluster_main Desired Reaction cluster_side Side Reaction: Diacylation 3-amino-4-iodopyridine 3-Amino-4-iodopyridine Product This compound 3-amino-4-iodopyridine->Product + Pivaloyl Chloride (Base) Pivaloyl_chloride Pivaloyl Chloride Diacylated_Product Diacylated Byproduct (Pyridinium Salt) Product->Diacylated_Product + Pivaloyl Chloride

Caption: Desired acylation and potential diacylation side reaction.

Issue 3: Presence of a Byproduct with a Lower Molecular Weight

Potential Cause:

  • Protodeiodination: The carbon-iodine bond can be susceptible to cleavage, leading to the replacement of the iodine atom with a hydrogen atom. This can be facilitated by the presence of proton sources and certain reagents.[1] The resulting byproduct would be N-(pyridin-3-yl)-2,2-dimethylpropanamide.

Troubleshooting & Optimization:

  • Minimize Proton Sources:

    • As with preventing hydrolysis, ensure all solvents and reagents are anhydrous.[1] Trace amounts of water or other protic impurities can serve as a proton source.

  • Choice of Base:

    • Using non-nucleophilic organic bases is generally preferred. While inorganic bases can be used, some may increase the risk of protodeiodination.

Reaction Scheme: Protodeiodination Side Reaction

cluster_main Main Reactant cluster_side Side Reaction: Protodeiodination Product This compound Protodeiodinated_Product Protodeiodinated Byproduct (N-(pyridin-3-yl)-2,2-dimethylpropanamide) Product->Protodeiodinated_Product + [H+]

Caption: Formation of the protodeiodinated side product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently observed side products are the diacylated product (from reaction at both the amino group and the pyridine nitrogen) and the protodeiodinated product (where the iodine atom is replaced by hydrogen).[1][2] Pivalic acid, formed from the hydrolysis of pivaloyl chloride, is also a common impurity.

Q2: How does the electronic nature of the pyridine ring affect this reaction?

A2: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, the acylation in this synthesis is a nucleophilic substitution on the acyl chloride by the amino group. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the exocyclic amino group compared to an aniline, which may necessitate slightly more forcing reaction conditions.

Q3: Can I use a different acylating agent instead of pivaloyl chloride?

A3: Yes, other acylating agents like acid anhydrides (e.g., pivalic anhydride) can be used. Pivalic anhydride is less reactive than pivaloyl chloride and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), or heating to proceed at a reasonable rate. The advantage of using the anhydride is that the byproduct is pivalic acid, which can be easier to remove than the hydrochloride salt of the base.

Q4: What is the best way to purify the final product?

A4: The purification strategy will depend on the impurities present.

  • Aqueous Workup: A standard aqueous workup can remove the hydrochloride salt of the base and any unreacted water-soluble starting materials.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from non-polar impurities and closely related side products. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material.

Q5: Why is it important to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?

A5: While not always strictly necessary for this type of acylation, an inert atmosphere is good practice to prevent the introduction of atmospheric moisture, which can hydrolyze the pivaloyl chloride. For other reactions involving the 3-amino-4-iodopyridine starting material, such as palladium-catalyzed cross-couplings, an inert atmosphere is critical to prevent catalyst deactivation.[1]

Experimental Protocol: General Procedure for the Synthesis of this compound

Objective: To provide a reliable starting point for the synthesis.

Materials:

  • 3-Amino-4-iodopyridine

  • Pivaloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-amino-4-iodopyridine (1.0 equiv.) and anhydrous solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., TEA, 1.5 equiv.) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add pivaloyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Wikipedia. (n.d.). Pyridine. [Link]
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
  • ResearchGate. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. [Link]
  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support guide for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. This guide provides in-depth, experience-based advice and practical, step-by-step protocols to help you achieve consistent and reliable experimental results.

Understanding the Molecule: Structural Clues to Solubility

This compound (MW: 304.13 g/mol , CAS: 113975-32-9) possesses a structure that suggests potential challenges with aqueous solubility.[1][2] The iodopyridine ring, while containing a nitrogen atom that can participate in hydrogen bonding, is largely hydrophobic due to the iodine atom and the aromatic system.[3] The bulky, non-polar tert-butyl group of the pivaloyl amide moiety further contributes to the compound's lipophilic character.[4] Consequently, this compound is anticipated to be sparingly soluble in neutral aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve this compound directly in my aqueous buffer (e.g., PBS, pH 7.4) failed. What is the first thing I should do?

A1: Direct dissolution in aqueous buffers is often unsuccessful for compounds of this nature. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard and crucial practice for handling poorly soluble compounds.[5][6]

Causality: The organic solvent disrupts the crystal lattice energy of the solid compound and solvates the lipophilic regions of the molecule, which water cannot do effectively. This concentrated stock can then be diluted into the aqueous buffer for your working solution, but care must be taken to avoid precipitation.

Recommended Workflow for Stock Solution Preparation

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution into Aqueous Buffer start Weigh the required mass of the compound solvent Select a suitable organic solvent (e.g., DMSO, DMF, Ethanol) start->solvent dissolve Add a small volume of the organic solvent to the solid solvent->dissolve mix Vortex or sonicate until fully dissolved dissolve->mix add_dropwise Add the stock solution dropwise to the buffer while vortexing mix->add_dropwise Proceed with dilution buffer Prepare the aqueous buffer observe Visually inspect for any signs of precipitation add_dropwise->observe end Successful Solubilization observe->end Clear Solution: Ready for use troubleshoot Precipitation observe->troubleshoot Precipitation Occurs: Troubleshoot

Caption: Workflow for preparing a working solution from a stock solution.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to maintain the compound's solubility. Here are several strategies to overcome this, which can be used alone or in combination.

Strategy 1: Co-Solvent Systems

A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[7][][9][10]

  • Expertise & Experience: While DMSO is an excellent solvent for initial stock preparation, it may not be the best co-solvent for all biological assays due to potential cellular toxicity. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are often better tolerated in biological systems.[7][] The key is to find a balance where the compound remains in solution without adversely affecting the experiment. A common starting point for in-vivo formulations is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]

  • Troubleshooting Table: Co-Solvent Systems

Problem Possible Cause Suggested Solution
Precipitation upon dilutionInsufficient organic solvent in the final solution.Increase the percentage of the co-solvent in the final aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase. Be mindful of the tolerance of your experimental system to the co-solvent.
Compound is insoluble even in the stock solventThe chosen organic solvent is not suitable.Try alternative solvents such as DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). For biological assays, always check for solvent compatibility.
The final solution affects experimental resultsThe co-solvent is interfering with the assay.Reduce the co-solvent concentration to the lowest effective level. Screen different, less disruptive co-solvents. Always include a vehicle control (buffer with the same co-solvent concentration but without the compound) in your experiments.
Strategy 2: pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by pH.[]

  • Expertise & Experience: this compound contains a pyridine ring, which is a weak base. The nitrogen atom on the pyridine ring can be protonated under acidic conditions. This protonation introduces a positive charge, which can increase the molecule's polarity and, consequently, its aqueous solubility.[12][13]

  • Experimental Protocol: pH-Dependent Solubility Test

    • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, and 7.4).

    • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Add a small, fixed amount of the stock solution to each buffer to achieve the desired final concentration.

    • Vortex each solution thoroughly.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

    • Determine the pH range in which the compound remains soluble.

    Note: Ensure that the final pH of your working solution is compatible with your experimental system.

Strategy 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[14][15][16][17]

  • Trustworthiness: This method is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.[14] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly employed.[18]

  • Experimental Protocol: Solubilization with HP-β-CD

    • Prepare an aqueous solution of HP-β-CD at a concentration several-fold higher than your target compound concentration (e.g., 10-50 mM).

    • Add the solid this compound directly to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound dissolves. This may take some time as the inclusion complex forms.

    • Alternatively, prepare a stock solution of the compound in an organic solvent and add it to the HP-β-CD solution while vortexing.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of your experiments. [5]

  • Best Practices for Stock Solutions [5][6][19]

    • Accurate Measurements: Use a high-precision balance to weigh the compound and calibrated volumetric flasks for the solvent.

    • Homogeneity: Ensure the compound is completely dissolved in the organic solvent before making any dilutions. Sonication can be helpful.

    • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

    • Purity: Use high-purity, anhydrous grade solvents for preparing stock solutions to prevent degradation of the compound.

Troubleshooting Flowchart

Caption: A step-by-step flowchart for troubleshooting solubility issues.

References
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL:[Link]
  • Title: Cosolvent Source: Wikipedia URL:[Link]
  • Title: Cyclodextrins and ternary complexes enhance poorly soluble drug solubility Source: ScienceDirect URL:[Link]
  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL:[Link]
  • Title: Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin Source: ResearchG
  • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]
  • Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: MDPI URL:[Link]
  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: ScienceDirect URL:[Link]
  • Title: N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Source: Chem-Space URL:[Link]
  • Title: Best Practices For Stock Solutions Source: FasterCapital URL:[Link]
  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Enhancement of Water Solubility for Lopinavir by Co-solvency Approach Source: bepls URL:[Link]
  • Title: What Affects Solubility Of Organic Compounds? Source: YouTube URL:[Link]
  • Title: Solubility of Organic Compounds Source: University of Calgary URL:[Link]
  • Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: ACS Public
  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Public
  • Title: 2.12: Intermolecular Forces and Solubilities Source: Chemistry LibreTexts URL:[Link]
  • Title: CID 100979034 | C5H10NO+ Source: PubChem URL:[Link]
  • Title: How to tackle compound solubility issue Source: Reddit URL:[Link]
  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Public
  • Title: Factors Affecting Solubility Source: BYJU'S URL:[Link]
  • Title: Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media Source: ResearchG
  • Title: Can anyone help with the synthesis of a secondary amide from carboxylic acid?
  • Title: Solution-making strategies & practical advice Source: YouTube URL:[Link]
  • Title: 3.3: Preparing Solutions Source: Chemistry LibreTexts URL:[Link]
  • Title: How do I purify ionizable organic amine compounds using flash column chrom
  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: National Institutes of Health (NIH) URL:[Link]
  • Title: How to purify Amine? Source: YouTube URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic routes, troubleshoot problematic reactions, and ensure the integrity of your results.

Introduction: The Utility of the N-(4-iodopyridin-3-yl)propanamide Scaffold

This compound is a key building block in medicinal chemistry. The pivaloyl (2,2-dimethylpropanamide) group serves as a protecting group and can influence the molecule's physicochemical properties. The true synthetic power of this scaffold lies in the strategic placement of the 3-amino and 4-iodo substituents on the pyridine ring. The 4-iodo group is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyridine core, a common strategy in the development of kinase inhibitors and other targeted therapeutics.[1]

This guide is divided into two primary sections:

  • Part 1: Synthesis of the Core Scaffold - Focusing on the critical acylation step.

  • Part 2: Downstream Derivatization - Troubleshooting common cross-coupling reactions at the 4-position.

Part 1: Synthesis of this compound via N-Acylation

The formation of the core scaffold involves the N-acylation of 3-amino-4-iodopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride). While seemingly straightforward, this reaction requires careful control of conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs): N-Acylation

Q1: What are the standard reaction conditions for the acylation of 3-amino-4-iodopyridine? A1: A typical procedure involves dissolving 3-amino-4-iodopyridine in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). The solution is cooled to 0 °C before adding a base, followed by the dropwise addition of pivaloyl chloride.[2] The reaction is often stirred at low temperature and then allowed to warm to room temperature to proceed to completion.

Q2: Why is a base essential for this acylation, and what are my best options? A2: The acylation reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will protonate the nitrogen of the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2][3] A base is required to act as an acid scavenger.[3]

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are non-nucleophilic bases that are excellent choices for scavenging HCl without competing in the reaction.

  • Pyridine: Pyridine can serve a dual role. It acts as a base to neutralize HCl and can also function as a nucleophilic catalyst.[3][4] It attacks the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then readily attacked by the amine.[4][5]

Q3: Should I use a catalyst like 4-Dimethylaminopyridine (DMAP)? A3: Yes, for acylations that are sluggish, a catalytic amount of DMAP is highly effective. DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a more reactive N-acylpyridinium salt than the one formed with pyridine.[6] This intermediate accelerates the rate of acylation, especially with less reactive amines or sterically hindered acylating agents.[6]

Q4: How critical is the choice of solvent? A4: The solvent choice is crucial. It must be aprotic and anhydrous to prevent hydrolysis of the highly reactive pivaloyl chloride.[2]

  • Dichloromethane (DCM): An excellent, general-purpose solvent for this reaction. It is non-reactive and easily removed.

  • Tetrahydrofuran (THF): Also a good choice, but ensure it is anhydrous as it can be hygroscopic.

  • Acetonitrile (ACN): Another viable option.

Troubleshooting Guide: N-Acylation Reaction

This section addresses common problems encountered during the synthesis of the core scaffold.

Problem 1: Low or No Product Yield This is the most common issue and can usually be traced back to reagent quality or reaction setup.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Hydrolyzed Acyl Chloride Pivaloyl chloride is highly reactive and readily hydrolyzes upon exposure to atmospheric moisture to form the unreactive pivalic acid.Use a fresh bottle of pivaloyl chloride or distill it immediately before use. Handle under an inert atmosphere (Nitrogen or Argon) and use dry syringes/needles for transfer.
Protonated Starting Amine If the base is insufficient or added incorrectly, the generated HCl will protonate the 3-amino-4-iodopyridine, deactivating it.[2]Use at least 1.1-1.2 equivalents of a suitable base (e.g., TEA, DIPEA, or Pyridine). Ensure the base is added before the pivaloyl chloride.
Low Reaction Temperature While starting at 0 °C is recommended to control the initial exotherm, the reaction may require thermal energy to proceed to completion.After the initial addition of the acyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the starting material.[2]
Poor Quality Amine The starting 3-amino-4-iodopyridine may be impure or degraded.Check the purity of the starting material by NMR or LC-MS. If necessary, purify it by column chromatography or recrystallization before use.

Problem 2: Product is Impure (Multiple Spots on TLC) Impurity profiles often point to side reactions or incomplete conversion.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Excess Acylating Agent Using a large excess of pivaloyl chloride can lead to side reactions and makes purification difficult.Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride. Monitor the reaction by TLC and quench it once the starting amine is consumed.
Incomplete Reaction The presence of starting material alongside the product indicates the reaction has not gone to completion.Increase the reaction time or consider adding a catalytic amount of DMAP (0.05-0.1 equivalents) to accelerate the reaction.[6]
Difficult Workup Residual base (especially pyridine) can be difficult to remove and may co-elute with the product during chromatography.During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to convert the basic impurities into their water-soluble salts, which are then easily removed.[2][6] Follow with a wash using saturated aqueous NaHCO₃ to remove any remaining acid.[6]
General Protocol & Workflow

Below is a generalized protocol for the N-acylation.

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-4-iodopyridine (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) or triethylamine (1.2 eq) dropwise to the stirred solution. If desired, add DMAP (0.05 eq) at this stage.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow Diagram

Acylation_Troubleshooting start Reaction Start: Low Yield or Purity? check_reagents 1. Check Reagent Quality - Pivaloyl Chloride (hydrolyzed?) - Amine (pure?) start->check_reagents check_conditions 2. Verify Reaction Conditions - Anhydrous solvent? - Inert atmosphere? - Sufficient base? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh/distilled reagents. - Purify starting material. check_reagents->solution_reagents Issue Found check_progress 3. Analyze Reaction Progress - Incomplete conversion (TLC)? - Side products formed? check_conditions->check_progress Conditions OK solution_conditions Solution: - Dry solvent thoroughly. - Use >1.1 eq. of base. - Ensure inert atmosphere. check_conditions->solution_conditions Issue Found solution_progress Solution: - Increase reaction time. - Add catalytic DMAP. - Adjust temperature. check_progress->solution_progress Issue Found end_node Optimized Reaction check_progress->end_node Reaction OK solution_reagents->start Retry solution_conditions->start Retry solution_progress->start Retry

Caption: A systematic workflow for diagnosing issues in the N-acylation reaction.

Part 2: Downstream Derivatization via Cross-Coupling Reactions

The 4-iodo substituent is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

Frequently Asked Questions (FAQs): Suzuki and Sonogashira Couplings

Q1: What is a reliable catalyst system for Suzuki coupling of this substrate? A1: For aryl iodides, a variety of palladium catalysts are effective. Standard choices include:

  • Pd(PPh₃)₄: A reliable Pd(0) source, but can be sensitive to air.[7]

  • PdCl₂(dppf): A robust and highly active Pd(II) precatalyst that is generally more stable.

  • Pd(OAc)₂ with a ligand: Using a simple palladium salt with a phosphine ligand like SPhos or XPhos is also a common and effective strategy.

Q2: For Sonogashira coupling, is the copper co-catalyst always necessary? A2: A traditional Sonogashira reaction uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI.[7] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. However, copper-free Sonogashira conditions have been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[8][9] These often require a stronger base and higher temperatures.

Q3: Why is it critical to degas the reaction mixture? A3: Palladium-catalyzed cross-coupling reactions rely on a Pd(0) active species. Oxygen can oxidize Pd(0) to Pd(II), deactivating the catalyst and leading to the formation of palladium black (decomposed catalyst).[7] In Sonogashira reactions, oxygen also promotes the undesirable homocoupling of the terminal alkyne.[7] Therefore, degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen) is absolutely essential for reproducibility and high yields.[7]

Q4: How do I choose the correct base for my cross-coupling reaction? A4: The base plays a critical role in the catalytic cycle.

  • For Suzuki: An inorganic base is needed to activate the boronic acid, forming a more nucleophilic boronate species. Common choices include aqueous solutions of Na₂CO₃, K₂CO₃, or stronger bases like K₃PO₄ for more challenging couplings.

  • For Sonogashira: An amine base like triethylamine (TEA) or diisopropylamine (DIPEA) is required.[7] It serves two purposes: it deprotonates the terminal alkyne to form the nucleophilic acetylide and it neutralizes the HX acid generated in the catalytic cycle.[7]

Troubleshooting Guide: Cross-Coupling Reactions

Problem 1: Reaction Fails or Stalls (Low Conversion)

Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Catalyst The palladium catalyst has decomposed, often indicated by the formation of a black precipitate ("palladium black"). This can be caused by oxygen, impurities, or excessive heat.[7]Use a fresh, high-quality catalyst. Ensure the reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).[7]
Poor Reagent Quality Suzuki: Boronic acids can degrade via protodeboronation or trimerize to form boroxines. Sonogashira: The terminal alkyne may be impure, or the CuI co-catalyst may have oxidized.[7]Use fresh boronic acid or test its quality. Use high-purity terminal alkynes and a fresh bottle of CuI (should be off-white, not green or brown).[7]
Inappropriate Ligand/Solvent The ligand choice is critical for stabilizing the palladium center and facilitating oxidative addition/reductive elimination. The solvent must be appropriate for the reaction temperature and solubility of reagents.Screen a few different ligands (e.g., PPh₃, dppf, SPhos). Common solvents include Dioxane, Toluene, or DMF. For Sonogashira, using the amine base as the solvent (e.g., neat Et₃N) can sometimes be effective.[10]
Temperature Too Low While oxidative addition to aryl iodides is generally facile, some substrates require heating to drive the reaction to completion.If the reaction is stalled at room temperature, try heating it to 60-100 °C. Monitor for potential decomposition.[11]

Problem 2: Formation of Side Products

Potential Cause Explanation & Scientific Rationale Recommended Solution
Protodeiodination The starting material loses its iodine atom, which is replaced by a hydrogen. This can be caused by trace amounts of acid or water, or by catalyst decomposition pathways.Ensure anhydrous conditions and use a high-purity base. A different ligand or catalyst system may be less prone to this side reaction.
Homocoupling (Glaser Coupling) Sonogashira: In the presence of oxygen, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne.[7] Suzuki: Homocoupling of the boronic acid can also occur.Rigorously degas the reaction mixture to remove all traces of oxygen.[7] Alternatively, consider using copper-free Sonogashira conditions.
Decomposition of Product The desired product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time).Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try to run the reaction at the lowest effective temperature.
Catalytic Cycle & Critical Points Diagram

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' Complex Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (Desired Product) RedElim->Product ArI Ar-I (Your Substrate) ArI->OxAdd Critical Step 1: Requires active Pd(0) Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal Critical Step 2: Base is essential

Caption: Key stages of the Suzuki-Miyaura cycle where issues often arise.

References

  • Preparation of Pyridines, Part 3: By Acylation. (2022-12-25). YouTube.
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
  • What is the role of pyridine in the acetylations of alcohols? (2023-07-07). Reddit.
  • Alkylation and acylation of pyridine. Química Organica.org.
  • Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
  • This compound. ChemicalBook.
  • O-Acetylation using acetic anhydride in pyridine. (2021-10-06). Glycoscience Protocols (GlycoPODv2).
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Struggling to make a sonogashira coupling reaction happen. (2021-09-02). Reddit.
  • Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. Organic Chemistry Portal.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Sonogashira troubleshooting help needed. (2020-08-08). Reddit.
  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry (RSC Publishing).

Sources

Technical Support Center: Stability of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential stability issues when using this compound in cell culture experiments. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your results.

Introduction

This compound is a compound of interest in various research applications. However, like many small molecules, its stability in the complex environment of cell culture media can be a concern. This guide will walk you through common challenges such as precipitation and chemical degradation, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have about handling this compound.

Q1: What are the primary stability concerns for this compound in cell culture?

The main stability concerns for this compound in cell culture media are twofold:

  • Physical Instability (Precipitation): Due to its likely hydrophobic nature, the compound may precipitate out of the aqueous culture medium, especially at higher concentrations. This can be exacerbated by factors like "solvent shock" when diluting a concentrated stock solution (e.g., in DMSO).[1][2]

  • Chemical Instability (Degradation): The molecule contains two key functional groups that can be susceptible to degradation in a biological environment:

    • Iodopyridine moiety: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, particularly when exposed to light (photolysis) or heat.[3] This can lead to the formation of degradation products and a loss of compound activity.

    • Amide bond: While generally stable, amide bonds can undergo hydrolysis under certain pH conditions, a process that can be catalyzed by enzymes present in serum-containing media.[4][5][6]

Q2: My compound solution in the media has turned a yellow-brown color. What does this indicate?

A yellow-brown discoloration is often a sign of degradation of iodinated organic compounds. This color change typically results from the formation of molecular iodine (I₂) following the cleavage of the carbon-iodine bond.[3] This suggests that your compound is degrading, and the observed biological effects may not be attributable to the intact molecule.

Q3: How should I properly prepare and store stock solutions of this compound?

Proper preparation and storage are critical to maintaining the integrity of the compound.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture, which can have cytotoxic effects.

  • Storage Conditions:

    • Light Protection: Store stock solutions in amber or opaque vials to protect them from light.[3]

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[1]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and resolving common issues encountered during experiments.

Issue 1: Compound Precipitation in Cell Culture Media

Symptom: Immediately upon adding the compound to the media, or after a period of incubation, you observe cloudiness, a visible precipitate, or crystalline structures.

Causality: This is typically due to the compound's concentration exceeding its solubility limit in the aqueous media.[2]

Troubleshooting Workflow:

A Precipitation Observed B Check Stock Solution (Is it fully dissolved?) A->B C Warm stock to 37°C and vortex B->C No D Perform Serial Dilution in Pre-warmed Media B->D Yes C->D E Lower Final Concentration D->E Precipitation persists H Problem Resolved D->H Precipitation gone F Increase Serum Percentage (if applicable) E->F Precipitation persists E->H Precipitation gone G Test Alternative Solvents (e.g., Ethanol) F->G Precipitation persists F->H Precipitation gone G->H Precipitation gone

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocol: Determining Maximum Soluble Concentration

  • Prepare a series of dilutions of your compound in pre-warmed (37°C) cell culture medium.

  • Visually inspect each dilution immediately for any signs of precipitation.

  • For a more sensitive assessment, place a small drop from each tube onto a microscope slide and examine under a microscope for micro-precipitates.[1]

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.

  • Re-examine the dilutions for any time-dependent precipitation.

  • The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Data Summary: Factors Affecting Solubility

ParameterRecommendationRationale
Final Concentration Test a range of concentrations to determine the solubility limit.The primary cause of precipitation is exceeding the compound's solubility.[1]
Solvent Addition Add the stock solution to the media dropwise while gently swirling.This helps to avoid "solvent shock" and localized high concentrations.[1]
Media Temperature Always use pre-warmed (37°C) media.Solubility is often temperature-dependent; many compounds are less soluble in cold media.[2]
Serum Concentration If your experiment allows, consider increasing the serum percentage.Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[1]
Issue 2: Suspected Chemical Degradation of the Compound

Symptom: Inconsistent experimental results, loss of biological activity over time, or a visible color change in the media.

Causality: The compound is likely undergoing chemical degradation, potentially through photolysis of the C-I bond or hydrolysis of the amide bond.[3][4]

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Activity B Protect from Light (Use amber plates/foil) A->B C Assess Stability by LC-MS B->C D Prepare Fresh Solutions Before Each Experiment C->D Degradation Confirmed G Problem Persists C->G No Degradation E Consider Serum-Free Media (if feasible) D->E F Problem Mitigated E->F

Caption: Troubleshooting workflow for suspected chemical degradation.

Experimental Protocol: Assessing Compound Stability by HPLC or LC-MS

This protocol provides a general framework for assessing the stability of your compound in cell culture media.

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the final working concentration.

    • As a control, prepare a solution of the compound in a stable solvent like acetonitrile or DMSO at the same concentration.

    • Incubate the media-containing sample under your standard experimental conditions (37°C, 5% CO₂, protected from light).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated sample.

    • Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analytical Method:

    • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[7][8][9]

    • The method should be able to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • A decrease in the parent peak area over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Data Summary: Hypothetical Stability Profile

The following table illustrates a hypothetical stability profile for this compound under different conditions, as would be determined by an LC-MS stability assay.

ConditionTime (hours)% Remaining Parent Compound
Media with 10% FBS (Light Protected)0100%
2485%
4870%
Media with 10% FBS (Exposed to Light)0100%
2460%
4835%
Serum-Free Media (Light Protected)0100%
2495%
4890%

This is illustrative data and does not represent actual experimental results.

This technical guide provides a framework for addressing the stability challenges associated with this compound in cell culture. By understanding the potential for both physical and chemical instability and implementing systematic troubleshooting, researchers can enhance the reliability and reproducibility of their experimental outcomes.

References

  • BenchChem. (2025).
  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
  • BenchChem. (2025).
  • Yu, H., et al. (2015). Photodegradation of iopromide in aqueous solution by UV/H2O2: kinetics, mechanism, and toxicity evaluation. Environmental Science and Pollution Research, 22(1), 533-542.
  • Chen, Y., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.
  • BenchChem. (2025).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Sigma-Aldrich. (n.d.).
  • Klán, P., et al. (2013).
  • Wiebe, L. I., & Knaus, E. E. (2013). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Current Radiopharmaceuticals, 6(2), 79-95.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Genentech. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Genentech.
  • Adoo, K. (n.d.). N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. AdooQ BioScience.
  • Allen, C. (n.d.).
  • Gali, H., et al. (2014). In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells. Cancer Biotherapy & Radiopharmaceuticals, 29(1), 33-39.
  • Sharma, A., & Kumar, A. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2638.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy, 3(5), 1-6.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Liu, J., et al. (2011). Stability of Self-Assembled Polymeric Micelles in Serum. ACS Nano, 5(8), 6578-6585.
  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary.
  • Liu, Y., et al. (2021). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 13(1), 1908851.
  • Chempanda. (n.d.).
  • Wang, Y., et al. (2019).
  • Schopf, F. H., et al. (2016). In vitro Stability of Heat Shock Protein 27 in Serum and Plasma Under Different Pre-analytical Conditions: Implications for Large-Scale Clinical Studies.
  • Sigma-Aldrich. (n.d.). N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Sigma-Aldrich.
  • Damtew, A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 824-831.
  • Kim, J. A., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Nanoscience and Nanotechnology, 18(11), 7433-7448.
  • Promega. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening. Promega.
  • SincereChemical. (n.d.). n-(3-iodo-pyridin-2-yl)-2,2-dimethyl-propionamide cas 113975-31-8. SincereChemical.
  • PubChem. (n.d.). 4-Iodopyridine.
  • PubChem. (n.d.). 3-Iodopyridine.
  • Santa Cruz Biotechnology. (n.d.). N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide. Santa Cruz Biotechnology.
  • Morlet-Savary, F., et al. (2021).
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Chemsrc. (2025, August 20). N,N-Dimethylpropanamide. Chemsrc.
  • Zhang, L., et al. (2023). Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity. Virology Journal, 20(1), 1-12.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364539.
  • Alam, M. S., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(14), 5438.
  • Giretti, M. S., et al. (1987). Presence of a soluble inhibitor of thyroid iodination in primary cultures of thyroid cells. Hormone and Metabolic Research, 19(10), 478-481.

Sources

Technical Support Center: Crystallization of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is designed to address common challenges encountered during the purification of this specific molecule, drawing upon established principles of crystallization and an understanding of its unique chemical structure.

The molecule possesses both a pyridine ring and an amide functional group. Pyridine moieties can sometimes complicate crystallization compared to their non-heteroaromatic counterparts[1], while the strong hydrogen bonding capabilities of the amide group can also influence crystal packing and solubility behavior[2][3]. This guide offers structured solutions to navigate these potential challenges.

Troubleshooting Guide: A Problem-Oriented Approach

When crystallization does not proceed as expected, a systematic approach is crucial. The following flowchart and detailed Q&A section address the most common experimental failures.

G start Initial Crystallization Attempt (Hot dissolution & slow cooling) outcome Evaluate Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Supersaturated solution remains oil_out Compound 'Oils Out' outcome->oil_out Liquid phase separates low_yield Low Yield (<70%) outcome->low_yield Few crystals collected impure Suspected Impurity outcome->impure Discolored or poorly formed crystals sol_no_xtal_1 Is solution clear? Scratch inner surface of flask with glass rod. no_xtal->sol_no_xtal_1 sol_oil_1 Re-heat solution until homogeneous. oil_out->sol_oil_1 sol_yield_1 Was minimum amount of hot solvent used? If not, too much compound is lost to mother liquor. low_yield->sol_yield_1 sol_impure_1 Did crystals 'crash out' too quickly? Re-dissolve with slightly more solvent. impure->sol_impure_1 sol_no_xtal_2 Add a seed crystal. sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Concentrate solution by boiling off a portion of the solvent and re-cool. sol_no_xtal_2->sol_no_xtal_3 sol_no_xtal_4 If all fails, evaporate solvent and attempt recrystallization with a different solvent system. sol_no_xtal_3->sol_no_xtal_4 sol_oil_2 Add a small amount (1-5%) of the 'good' solvent to increase overall solubility. sol_oil_1->sol_oil_2 sol_oil_3 Allow solution to cool much more slowly. (e.g., in a dewar or insulated container). sol_oil_2->sol_oil_3 sol_yield_2 Ensure filtration and washing steps use ice-cold solvent to minimize re-dissolving. sol_yield_1->sol_yield_2 sol_yield_3 Chill the mother liquor further (ice bath) to recover more product. sol_yield_2->sol_yield_3 sol_impure_2 Ensure slow, undisturbed cooling to allow selective crystal lattice formation. sol_impure_1->sol_impure_2 sol_impure_3 Consider a pre-purification step (e.g., charcoal treatment for colored impurities) or chromatography. sol_impure_2->sol_impure_3

Caption: Troubleshooting Logic for Crystallization Failures.

Q1: My compound will not crystallize even after the solution has cooled to room temperature. What should I do?

Answer: This is a common issue indicating that the solution has not reached a sufficient level of supersaturation to induce nucleation (the initial formation of crystals). This can happen if too much solvent was used or if the compound has unexpectedly high solubility at lower temperatures.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic imperfections on the glass provide nucleation sites where crystals can begin to form[4][5].

  • Seeding: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal growth[4][5]. If no pure solid is available, you can dip a glass rod into the solution, remove it, allow the solvent to evaporate from the rod's tip, and then re-introduce the rod with its thin residue of solid into the main solution[4].

  • Reduce Solvent Volume: If nucleation techniques fail, it's highly likely the solution is not concentrated enough. Gently heat the solution again and boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow it to cool slowly once more[4].

  • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until persistent cloudiness appears. Then, add a few drops of the original "good" solvent to redissolve the cloudiness and allow the mixture to cool slowly.

Q2: My compound separated as an oily liquid instead of forming solid crystals. How can I resolve this?

Answer: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature that is still above its melting point in the solvent mixture. It is often caused by a solution that is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the solution back to the solvent's boiling point until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to decrease the saturation point. The goal is for the solution to become saturated at a lower temperature, allowing for direct crystallization[4].

  • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. After re-dissolving, ensure the solution cools as slowly as possible. You can achieve this by insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) and leaving it undisturbed.

  • Modify Solvent System: If the problem persists, the solvent may be a poor choice. A solvent pair, such as ethanol/water or ethyl acetate/hexane, may provide better results[1]. Dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) at an elevated temperature until the solution becomes slightly turbid, then add a drop or two of the good solvent to clarify before cooling slowly.

Q3: Crystallization occurred almost instantly, and the resulting solid looks like a fine powder. I'm concerned about purity. What should I do?

Answer: Rapid precipitation, or "crashing out," is undesirable because impurities can become trapped within the quickly forming crystal lattice, defeating the purpose of recrystallization[4]. Ideal crystallization involves slow and methodical crystal growth over a period of 20 minutes or more[4].

Troubleshooting Steps:

  • Re-dissolve and Add Solvent: Place the flask back on the heat source and re-dissolve the solid. Add a small excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) beyond the minimum required for dissolution. This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth[4].

  • Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly and undisturbed to room temperature first. Only after significant crystal formation at room temperature should you consider moving it to an ice bath to maximize yield.

Q4: My final yield of crystalline product is very low. How can I improve recovery?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor (the solvent remaining after filtration)[4].

Troubleshooting Steps:

  • Minimize Hot Solvent: The most critical step for a good yield is to use the absolute minimum amount of near-boiling solvent necessary to fully dissolve your compound[6]. Using too much solvent is the most common cause of poor recovery.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals in the filter, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve a portion of your product and wash it away with the filtrate[6][7].

  • Maximize Cooling: Ensure the crystallization flask has been thoroughly cooled in an ice-water bath for at least 15-20 minutes before filtration to minimize the compound's solubility in the mother liquor.

  • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more material from the mother liquor. Boil off a portion of the solvent and re-cool the remaining solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for this compound?

Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures[8][9]. Given the structure (an aromatic amide), a solvent of intermediate polarity is a good starting point. A systematic screening process is recommended.

Solvent Selection Protocol:

  • Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different potential solvent (e.g., 0.5 mL) at room temperature. A good candidate solvent will not dissolve the solid at this stage.

  • Gently heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of crystalline solid upon cooling.

Table 1: Potential Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale for this compound
Ethanol 78 Polar Protic The hydroxyl group can hydrogen bond, potentially dissolving the amide at high temperatures. Often a good starting point for polar organic molecules.
Ethyl Acetate (EtOAc) 77 Polar Aprotic A versatile solvent of intermediate polarity. Less polar than ethanol, may provide a better solubility differential between hot and cold.
Acetone 56 Polar Aprotic Similar polarity to EtOAc but more volatile. Can be effective, especially in mixtures with nonpolar solvents.
Toluene 111 Nonpolar The aromatic ring may interact favorably with the pyridine ring of the compound. Its high boiling point allows for a wide temperature range.
Hexane/EtOAc Mixture Variable Variable A common mixed-solvent system[1]. Dissolve in minimal hot EtOAc, then add hexane until cloudy to find the right ratio.

| Ethanol/Water Mixture | Variable | Variable | A classic polar system[1]. Dissolve in minimal hot ethanol, then add water dropwise until persistent turbidity is observed. |

Q2: Can you provide a general, step-by-step protocol for the recrystallization process?

Answer: Certainly. This protocol assumes you have already identified a suitable solvent system.

Standard Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves. This ensures you are using the minimum amount of hot solvent[6].

  • (Optional) Hot Filtration: If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration to remove them before cooling. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals[6][10]. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces[7][8].

  • Drying: Allow the crystals to dry thoroughly in the funnel by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven.

Q3: Are there specific challenges I should anticipate when crystallizing amide- and pyridine-containing compounds?

Answer: Yes, the functional groups in this compound can influence crystallization.

  • Amide Group: Amides contain strong hydrogen bond donors (N-H) and acceptors (C=O). This can lead to very stable crystal lattices that are difficult to dissolve, or alternatively, can lead to strong interactions with polar protic solvents (like ethanol or water), increasing solubility. In some cases, strong intermolecular forces can favor the formation of amorphous solids over crystalline ones if conditions are not optimal[2].

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated by acidic impurities, potentially forming salts that have very different solubility profiles. The overall planarity and aromaticity of the pyridine ring contribute to pi-pi stacking interactions within the crystal lattice, which is a key factor in crystallization[3][11]. The presence of the halogen (iodo-) group also significantly affects molecular weight and intermolecular interactions.

Understanding these properties is key to rational solvent selection and troubleshooting. For instance, if the compound is excessively soluble in ethanol, a less polar solvent like ethyl acetate or a mixture like ethyl acetate/hexane might be more successful.

References

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (n.d.). University of California, Davis, Department of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (2018). CrystEngComm, 20(31), 4477-4481.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (2015). Crystal Growth & Design, 15(11), 5506-5515.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). BenchChem.
  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (2017). Nature Communications, 8(1), 1096.
  • Potency of Amide Derivates as Co-Crystal Formers and Its Impact on the Physicochemical of Active Pharmaceutical Ingredients. (2021). Jurnal Farmasi Malahayati, 4(1), 58-71.

Sources

Technical Support Center: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

I. Reaction Overview & Key Transformation

The synthesis of this compound is fundamentally an N-acylation reaction. It involves the reaction of 3-amino-4-iodopyridine with an acylating agent, typically pivaloyl chloride, in the presence of a base.

Core Reaction:

  • Nucleophile: 3-Amino-4-iodopyridine[1]

  • Electrophile: Pivaloyl Chloride (2,2-dimethylpropanoyl chloride)[2]

  • Product: this compound

  • Byproduct: Typically a hydrochloride salt of the base used.

While straightforward at the milligram scale, scaling up this transformation introduces significant challenges related to reaction control, product purity, and process safety.

II. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.

Question: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue, often pointing to problems with mass and heat transfer, or inefficient mixing.

  • Potential Cause 1: Poor Temperature Control & Localized Hotspots.

    • Explanation: The acylation of amines with acyl chlorides is an exothermic reaction.[3] On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. On a larger scale, this ratio decreases dramatically, and heat can build up within the reactor, creating localized hotspots. These hotspots can accelerate side reactions or degrade the product and starting materials.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Always use a calibrated internal temperature probe. Do not rely on the jacket temperature alone.

      • Controlled Reagent Addition: Add the pivaloyl chloride slowly and sub-surface to a well-stirred solution of the amine and base. This ensures rapid dilution and heat transfer.

      • Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the heat generated by the reaction. Perform a reaction calorimetry study if possible to quantify the exotherm.[3]

  • Potential Cause 2: Inefficient Mixing.

    • Explanation: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized high concentrations of pivaloyl chloride, promoting the formation of impurities. It can also result in the base being unable to effectively neutralize the generated HCl, which can protonate the starting amine, rendering it unreactive.

    • Troubleshooting Steps:

      • Agitator Selection: Use an appropriate agitator (e.g., pitched-blade turbine) and agitation speed for the reactor geometry and batch volume.

      • Visual Observation: If your reactor allows, visually inspect the mixing. Look for solids settling at the bottom or reagents pooling on the surface.

      • Staggered Addition: Consider adding the base and acylating agent in portions to maintain better control over the reaction environment.

Question: I am observing a new, significant impurity in my crude product at a larger scale that was minor at the lab scale. How do I identify and mitigate it?

Answer: The appearance of new impurities on scale-up often relates to issues of reaction control and stoichiometry.

  • Potential Impurity 1: N,N-Diacylated Product.

    • Explanation: Although sterically hindered, it's possible for a second molecule of pivaloyl chloride to react with the amide nitrogen under forcing conditions (e.g., high temperature, excess acylating agent). This is more likely in localized "hotspots" or areas of poor mixing.

    • Mitigation:

      • Strict Stoichiometry: Use a slight excess of the amine (e.g., 1.05 equivalents) relative to the pivaloyl chloride.

      • Reverse Addition: Consider adding the amine solution to the pivaloyl chloride solution (after careful safety assessment) to ensure the acylating agent is never in large excess.

      • Lower Temperature: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Potential Impurity 2: Reaction at the Pyridine Nitrogen.

    • Explanation: Pivaloyl chloride can react with the pyridine nitrogen to form an N-acylpyridinium salt.[4] This is more likely if the primary amine is protonated and unreactive, and there is an excess of pivaloyl chloride.

    • Mitigation:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine. Pyridine itself, if used as the base, can competitively react.

      • Sufficient Base: Ensure at least one equivalent of base is present to neutralize the HCl generated. An excess of base (e.g., 1.5-2.0 equivalents) is often beneficial.

  • Workflow for Impurity Identification & Mitigation:

Caption: Workflow for impurity identification and mitigation.

Question: My product isolation via crystallization is inconsistent. Sometimes it crashes out, and other times it oils out. How can I develop a robust crystallization procedure?

Answer: Crystallization is highly sensitive to scale, cooling rates, and purity. A systematic approach is required for a robust process.

  • Potential Cause: Supersaturation and Cooling Rate.

    • Explanation: On a small scale, solutions cool quickly, which can induce rapid crystallization. On a large scale, cooling is much slower. If the solution becomes supersaturated and then cools too quickly through the metastable zone, it can "crash out" as a fine powder or oil, trapping impurities.

    • Troubleshooting Steps:

      • Solvent Screen: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Controlled Cooling Profile: Implement a slow, linear cooling ramp (e.g., 10-20 °C per hour) through the temperature range where crystallization occurs.

      • Seeding: Once the solution is slightly supersaturated, add a small amount of pure product (seed crystals) to encourage controlled crystal growth rather than spontaneous nucleation.

      • Anti-Solvent Addition: Consider a mixed solvent system where the product is soluble in one solvent (e.g., ethyl acetate) and insoluble in another (e.g., heptane). After dissolving the product, slowly add the anti-solvent at a constant temperature to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and base for this reaction on a larger scale?

A1: Dichloromethane (DCM) or ethyl acetate are common choices for the solvent due to their ability to dissolve the starting materials and their relatively low boiling points, which aids in removal. For the base, a tertiary amine like triethylamine (TEA) is standard. It acts as an acid scavenger without competing as a nucleophile. A slight excess (1.5-2.0 eq) is recommended to ensure the reaction medium remains basic.

Q2: How do I handle the work-up of a large-scale reaction?

A2: A typical work-up involves quenching the reaction with water or a dilute aqueous acid (like 1M HCl) to remove the excess base and its salt. This is followed by separation of the organic layer, washing with brine to remove residual water, drying over a drying agent like sodium sulfate, filtering, and concentrating under reduced pressure. Be cautious of potential emulsion formation during the aqueous washes, especially at a large scale. If emulsions form, adding more brine can help break them.

Q3: What are the primary safety concerns for scaling up this reaction?

A3:

  • Exothermicity: As discussed, the reaction generates heat. A runaway reaction is a significant risk if cooling is inadequate.[3]

  • Pivaloyl Chloride Handling: Pivaloyl chloride is corrosive, flammable, and reacts violently with water.[2] Ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use a pressure-equalizing dropping funnel for addition.

  • HCl Gas Evolution: The reaction produces HCl gas, which is neutralized by the base. However, if the base is added too slowly or is insufficient, HCl can be released. Ensure adequate ventilation and consider a scrubber for very large-scale operations.

IV. Recommended Experimental Protocol (100g Scale)

This protocol is a starting point and should be optimized for your specific equipment and safety procedures.

Materials:

  • 3-amino-4-iodopyridine (91.7g, 0.417 mol, 1.0 eq)

  • Triethylamine (TEA) (88.5 mL, 0.625 mol, 1.5 eq)

  • Dichloromethane (DCM) (1 L)

  • Pivaloyl Chloride (51.5 mL, 0.417 mol, 1.0 eq)

Procedure:

  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel. Purge the reactor with nitrogen.

  • Charging: Charge the reactor with 3-amino-4-iodopyridine and DCM. Stir until all solids are dissolved.

  • Cooling & Base Addition: Cool the solution to 0-5 °C using the reactor jacket. Slowly add the triethylamine, ensuring the internal temperature does not exceed 10 °C.

  • Pivaloyl Chloride Addition: Add the pivaloyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by a suitable in-process control (IPC) like HPLC or TLC.

  • Work-up:

    • Slowly add 500 mL of deionized water to the reactor, keeping the temperature below 20 °C.

    • Stir for 15 minutes, then stop the agitation and allow the layers to separate.

    • Drain the lower organic layer.

    • Wash the organic layer sequentially with 500 mL of 1M HCl, 500 mL of saturated sodium bicarbonate solution, and 500 mL of brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

ParameterRecommendationRationale
Solvent Dichloromethane (DCM)Good solubility for reactants; easy to remove.
Base Triethylamine (TEA)Non-nucleophilic acid scavenger.
Temperature 0-5 °CControls exotherm and minimizes side reactions.
Pivaloyl Chloride Addition Slow, dropwise over 60-90 minPrevents temperature spikes and localized high concentrations.
Work-up Quench Water, followed by acid/base washesRemoves base, salts, and unreacted starting materials.
Purification RecrystallizationEffective for removing impurities and isolating pure product.

V. References

  • The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety. Available at: [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. National Institutes of Health (NIH). Available at: [Link]

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • Diverse chemoselectivity during acylation of nucleosides. Polish Journal of Chemistry. Available at: [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health (NIH). Available at: [Link]

  • Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. Available at: [Link]

  • PIVALOYL CHLORIDE. Ataman Kimya. Available at: [Link]

  • N-aryl Amides Research Articles. R Discovery. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Publications. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Pivaloyl chloride. Wikipedia. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health (NIH). Available at: [Link]

  • Process for preparing chloro-pivalyl chloride. Google Patents. Available at:

  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of N-(4-iodopyrin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for "N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide." This resource is designed to provide expert, field-tested guidance to troubleshoot and enhance the purity of this important chemical intermediate. High purity is critical for reliable downstream applications, from screening assays to API synthesis, and achieving it requires a systematic approach to identifying and removing impurities.[1]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the synthesis. What are the most probable impurities in my crude product?

A: Understanding potential impurities is the first step toward effective purification. Based on the common synthetic route—acylation of 3-amino-4-iodopyridine with pivaloyl chloride or a related acylating agent—your crude product likely contains a mixture of the substances detailed below.

Table 1: Common Impurities and Their Origin

ImpurityChemical NameOriginKey Characteristics
Unreacted Amine 3-Amino-4-iodopyridineIncomplete reaction.Basic, more polar than the product.
Unreacted Acylating Agent/Byproduct Pivalic Acid / Pivaloyl ChlorideIncomplete reaction or hydrolysis of the acylating agent.Acidic, can be volatile or reactive.
Diacylation Product N,N-bis(pivaloyl)-3-amino-4-iodopyridineOver-acylation of the starting amine.Non-basic, less polar than the product.
Hydrolysis Product 3-Amino-4-iodopyridineHydrolysis of the amide product during workup.Identical to the starting amine.
Residual Base Triethylamine, Pyridine, etc.Used as an acid scavenger during acylation.Basic, often volatile.
Residual Solvents Dichloromethane (DCM), Acetonitrile, etc.Reaction or workup solvents.Varies.

Identifying these impurities is typically achieved through analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2]

Q2: My initial analysis (TLC/crude NMR) shows multiple components. What is my first purification step?

A: Before resorting to chromatography or recrystallization, a well-designed liquid-liquid extraction (workup) can significantly clean up your crude material. This exploits the different acidic and basic properties of your product and the likely impurities.[3]

Expert Insight: The target amide is neutral, while the key impurities are basic (starting amine, residual base) or acidic (pivalic acid). This difference is ideal for an extractive workup.

Caption: Extractive workup workflow to remove acidic and basic impurities.

Protocol: Extractive Workup

  • Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash with 1 M HCl solution. This protonates the basic 3-amino-4-iodopyridine and any amine base, pulling them into the aqueous layer. Separate the layers.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates acidic impurities like pivalic acid, moving them to the aqueous layer.[3]

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

After this procedure, re-analyze the material. If impurities persist, proceed to chromatography or recrystallization.

Q3: My product is a solid post-workup but is still impure. How do I perform a recrystallization?

A: Recrystallization is an excellent technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities at different temperatures.[4][5]

Expert Insight: The key is finding a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.

Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethyl acetate/hexanes or ethanol/water). The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil, it may be due to cooling too quickly or using a solvent in which the compound's melting point is below the solvent's boiling point. Re-heat to dissolve the oil and add slightly more solvent before cooling slowly.[6]

  • No Crystals Form: The solution may not be saturated enough, or it may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If needed, slowly evaporate some solvent to increase concentration.[6]

Q4: Recrystallization failed or is inefficient. How should I approach column chromatography?

A: Column chromatography is a powerful and versatile method for purifying compounds by separating them based on their differential adsorption to a stationary phase.[7][8][9]

Expert Insight: Pyridine-containing compounds can be challenging due to the basicity of the nitrogen atom, which can interact strongly with the acidic silica gel stationary phase, leading to peak tailing or streaking.[10] This can often be mitigated by adding a small amount of a basic modifier to the eluent.

Caption: A standard workflow for purification by flash column chromatography.

Protocol: Flash Column Chromatography

  • Select Eluent System: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Add a Basic Modifier: To prevent peak tailing, add a small amount (0.1-1%) of triethylamine or ammonia to your chosen eluent system.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.

  • Elute and Collect: Run the column by passing the eluent through, starting with a less polar mixture and gradually increasing polarity if needed (gradient elution). Collect fractions in test tubes.

  • Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Q5: My product looks pure. How do I definitively confirm its purity and identity?

A: Final purity assessment is crucial and requires a combination of analytical techniques to confirm both the identity and the purity level of your compound.[2][11]

Table 2: Analytical Techniques for Final Purity and Identity Confirmation

TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural Confirmation & PurityCorrect chemical shifts, integration values, and coupling constants. Absence of impurity peaks.[12]
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₃IN₂O, MW: 304.13).
HPLC Quantitative Purity AnalysisA single major peak, allowing for quantification of purity (e.g., >99% by area).[13][14]
Melting Point Physical Property ConfirmationA sharp melting point that is consistent with literature values indicates high purity.[1]
FT-IR Spectroscopy Functional Group IdentificationCharacteristic peaks for N-H stretching, C=O (amide) stretching, and aromatic C-H bonds.

By systematically applying these troubleshooting and purification strategies, researchers can confidently improve the purity of "this compound," ensuring the quality and reliability of their scientific outcomes.

References
  • HPLC Methods for analysis of Pyridine.
  • Pyridine | SIELC Technologies. SIELC Technologies. [Link]
  • Crocker, M. S., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.PubMed Central. [Link]
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Separation of Compounds Using Column Chromatography (Theory). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. [Link]
  • Guo, W., et al. (2019). A one pot protocol to convert nitro-arenes into N-aryl amides.PubMed Central. [Link]
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
  • Column chrom
  • Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.RSC Advances. [Link]
  • Column chrom
  • Pharmaceutical Impurity Testing and Identific
  • Recrystalliz
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.International Journal of Research and Analytical Reviews. [Link]
  • Crocker, M. S., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.Journal of the American Chemical Society. [Link]
  • Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Column Chromatography: Principles, Procedure, and Applic
  • A green chemistry perspective on catalytic amide bond form
  • Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.Frontiers in Chemistry. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.The Journal of Organic Chemistry. [Link]
  • What is the best technique for amide purification?
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
  • Amide Workup. Biofilm Inhibitor Synthesis.
  • Original Research Article.[Link]
  • Amine workup. Reddit. [Link]
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.Magnetic Resonance in Chemistry. [Link]
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents.
  • Troubleshooting Guides. Bionano. [Link]
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • What are the amidation reagents? Zhonghai Chemical. [Link]
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed to address common and unexpected issues encountered during NMR analysis of this compound. As drug development professionals and synthetic chemists, we understand that unambiguous spectral interpretation is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential spectroscopic challenges.

Introduction: The Challenge of a Multifaceted Molecule

This compound is a substituted pyridylamide with several structural features that can lead to complex or unexpected Nuclear Magnetic Resonance (NMR) spectra. The interplay between the electron-donating amino group, the electron-withdrawing and sterically bulky pivaloyl substituent, and the heavy iodine atom creates a unique electronic and steric environment. Understanding these influences is key to correctly interpreting your experimental data.

This guide will deconstruct the potential sources of spectral anomalies, providing both theoretical explanations and practical, step-by-step protocols to diagnose and resolve them.

Frequently Asked Questions (FAQs)

Q1: Why do I see more than one set of signals for the pyridine ring protons?

This is one of the most common observations and is typically due to the presence of rotational isomers (rotamers) . The partial double-bond character of the amide C-N bond restricts free rotation. The significant steric bulk of the pivaloyl group (tert-butyl) can create a substantial energy barrier to this rotation, making the cis and trans conformers stable enough to be observed as distinct species on the NMR timescale at room temperature. Each rotamer will have a unique set of chemical shifts for its aromatic protons.

Q2: The chemical shifts of my aromatic protons are significantly different from what I predicted. What could be the cause?

Several factors can cause significant deviations from predicted values:

  • Protonation State: The pyridine nitrogen is basic and can be protonated by acidic impurities (e.g., trace HCl in CDCl₃) or acidic solvents. Protonation dramatically alters the electronic structure of the pyridine ring, causing a significant downfield shift of all ring protons.

  • Solvent Effects: The choice of NMR solvent can profoundly impact chemical shifts. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce Aromatic Solvent-Induced Shifts (ASIS) through specific solute-solvent interactions. Hydrogen-bonding solvents like DMSO-d₆ or methanol-d₄ will interact with the amide N-H and the pyridine nitrogen, altering the electron density and, thus, the chemical shifts.

  • Concentration: At high concentrations, intermolecular hydrogen bonding between the amide N-H of one molecule and the pyridine nitrogen of another can occur, leading to concentration-dependent chemical shifts.

Q3: My N-H proton signal is very broad or not visible at all. Is this normal?

Yes, this is a common characteristic of amide N-H protons. The signal can be broadened due to several factors:

  • Quadrupolar Coupling: The adjacent ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation and signal broadening.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange can be fast, intermediate, or slow on the NMR timescale, resulting in signals that are sharp, broad, or completely absent ("exchanged away").

Q4: Can the iodine atom directly affect the ¹H or ¹³C chemical shifts?

Absolutely. Heavy atoms like iodine can influence the chemical shifts of nearby nuclei through a phenomenon known as the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect . This relativistic effect is transmitted through bonds and can also operate through space, causing unexpected shielding (upfield shifts) or deshielding (downfield shifts) of both proton and carbon nuclei. The magnitude of this effect can be difficult to predict without computational modeling but should be considered as a potential source of deviation from standard empirical predictions.

Troubleshooting Guide: From Unexpected Peaks to Confident Assignment

When faced with an unexpected NMR spectrum for this compound, a systematic approach is essential. The following sections provide diagnostic experiments and interpretation frameworks.

Problem 1: Observation of Multiple Sets of Aromatic Signals

Hypothesis: The presence of slowly interconverting rotational isomers (rotamers) around the amide C-N bond.

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Diagnostic Experiments cluster_3 Expected Outcomes & Interpretation Obs Multiple sets of aromatic signals in ¹H NMR Hypo Presence of Rotational Isomers (Rotamers) Obs->Hypo suggests VT_NMR Variable Temperature (VT) NMR Hypo->VT_NMR test with TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Hypo->TwoD_NMR confirm structure with Outcome1 Signals coalesce at high temp. Signals sharpen/resolve at low temp. VT_NMR->Outcome1 leads to Outcome2 NOESY shows cross-peaks between pivaloyl protons and a specific pyridine proton (e.g., H5). TwoD_NMR->Outcome2 reveals Conclusion Confirmation of Rotamers Outcome1->Conclusion Outcome2->Conclusion

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample of your compound in a suitable high-boiling solvent (e.g., toluene-d₈ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • High-Temperature Scans: Gradually increase the temperature of the NMR probe in increments of 10-15 K (e.g., 313 K, 328 K, 343 K...). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Coalescence: Continue increasing the temperature until the separate sets of signals broaden and merge into a single, averaged set of signals. The temperature at which this occurs is the coalescence temperature (Tc). This confirms that the species are in dynamic exchange.

  • Low-Temperature Scans (Optional): If signals are broad at room temperature, cooling the sample may sharpen the signals of the individual rotamers by slowing their interconversion.

Data Interpretation:

  • Confirmation: If coalescence is observed upon heating, this provides strong evidence for the presence of rotamers. The barrier to rotation can be calculated from the coalescence temperature.

  • Structural Assignment: Use 2D NMR experiments like NOESY or ROESY at a temperature where exchange is slow. A cross-peak between the pivaloyl protons (the tert-butyl singlet) and one of the pyridine protons (likely H-2 or H-5, depending on the dominant conformer) can help assign the specific geometry of each rotamer.

Problem 2: Drastic Upfield or Downfield Shift of All Pyridine Protons

Hypothesis: Unintended protonation of the pyridine nitrogen or strong, specific solvent interactions.

G cluster_exp Diagnostic Experiments cluster_res Results Obs Significant, uniform shift of all pyridine protons Hypo1 Protonation of Pyridine Nitrogen Obs->Hypo1 Hypo2 Strong Solvent Interaction (ASIS) Obs->Hypo2 Exp1 Add D₂O and re-acquire Hypo1->Exp1 tests Exp2 Add a drop of non-coordinating base (e.g., anhydrous K₂CO₃) Hypo1->Exp2 neutralizes Exp3 Change to a non-aromatic, aprotic solvent (e.g., CDCl₃, Acetone-d₆) Hypo2->Exp3 eliminates Res1 Shifts return to 'normal' values Exp1->Res1 Exp2->Res1 Res2 Shifts differ from aromatic solvent spectrum Exp3->Res2

Experimental Protocol: Neutralization and Solvent Exchange

  • Baseline Spectrum: Acquire a ¹H NMR spectrum in your current solvent (e.g., CDCl₃). Note the chemical shifts of the pyridine protons.

  • Basic Wash: Add a small amount of basic solid, such as anhydrous potassium carbonate (K₂CO₃), to the NMR tube. Shake vigorously and allow the solid to settle. Re-acquire the spectrum. Trace acid will be neutralized, and if protonation was the cause, the signals should shift upfield to their expected non-protonated positions.

  • Solvent Comparison: If the issue persists or is suspected to be a solvent effect, remove the original solvent under a stream of nitrogen and re-dissolve the sample in a different, non-aromatic deuterated solvent (e.g., acetone-d₆). Compare the new spectrum to the original one.

Data Interpretation:

  • Protonation Confirmed: If adding a base causes a significant upfield shift of the pyridine protons back to a more expected region (e.g., H-2/H-6 below 8.5 ppm), then protonation by an acidic impurity was the issue.

  • Solvent Effect Confirmed: If the chemical shifts change predictably upon switching from an aromatic solvent (benzene-d₆) to a non-aromatic one (CDCl₃), then ASIS is the likely cause. For example, protons positioned above the face of the benzene ring in a solute-solvent complex will be shielded (shifted upfield).

Expected Chemical Shift Ranges

While the exact shifts are highly dependent on experimental conditions, we can estimate a baseline from known data of related structures like 3-aminopyridine and 3-amino-4-iodopyridine.

Proton / CarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
H-2 8.3 - 8.6145 - 149Typically the most downfield pyridine proton, adjacent to nitrogen.
H-5 7.9 - 8.2135 - 140Coupled to H-6 (if present) and H-2. Shift influenced by iodine.
H-6 7.2 - 7.5120 - 125Often shows ortho coupling to H-5.
N-H 8.0 - 9.5N/ABroad singlet, highly variable depending on solvent and concentration.
C(CH₃)₃ 1.3 - 1.527 - 29Sharp singlet, integrating to 9H.
C(CH₃)₃ N/A39 - 41Quaternary carbon of the pivaloyl group.
C=O N/A175 - 178Amide carbonyl carbon.
C-3 (C-N) N/A138 - 142Carbon bearing the amide group.
C-4 (C-I) N/A95 - 105Carbon bearing the iodine atom; significantly shielded by the heavy atom effect.

Note: These are estimated values. The presence of rotamers will result in two distinct sets of values for the pyridine and N-H signals.

Conclusion

The NMR spectrum of this compound contains a wealth of structural information that can be unlocked with careful experimental design and interpretation. Unexpected shifts or signal multiplicity are often not artifacts, but rather reporters on the molecule's dynamic nature and its interaction with the surrounding environment. By systematically applying the troubleshooting protocols outlined in this guide—particularly variable temperature NMR and solvent studies—researchers can confidently distinguish between rotamers, protonation states, and solvent effects, leading to accurate and robust structural elucidation.

References

  • Danil de Namor, A. F., et al. "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol." Journal of the Argentine Chemical Society, 2004. [Link]
  • Vícha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020. [Link]
  • Gorenstein, D. G., et al. "The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies." Journal of the American Chemical Society, 1987. [Link]
  • SpectraBase. 3-Pyridinamine 1H NMR Chemical Shifts. [Link]
  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes." Journal of the Chemical Society, Perkin Transactions 2, 1999. [Link]
  • Zhang, J-X., et al. "NMR studies of rotamers with multi-substituted amides.
  • ResearchGate. NMR studies of rotamers with multi-substituted amides. [Link]
  • Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]
  • Semantic Scholar. NMR studies of rotamers with multi-substituted amides. [Link]
  • Nanalysis Corp.
  • Bundgaard, E., et al. "Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation." Transactions of the Faraday Society, 1970. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Mori, Y., et al. "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional." Journal of the Chemical Society, Perkin Transactions 2, 1993. [Link]
  • CASPRE. 13C NMR Predictor. [Link]
  • ACD/Labs. NMR Prediction. [Link]
  • Scribd. Predict 13C Carbon NMR Spectra. [Link]
  • Magri, F. M. M., et al. "A new program to 13C NMR spectrum prediction based on tridimensional models." Journal of Molecular Structure: THEOCHEM, 2000. [Link]
  • Filo

dealing with "N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" aggregation in assays

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Identifying and Mitigating Aggregation in Biochemical and Cellular Assays

Welcome to the technical support center for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the potential aggregation of this compound in experimental assays. While specific data on this molecule is not extensively available in public literature, this document leverages established principles of medicinal chemistry and assay development to provide a robust framework for troubleshooting and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is unusually steep and my results are difficult to reproduce. Could this be due to aggregation?

A1: Yes, both observations are classic indicators of compound aggregation.[1] Aggregates can sequester target proteins in a non-stoichiometric manner, leading to a very sharp, non-ideal dose-response curve.[1][2] The inherent instability and poor solubility that drives aggregation can also lead to inconsistent concentrations of active, monomeric compound between wells and experiments, causing poor reproducibility.

Q2: Why is this specific compound, this compound, potentially prone to aggregation?

A2: The structure of the molecule itself provides clues. It possesses a bulky, hydrophobic (lipophilic) tert-butyl group and a more polar iodopyridinyl-amide region. This amphipathic nature—having both hydrophobic and hydrophilic parts—can lead to self-association in aqueous assay buffers as the hydrophobic portions attempt to minimize contact with water, forming colloidal aggregates.[3] These entities can range from 50 to 1000 nm in diameter and are often the cause of non-specific assay interference.[1][3]

Q3: What is the single most effective first step to test if my compound's activity is due to aggregation?

A3: The most common and effective initial test is to re-run your assay with the addition of a small amount of non-ionic detergent.[4][5] A concentration of 0.01% (v/v) Triton X-100 is a standard starting point.[6] If the compound's potency is significantly reduced or eliminated in the presence of the detergent, it strongly suggests an aggregation-based mechanism.[5] The detergent disrupts the formation of these colloidal aggregates.[3]

Q4: Can aggregation occur even if I don't see any visible precipitate in my assay wells?

A4: Absolutely. Colloidal aggregates are typically soluble nano- to micro-scale particles that are not visible to the naked eye.[3][7] A solution containing aggregates may appear perfectly clear.[3] Therefore, the absence of visible precipitation does not rule out aggregation as a source of assay artifacts.[8]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving aggregation-related issues.

Problem 1: Assay results show potent activity, but the effect is attenuated or abolished by non-ionic detergents.
  • Underlying Cause: This is the hallmark of aggregation-based inhibition.[5] The aggregates, not the monomeric compound, are likely causing the observed effect by sequestering and denaturing the target protein.[9] Detergents at concentrations above their critical micelle concentration (CMC) disrupt these aggregates, restoring normal activity.[10]

  • Solution Workflow:

    • Confirm with a Detergent Titration: Test your compound's activity in the presence of varying concentrations of Triton X-100 or Tween-20 (e.g., 0.001%, 0.01%, 0.1%). A true aggregator will show a dose-dependent decrease in potency as detergent concentration increases.[6]

    • Run a Counter-Screen: Use an unrelated enzyme that is known to be sensitive to aggregators, such as AmpC β-lactamase.[5][6] If your compound inhibits this control enzyme in a detergent-sensitive manner, it confirms its promiscuous nature.

    • Consider Biophysical Methods: If available, use Dynamic Light Scattering (DLS) to directly detect particles in a solution of your compound prepared in assay buffer.[6][11] This provides physical evidence of aggregate formation.[6]

Problem 2: The dose-response curve is unusually steep (High Hill Slope) or biphasic.
  • Underlying Cause: Aggregation is concentration-dependent and occurs above a "critical aggregation concentration" (CAC).[12] Below the CAC, the compound is monomeric. As the concentration crosses the CAC, aggregates form rapidly, leading to a sudden and steep increase in inhibition, which results in a high Hill slope.[1]

  • Solution Workflow:

    • Lower Compound Concentration: The simplest approach is to test the compound at concentrations below its CAC.[6] However, this may not be feasible if the CAC is very low.

    • Increase Assay Protein Concentration: For genuine inhibitors, the IC50 is typically independent of the enzyme concentration. For aggregators, increasing the enzyme concentration may require a higher concentration of the aggregator to achieve the same level of inhibition, thus shifting the IC50.

    • Centrifugation Control: Aggregates can often be pelleted by high-speed centrifugation (e.g., >15,000 x g for 30 minutes). Prepare your compound dilution in assay buffer, centrifuge it, and then test the supernatant in the assay. A significant loss of activity in the supernatant suggests the inhibitory species was removed.[13]

Problem 3: Poor reproducibility and high variability between replicate wells.
  • Underlying Cause: This often stems from poor solubility and the kinetics of aggregation. The compound may be precipitating or aggregating at different rates in different wells, leading to inconsistent effective concentrations. This can be exacerbated by the method of dilution and addition to the aqueous assay buffer.

  • Solution Workflow:

    • Optimize Compound Handling: Ensure your DMSO stock solution is fully dissolved and homogenous.[14] When making serial dilutions, mix thoroughly at each step.

    • Control Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (ideally ≤1%) and consistent across all wells. High DMSO concentrations can sometimes help solubilize the compound but can also affect the assay target.

    • Modify Addition Protocol: Add the compound to the assay plate last, and mix the plate immediately and thoroughly to ensure rapid and uniform dispersion, minimizing the time for localized high concentrations to cause precipitation.

Data Summary and Visualization

Table 1: Common Indicators of Compound Aggregation
ObservationProbable Cause Related to AggregationRecommended Initial Action
High Potency, Lost with Detergent Non-specific inhibition by colloidal aggregates.Perform detergent counter-screen (Protocol 2).
Steep Dose-Response Curve Rapid formation of aggregates above the CAC.[1]Lower compound test concentrations.[6]
Poor Reproducibility Inconsistent solubility and aggregate formation.Optimize compound stock preparation (Protocol 1).
Time-Dependent Inhibition Slow formation of inhibitory aggregates over time.Pre-incubate compound in buffer and test at different time points.
Activity Against Unrelated Targets Promiscuous nature of aggregation-based inhibition.Test against a control enzyme like β-lactamase.[6]
Diagram 1: Aggregation Hypothesis for this compound

cluster_0 Aqueous Assay Buffer cluster_1 Assay Outcome Monomer Monomer This compound Hydrophobic tert-Butyl Polar Iodopyridinyl-Amide Aggregate Colloidal Aggregate (50-1000 nm) Hydrophobic Cores Polar Shells Monomer->Aggregate [Compound] > CAC Self-Association Activity Specific, On-Target Activity Monomer->Activity True Binding Aggregate->Monomer Add Detergent (e.g., Triton X-100) Artifact False Positive: Non-Specific Inhibition Aggregate->Artifact Protein Sequestration

Caption: The equilibrium between active monomers and artifact-prone aggregates.

Diagram 2: Troubleshooting Workflow for Suspected Aggregation

Start Potent Activity Observed In Primary Assay Check1 Re-test with 0.01% Triton X-100 Start->Check1 Result1_Yes Activity Significantly Reduced? Check1->Result1_Yes Conclusion_Agg High Likelihood of Aggregation Artifact Result1_Yes->Conclusion_Agg Yes Check2 Analyze Dose-Response Curve Result1_Yes->Check2 No Action_DLS Confirm with DLS or Centrifugation Assay Conclusion_Agg->Action_DLS Conclusion_NonAgg Aggregation Unlikely Proceed with Caution Action_Ortho Validate with Orthogonal Assay Conclusion_NonAgg->Action_Ortho Result2_Steep Hill Slope > 1.5 or Biphasic? Check2->Result2_Steep Result2_Steep->Conclusion_Agg Yes Result2_Steep->Conclusion_NonAgg No

Caption: A decision tree for diagnosing compound aggregation in assays.

Experimental Protocols

Protocol 1: Best Practices for Compound Stock Solution and Plate Preparation

Objective: To ensure accurate and reproducible compound concentrations while minimizing precipitation and aggregation during preparation.

Materials:

  • This compound (solid)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Volumetric flasks and calibrated pipettes[15]

  • Vortex mixer

  • Assay plates

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the solid compound using an analytical balance.[14][15] b. Dissolve the compound in 100% high-purity DMSO to the desired stock concentration (e.g., 10 mM). Use a volumetric flask for accuracy.[15] c. Vortex thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect for any remaining solid particles. d. Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.[16]

  • Serial Dilution: a. Thaw a stock aliquot completely and vortex gently before use. b. Perform serial dilutions in 100% DMSO to create a concentration series. c. Use fresh pipette tips for each dilution step and mix thoroughly by pipetting up and down.

  • Addition to Assay Plate: a. Add the appropriate volume of assay buffer to the wells first. b. Add a small volume of the DMSO-diluted compound to the assay buffer (e.g., 1 µL into 99 µL for a 1:100 dilution). This step is critical for minimizing precipitation. c. Ensure the final DMSO concentration is identical in all wells, including controls (e.g., 1%). d. Immediately after adding the compound, mix the plate on a plate shaker for 30-60 seconds to ensure rapid and uniform dispersion.

Protocol 2: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed bioactivity of the test compound is dependent on the formation of colloidal aggregates.

Materials:

  • Test compound (prepared as in Protocol 1)

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer

  • 10% Triton X-100 solution (non-ionic detergent)

  • Control aggregator compound (e.g., Miconazole)

  • Control non-aggregating inhibitor (if known)

Procedure:

  • Plate Setup: Design a plate map that includes the test compound and controls, each tested under two conditions: with and without detergent.

  • Buffer Preparation: Prepare two batches of your final assay buffer:

    • Buffer A (No Detergent): Standard assay buffer.

    • Buffer B (With Detergent): Standard assay buffer containing a final concentration of 0.01% (v/v) Triton X-100. (Add 1 part of 10% Triton X-100 stock to 999 parts of buffer).

  • Assay Execution: a. Set up two identical sets of dose-response curves for your test compound and controls on the same plate or parallel plates. b. For the first set, use Buffer A for all dilutions and reactions. c. For the second set, use Buffer B for all dilutions and reactions. d. Follow your standard assay protocol for incubation times and signal detection.

  • Data Analysis: a. Calculate IC50 values for the test compound and controls under both conditions. b. Interpretation: A significant positive shift (>5-10 fold) in the IC50 value in the presence of 0.01% Triton X-100 is strong evidence that the compound's activity is mediated by aggregation.[5][6] The control aggregator should show this shift, while the non-aggregating inhibitor should not.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual.
  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
  • Randle, D. H., Krebs, K., & Upton, T. (2011). Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology.
  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. [Link]
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]
  • Identification of Small-Molecule Aggreg
  • Ayotte, Y. (2019). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]
  • Allen, K. N., et al. (2018). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology.
  • Choosing and using detergents in biochemistry. (2023). YouTube. [Link]
  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. [Link]
  • Wallqvist, A., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology. [Link]
  • Ghattas, W., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
  • How do we choose a proper concentration for the stock solution?. (2020).
  • Combating small molecule aggregation with machine learning. (2021).
  • Dose-response curves of (A) compounds 7a–7e, 12a–12b and 1; (B)... (n.d.).
  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery (RSC Publishing). [Link]
  • Aggregation curves of inhibitory compounds. (n.d.).
  • N,N-Dimethylpropanamide. (n.d.). Chemsrc. [Link]
  • Propanamide, N,N-dimethyl-. (n.d.). PubChem. [Link]
  • N,2-dimethylpropanamide. (n.d.). PubChem. [Link]
  • N-(6-iodo-3-pyridinyl)-2,2-dimethylpropanamide. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully tracking this amide coupling reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Chemistry at Hand

The synthesis of this compound typically involves the acylation of 3-amino-4-iodopyridine with a pivaloyl source, such as pivaloyl chloride or pivalic acid activated by a coupling reagent. Accurate monitoring of this reaction is crucial to determine the point of completion, identify potential side products, and ensure the desired product's purity.

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=none, margin=0];

} caption="Assumed synthetic route for this compound."

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the monitoring of the this compound synthesis.

Q1: What are the primary techniques for monitoring this reaction?

The two most common and complementary techniques are Thin-Layer Chromatography (TLC) for rapid, qualitative assessment at the bench and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed, quantitative analysis and confirmation of molecular weights.[1]

Q2: How do I select an appropriate TLC solvent system?

Start by testing a range of solvent systems with varying polarities. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Adjust the ratio to achieve good separation, aiming for an Rf value of the product between 0.3 and 0.7.[3]

Q3: What should I look for on the TLC plate to determine if the reaction is complete?

A successful reaction is indicated by the consumption of the limiting starting material (typically the more expensive 3-amino-4-iodopyridine) and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Q4: What are the expected molecular ions for the starting materials and product in LC-MS?

When analyzing by LC-MS, you should look for the following [M+H]⁺ ions in positive ionization mode:

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
3-Amino-4-iodopyridineC₅H₅IN₂220.01221.02
This compoundC₁₀H₁₃IN₂O304.13305.14

Q5: Why is it important to use volatile buffers in the LC-MS mobile phase?

Mass spectrometers operate under a high vacuum. Therefore, the mobile phase must be volatile to be compatible. Non-volatile buffers, such as phosphate buffers, will precipitate in the ion source and contaminate the instrument.[5][6] Volatile buffers like ammonium formate or ammonium acetate are recommended.[5][6]

Part 2: Troubleshooting TLC Analysis

This section provides solutions to common problems encountered during TLC monitoring.

dot graph "TLC_Troubleshooting_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Troubleshooting common TLC issues."

Issue 1: Streaking or Smearing of Spots

  • Cause: The sample is too concentrated, leading to overloading of the silica plate.[2][7]

    • Solution: Dilute the reaction aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting on the TLC plate.

  • Cause: The pyridine nitrogen in the starting material and product is basic and can interact strongly with the acidic silica gel.[1][8]

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent to improve the spot shape.[1][8]

  • Cause: The reaction is being run in a high-boiling point solvent like DMF or DMSO, which can cause streaking.[9]

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[9]

Issue 2: All Spots Remain at the Baseline (Rf ≈ 0)

  • Cause: The eluent is not polar enough to move the compounds up the plate.[8][10]

    • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[8][10]

Issue 3: All Spots Run with the Solvent Front (Rf ≈ 1)

  • Cause: The eluent is too polar, causing all components to travel with the solvent front without separation.[3][10]

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes).[3][10]

Issue 4: No Spots are Visible on the TLC Plate

  • Cause: The sample is too dilute.[7][8]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8]

  • Cause: The compounds are not UV-active.

    • Solution: Use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is often effective for these types of compounds.[11]

Part 3: Troubleshooting LC-MS Analysis

This section addresses common challenges in LC-MS monitoring.

dot graph "LCMS_Troubleshooting_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Troubleshooting common LC-MS issues."

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Cause: The basic nature of the pyridine moiety can cause tailing on standard silica-based C18 columns due to interaction with residual acidic silanols.

    • Solution: Add a small amount of an acid, like 0.1% formic acid, to the mobile phase. This will protonate the pyridine nitrogen, improving the peak shape.

  • Cause: The sample is too concentrated, leading to column overload.

    • Solution: Dilute the sample before injection.

Issue 2: No Signal or Weak Signal Intensity

  • Cause: The ion source may be dirty or contaminated.[12][13]

    • Solution: Follow the manufacturer's protocol for cleaning the ion source.

  • Cause: Incorrect ionization mode is selected.

    • Solution: For these compounds, positive electrospray ionization (ESI+) mode is generally preferred.

  • Cause: The mobile phase is suppressing ionization.

    • Solution: Ensure you are using LC-MS grade solvents and volatile buffers. High concentrations of non-volatile salts can suppress the signal.[6]

Issue 3: High Background Noise

  • Cause: Contamination in the mobile phase, sample, or LC system.[12]

    • Solution: Use high-purity, LC-MS grade solvents. Flush the system thoroughly. Ensure proper sample cleanup if necessary.[12]

Issue 4: I see an unusual isotope pattern in my mass spectrum.

  • Cause: The presence of a halogen atom. Iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic M+2 peak like chlorine or bromine. However, its presence can be confirmed by high-resolution mass spectrometry (HRMS) which will give a precise mass measurement.[14] The presence of an iodine atom can also lead to characteristic fragmentation patterns.[15][16]

Part 4: Experimental Protocols

Protocol 1: TLC Monitoring
  • Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[4]

  • Spotting:

    • In the "SM" lane, spot a dilute solution of 3-amino-4-iodopyridine.

    • In the "RXN" lane, use a capillary tube to take a small aliquot of the reaction mixture and spot it.[4]

    • In the "CO" lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.[4]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line.[10] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[10] Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain.

  • Analysis: Compare the spots in the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression. The Rf value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[17][18]

Protocol 2: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly with a suitable solvent like methanol or acetonitrile (e.g., in 1 mL).

  • LC Conditions (Example):

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

  • Data Analysis: Extract the ion chromatograms for the expected [M+H]⁺ ions of the starting material (m/z 221.02) and the product (m/z 305.14). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

References

  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry.
  • Shimadzu UK. (n.d.). Mobile phases compatible for LCMS.
  • Instructables. (n.d.). How to Read a Simple Mass Spectrum.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Technology Networks. (2018, June 5). 15 Tips and Tricks for LC-MS Troubleshooting.
  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • PubMed. (2025, March 11). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Chemsrc. (2025, August 20). N,N-Dimethylpropanamide | CAS#:758-96-3.
  • PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide.
  • ResearchGate. (2025, August 6). (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • LabRulez LCMS. (n.d.). Analysis of Pyridine.
  • Semantic Scholar. (n.d.). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues.
  • PubMed. (2002, July 15). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors.
  • National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
  • National Institutes of Health. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • P&S Chemicals. (n.d.). Product information, N-(3-iodopyridin-4-yl)-2,2-dimethyl-propionamide.
  • ResearchGate. (2025, April 7). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • PubChem. (n.d.). (S)-3-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide.
  • PubChem. (n.d.). Propanamide, N,N-dimethyl-.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization for this specific and challenging substrate.

The structure of this compound presents a unique set of challenges. The pyridine nitrogen can act as a catalyst poison, while the bulky pivaloyl group ortho to the reacting C-I bond introduces significant steric hindrance. This guide will help you navigate these challenges to achieve successful and efficient cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this substrate?

A1: The main difficulties arise from two features of the molecule:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or poisoning.[1][2] This sequestration of the active catalyst can stall the reaction.

  • Steric Hindrance: The bulky N-pivaloyl group at the 3-position is ortho to the C-I bond at the 4-position. This steric bulk can hinder the oxidative addition step, which is often rate-limiting, making it difficult for the catalyst to access the reaction site.[3]

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: The C-I bond is highly reactive, making this substrate suitable for a variety of palladium-catalyzed cross-coupling reactions. The most common and useful transformations include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with aryl, heteroaryl, or vinyl boronic acids/esters.[4][5] This is a robust choice for creating biaryl structures.

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[6][7]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[8][9]

  • Heck Coupling: For C-C bond formation with alkenes.

  • Stille Coupling: For C-C bond formation with organostannanes.

Q3: Should I use a Palladium or Nickel catalyst system?

A3: Palladium-based catalysts are the most common and well-documented choice for these types of transformations and should be your starting point.[10] They offer a vast array of ligands that can be fine-tuned to overcome challenges like steric hindrance and heteroatom coordination.[11]

Nickel-based catalysts can be an alternative, particularly for coupling with aryl chlorides or for reductive coupling reactions.[12] However, they often require higher catalyst loadings and can be more sensitive to air and moisture.[13] For this iodo-substituted pyridine, palladium catalysis is generally more reliable and versatile.

Catalyst & Ligand Selection Guide

The choice of catalyst and ligand is the most critical factor for a successful reaction. The goal is to select a system where the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) are much faster than catalyst deactivation pathways.

Decision Workflow for Catalyst Selection

This diagram provides a logical path for selecting an appropriate catalyst system based on your desired reaction.

G sub This compound reaction_type What is your desired coupling partner? sub->reaction_type boronic_acid Boronic Acid / Ester (Suzuki-Miyaura) reaction_type->boronic_acid C-C amine Amine (Primary/Secondary) (Buchwald-Hartwig) reaction_type->amine C-N alkyne Terminal Alkyne (Sonogashira) reaction_type->alkyne C-C suzuki_cat System 1: XPhos/RuPhos Pd G3/G4 System 2: SPhos Pd G2 System 3: Pd(OAc)2 + P(t-Bu)3 boronic_acid->suzuki_cat buchwald_cat System 1: RuPhos Pd G3/G4 System 2: BINAP/Xantphos + Pd2(dba)3 System 3: Josiphos Ligands amine->buchwald_cat sonogashira_cat System 1: PdCl2(PPh3)2 + CuI System 2 (Cu-free): Pd(OAc)2 + SPhos System 3: Pd(P(t-Bu)3)2 alkyne->sonogashira_cat

Caption: Decision tree for initial catalyst system selection.

Recommended Catalyst Systems by Reaction Type

The tables below provide starting points for reaction optimization. For challenging substrates like this, modern palladacycle precatalysts (e.g., G3/G4) are often superior as they ensure efficient generation of the active catalytic species.[14][15]

Table 1: Suzuki-Miyaura Coupling Recommendations
Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Key Considerations
XPhos Pd G3(none needed)K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-110Excellent for sterically hindered substrates.[16]
Pd(OAc)₂SPhos, RuPhosK₂CO₃, K₃PO₄Toluene, Dioxane80-110Bulky, electron-rich ligands accelerate reductive elimination.[4][17]
Pd(PPh₃)₄(none needed)Na₂CO₃, Ba(OH)₂DME, THF80-100Classic catalyst, may require higher loading for this substrate.[5][18]
Table 2: Buchwald-Hartwig Amination Recommendations
Catalyst PrecursorLigandBaseSolventTemp (°C)Key Considerations
RuPhos Pd G3(none needed)NaOt-Bu, LHMDSToluene, Dioxane80-110Highly active for hindered amines and heteroaryl halides.[19]
Pd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄Toluene90-120Bidentate ligands can prevent catalyst dimerization and improve stability.[7][20]
Pd(OAc)₂JosiphosK₂CO₃, Cs₂CO₃Toluene100-120Josiphos ligands are sometimes less susceptible to poisoning by N-heterocycles.[20]
Table 3: Sonogashira Coupling Recommendations
Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)Key Considerations
PdCl₂(PPh₃)₂CuI(none needed)Et₃N, i-Pr₂NHTHF, DMF25-60The classic Sonogashira system.[8] Copper can cause alkyne homocoupling (Glaser coupling).[3]
Pd(OAc)₂(none)SPhosCs₂CO₃, K₃PO₄Dioxane, Toluene60-100Copper-free conditions are preferred to avoid homocoupling side products.[3][21]
Pd(P(t-Bu)₃)₂(none)(none needed)i-Pr₂NHToluene25-80Highly active catalyst for hindered substrates.[22]
The "Why": Rationale Behind Catalyst and Ligand Choice
  • Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, SPhos, P(t-Bu)₃): These ligands are the cornerstone of modern cross-coupling chemistry for a reason.[21][23]

    • Steric Bulk: The large size of the ligand promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species. This less-coordinated species is more effective at undergoing oxidative addition with the sterically encumbered C-I bond of our substrate.[3] The bulk also accelerates the final, product-releasing reductive elimination step.

    • Electron-Donating Ability: These phosphine ligands are strong σ-donors, which increases the electron density on the palladium center. This makes the oxidative addition of the aryl iodide faster and more favorable.[23]

  • Bidentate Ligands (e.g., BINAP, Xantphos): These "chelating" ligands bind to the palladium center at two points. This can enhance catalyst stability, prevent catalyst decomposition, and may be beneficial if catalyst poisoning by the pyridine nitrogen is a major issue.[7][11]

  • Palladacycle Precatalysts (G2, G3, G4): These are air-stable, well-defined catalyst precursors that reliably generate the active Pd(0) species in the reaction mixture.[14][15] Using them eliminates variability associated with the in situ reduction of Pd(II) sources like Pd(OAc)₂, leading to more reproducible results, especially for challenging reactions.[16]

Troubleshooting Guide

Even with the best starting conditions, problems can arise. This section addresses the most common failure modes in a Q&A format.

Caption: Troubleshooting workflow for common cross-coupling issues.

Problem: My reaction shows very low or no conversion of the starting material.

  • Potential Cause 1: Catalyst Inactivity or Poisoning. The pyridine nitrogen is likely coordinating to the palladium, shutting down the catalytic cycle.[2] Alternatively, if using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species may be failing.[14]

    • Solution A: Use a Modern Precatalyst. Switch to an air-stable palladacycle like XPhos Pd G3 or RuPhos Pd G4. These are designed for rapid and clean generation of the active catalyst, often bypassing poisoning pathways.[14][16]

    • Solution B: Change Ligand Type. If you suspect strong N-coordination is the issue, try a different class of ligand. Bidentate ligands like Xantphos or ferrocene-based ligands like Josiphos can sometimes be more resistant to displacement by the pyridine substrate.[7][20]

    • Solution C: Ensure Rigorously Inert Conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[16] Ensure your solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.

  • Potential Cause 2: Poor Solubility. The starting material or coupling partner may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture with poor reaction rates.

    • Solution: Screen different solvents. Toluene and 1,4-dioxane are excellent starting points. For Suzuki couplings, a co-solvent of water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[5][17]

Problem: I observe significant formation of the dehalogenated side product, N-(pyridin-3-yl)-2,2-dimethylpropanamide.

  • Potential Cause: Protodeiodination. This occurs when the Aryl-Pd(II)-I intermediate, formed after oxidative addition, is intercepted by a proton source (like water) before it can react with your coupling partner. This is more common when the subsequent coupling step (transmetalation or amine binding) is slow.

    • Solution A: Use Anhydrous Conditions. Ensure your solvent and base are as dry as possible. If your protocol involves water (e.g., Suzuki), minimize the amount used. Use a base like K₃PO₄ or Cs₂CO₃, which are less hygroscopic than some others.[4]

    • Solution B: Use a Stronger, Non-Nucleophilic Base. For Suzuki reactions, K₃PO₄ is often superior to Na₂CO₃ for challenging substrates as it more effectively promotes the transmetalation step, outcompeting the protodeiodination pathway.[4][16]

    • Solution C: Increase Reaction Concentration. Running the reaction at a higher concentration can favor the desired bimolecular coupling over the undesired protonolysis side reaction.

Problem: The reaction works, but is very slow and stalls before completion.

  • Potential Cause: Sluggish Kinetics. The steric hindrance of the substrate is likely slowing down one or more steps in the catalytic cycle.[3]

    • Solution A: Increase Temperature. If your solvent allows, increasing the temperature by 10-20 °C can significantly increase the reaction rate. Microwave irradiation can also be effective for driving sluggish reactions to completion.[17]

    • Solution B: Switch to a More Active Catalyst System. If you started with a less active system (e.g., Pd(PPh₃)₄), switch to a more modern, bulky monophosphine ligand system (e.g., RuPhos, XPhos) which is specifically designed to accelerate the key steps for hindered substrates.[16]

    • Solution C: Increase Catalyst Loading. As a last resort, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion, though this is less economical.[14]

General Experimental Protocol (Suzuki-Miyaura Example)

This protocol provides a robust starting point for experimentation. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[16]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[17]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]

References
  • A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. Benchchem.
  • Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine. Benchchem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. ResearchGate.
  • Coupling outcomes for pyridines. ResearchGate.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Poisoning and deactivation of palladium catalysts. ResearchGate.
  • Selected [N,O] catalysts capable of Suzuki-Miyaura cross-coupling reactions[23][24]. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Cross-Coupling Chemistry.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

"N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" byproduct identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Welcome to the technical support center for the synthesis and analysis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important pyridine derivative. The following question-and-answer format addresses specific experimental challenges, focusing on the identification and mitigation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is not clean. What are the most probable byproducts I should be looking for?

A1: Root Cause Analysis of Impurity Formation

When synthesizing this compound via the acylation of 3-amino-4-iodopyridine with pivaloyl chloride, several byproducts can arise from starting material impurities, side reactions, or workup conditions.[][2] A systematic approach to identifying these impurities is crucial for optimizing your reaction.

The most common suspects are categorized below based on their origin:

  • Starting Material-Related:

    • Unreacted 3-amino-4-iodopyridine: The most straightforward impurity to identify. Its presence indicates an incomplete reaction.

    • Pivalic Acid: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially if solvents are not anhydrous or if the reaction is exposed to atmospheric moisture.[3] This results in the formation of pivalic acid, which can complicate purification.[4][5]

  • Process-Related (Side Reactions):

    • N-(pyridin-3-yl)-2,2-dimethylpropanamide (De-iodinated Product): A common and often challenging byproduct. The iodine atom on the pyridine ring can be removed via reductive dehalogenation.[6][7] This can be promoted by trace metal catalysts, certain bases, or hydrogen sources in the reaction mixture.

    • Diacylated Product: While less common due to the steric hindrance of the pivaloyl group and the reduced nucleophilicity of the second amine site, diacylation can occur under harsh conditions, forming a guanidinium-like byproduct.

    • Hydrolysis Product: The final amide product itself can be hydrolyzed back to 3-amino-4-iodopyridine if exposed to harsh acidic or basic conditions during aqueous workup, although pivaloyl amides are generally quite stable.[8]

A logical workflow for identifying these unknown peaks in your analytical trace (e.g., LC-MS, TLC) is essential.

Byproduct_Identification_Workflow observe Observe Unexpected Peak(s) in LC-MS / TLC hypothesize Hypothesize Structures - Unreacted SM - Pivalic Acid - De-iodinated Product - Diacylated Product observe->hypothesize Postulate Origins analyze Characterize by Mass - LC-MS for MW - High-Res MS for Formula hypothesize->analyze Initial Screen confirm Confirm by NMR - Compare with standards - 2D NMR for connectivity analyze->confirm Structure Elucidation mitigate Mitigate & Optimize - Adjust Stoichiometry - Control Temperature - Use Anhydrous Solvents confirm->mitigate Implement Solution

Caption: Byproduct troubleshooting workflow.

Q2: I have an unknown peak in my LC-MS with a mass that doesn't match my expected byproducts. How do I proceed with identification?

A2: Advanced Structural Elucidation

When faced with a completely unexpected mass, a more detailed analytical investigation is required. High-Resolution Mass Spectrometry (HRMS) is the first critical step to obtain an accurate mass and predict the elemental composition. Following this, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for piecing together the molecular structure.[9][10][11]

Protocol: Isolating and Identifying an Unknown Byproduct

  • Isolation:

    • Step 1: Perform preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on the crude reaction mixture to isolate the impurity.

    • Step 2: Collect fractions corresponding to the unknown peak and combine them.

    • Step 3: Evaporate the solvent under reduced pressure to obtain the isolated byproduct.

  • Analysis:

    • Step 1: High-Resolution Mass Spectrometry (HRMS):

      • Dissolve a small sample of the isolated impurity in a suitable solvent (e.g., acetonitrile or methanol).

      • Infuse the sample into an HRMS instrument (e.g., Orbitrap or TOF).

      • The resulting accurate mass will allow you to predict possible molecular formulas.

    • Step 2: NMR Spectroscopy: [9]

      • Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum to identify proton environments. Key regions for pyridine derivatives are typically δ 7.0-9.0 ppm.[9]

      • Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.

      • Perform 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to determine proton-carbon connectivities) to assemble the final structure.[9]

Data Interpretation Example:

Byproduct HypothesisExpected Mass [M+H]⁺Key NMR Features
Starting Material 220.94¹H NMR: Broad singlet for -NH₂, distinct aromatic signals.
De-iodinated Product 179.12¹H NMR: Absence of iodine's influence on adjacent proton shifts; mass shift of -126 amu.
Pivalic Acid 103.07¹H NMR: Sharp singlet around δ 1.2 for the t-butyl group, broad singlet for -COOH.
Q3: I suspect I am forming the de-iodinated byproduct. What reaction conditions could be causing this and how can I prevent it?

A3: Understanding and Preventing Reductive De-iodination

Reductive de-iodination is a known side reaction for iodo-aromatic compounds, including iodopyridines.[6][7] The mechanism often involves single electron transfer steps and can be promoted by various factors.[6][12][13][14]

Causality Behind De-iodination:

  • Base Selection: Strong, non-nucleophilic bases are often used in acylation reactions.[15] However, some bases or their impurities can act as reducing agents. For example, triethylamine, if not pure, can contain impurities that facilitate this side reaction.

  • Temperature: Higher reaction temperatures can provide the activation energy needed for de-iodination, especially if catalytic impurities are present.

  • Solvent: Protic solvents or impurities (like water) can sometimes serve as a proton source for the final step of the reduction after the iodine has been cleaved.

  • Catalyst Contamination: Trace amounts of transition metals (e.g., palladium, nickel) from previous reactions in the same vessel can be potent catalysts for dehalogenation.

Mitigation Strategies:

  • Reagent & Solvent Purity:

    • Use high-purity, anhydrous solvents.

    • Use freshly opened or purified base. Consider using a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[15]

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.[2]

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric components.[15]

  • Glassware Cleaning:

    • Ensure the reaction glassware is scrupulously clean and free from trace metal residues. If contamination is suspected, acid washing the glassware may be necessary.

Deiodination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction SM 3-Amino-4-iodopyridine + Pivaloyl Chloride Product This compound SM->Product Acylation (Desired) Deiodinated N-(pyridin-3-yl)-2,2-dimethylpropanamide Product->Deiodinated Reductive De-iodination Source [H] Source (e.g., Base Impurity, Solvent)

Caption: Desired vs. side reaction pathway.

References

  • Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Benchchem.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid
  • JPH11507944A - Method for separating pivalic acid from spent reaction mixture.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Reaction Monitoring. Magritek.
  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering.
  • Pivaloyl Chloride | High-Purity Reagent | RUO. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Pivaloyl chloride. Grokipedia.
  • The distribution and mechanism of iodotyrosine deiodinase defied expect
  • New insights into the structure and mechanism of iodothyronine deiodinases. PubMed.
  • Amide Synthesis. Fisher Scientific.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI.

Sources

Technical Support Center: Experimental Reproducibility for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights to ensure your success in obtaining this valuable compound with high purity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, work-up, and characterization of this compound.

Section 1: Synthesis and Reaction Optimization

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the acylation of 3-amino-4-iodopyridine with pivaloyl chloride are a frequent issue. The root cause often lies in the reactivity and handling of the reagents, as well as the reaction conditions.

  • Pivaloyl Chloride Quality and Hydrolysis: Pivaloyl chloride is highly reactive and susceptible to hydrolysis upon contact with atmospheric moisture.[1][2][3] This hydrolysis converts the acylating agent into pivalic acid, which is unreactive towards the amine, thereby reducing the yield.[4][5]

    • Troubleshooting:

      • Always use a fresh bottle of pivaloyl chloride or redistill older stock.

      • Handle pivaloyl chloride under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

      • Use dry solvents and glassware.

  • Base Selection and Stoichiometry: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl.[6][7] An insufficient amount of base will lead to an incomplete reaction.

    • Troubleshooting:

      • Use at least 1.1 equivalents of a tertiary amine base. Pyridine can also serve as the solvent.

      • Ensure the base is dry and of high purity.

  • Reaction Temperature: While many acylations proceed at room temperature, the specific reactivity of 3-amino-4-iodopyridine may necessitate cooling to manage exothermicity and minimize side reactions, or gentle heating to drive the reaction to completion.[7]

    • Troubleshooting:

      • Start the reaction at 0 °C, especially during the addition of pivaloyl chloride, to control the initial exotherm.

      • Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.

Q2: I observe a significant amount of a major byproduct. What could it be and how can I prevent its formation?

The most likely byproduct is pivalic acid, resulting from the hydrolysis of pivaloyl chloride.[4][5] Its formation is exacerbated by the presence of water in the reaction mixture.

  • Identification: Pivalic acid is a crystalline solid at room temperature and will appear as a distinct spot on TLC, often with a different Rf value than the starting materials and product. In the ¹H NMR spectrum, it will show a sharp singlet for the nine equivalent protons of the tert-butyl group.

  • Prevention:

    • Strict Anhydrous Conditions: As detailed above, the rigorous exclusion of moisture is paramount. Dry your solvent (e.g., dichloromethane, THF) over molecular sieves or by distillation.

    • Order of Addition: Adding the pivaloyl chloride dropwise to a solution of the amine and the base can help to ensure that the desired reaction with the amine is faster than the competing hydrolysis reaction.

Q3: The reaction seems to be incomplete, even after extended reaction times. How can I drive it to completion?

An incomplete reaction can be due to several factors, including insufficient activation, poor solubility, or deactivation of the starting amine.

  • Troubleshooting:

    • Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of pivaloyl chloride.

    • Solvent Choice: While dichloromethane is common, if your 3-amino-4-iodopyridine has poor solubility, consider a more polar aprotic solvent like THF or acetonitrile. The use of pyridine as both a base and a solvent can also be effective.[7][8]

    • Re-evaluate the Base: If you suspect HCl-mediated deactivation of the amine is the issue, ensure your base is added before the pivaloyl chloride and is present in a slight excess.

Section 2: Work-up and Purification Challenges

Q4: My purified product is contaminated with a greasy or crystalline substance that is difficult to remove. What is it?

This is very likely pivalic acid.[9] Its physical properties can make it a challenging impurity to remove, especially if it co-elutes with your product during column chromatography.

  • Troubleshooting:

    • Aqueous Basic Wash: Before column chromatography, wash the organic layer with a dilute aqueous base solution, such as 1M sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic pivalic acid, forming the corresponding carboxylate salt, which is highly soluble in the aqueous layer and will be removed.

    • Multiple Extractions: Perform the basic wash two to three times to ensure complete removal of the pivalic acid.

Q5: I'm having trouble separating my product from the unreacted 3-amino-4-iodopyridine by column chromatography. What can I do?

The starting amine and the product amide may have similar polarities, leading to poor separation on silica gel.

  • Troubleshooting:

    • Optimize Your Solvent System: Experiment with different solvent systems for your column. A common system is a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can sometimes improve the separation of basic compounds like pyridines.

    • Acidic Wash: Before chromatography, you can perform a wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the unreacted amine, making it water-soluble and allowing for its removal in the aqueous layer. Caution: Your product, this compound, also has a basic pyridine nitrogen and may be partially extracted into the acidic aqueous layer. It is crucial to then re-basify the aqueous layer and back-extract with an organic solvent to recover any dissolved product.

Section 3: Characterization and Stability

Q6: My ¹H NMR spectrum shows an unexpected singlet around 1.2 ppm. Is this an impurity?

A singlet in this region is characteristic of a tert-butyl group. While your product has a tert-butyl group, this signal could also indicate the presence of pivalic acid.

  • Troubleshooting:

    • Compare Chemical Shifts: The exact chemical shift of the tert-butyl protons will differ slightly between your product and pivalic acid. Run an NMR of pure pivalic acid as a reference if available.

    • Check for the Acidic Proton: In some NMR solvents, the acidic proton of pivalic acid will be visible as a broad singlet further downfield.

    • Purification Confirmation: If you have followed the basic wash protocol described in Q4, the presence of pivalic acid should be minimal to non-existent.

Q7: Is this compound sensitive to light or air? What are the recommended storage conditions?

Iodo-substituted aromatic compounds can be sensitive to light.[10] While specific stability data for this exact molecule is not widely published, it is best practice to take precautions.

  • Recommended Storage:

    • Store the solid compound in an amber vial to protect it from light.

    • Store in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a freezer is recommended.

Troubleshooting Guides and Protocols

Guide 1: Optimized Synthesis Protocol

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • 3-amino-4-iodopyridine

  • Pivaloyl chloride (high purity)[1][2]

  • Anhydrous pyridine or anhydrous triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-amino-4-iodopyridine (1.0 eq) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) or triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Work-up: Proceed with the purification protocol outlined in Guide 2.

ParameterCondition A (Standard)Condition B (For sluggish reactions)Condition C (Alternative Solvent)
Solvent DichloromethaneDichloromethaneTetrahydrofuran (THF)
Base Triethylamine (1.2 eq)Pyridine (as solvent)Triethylamine (1.2 eq)
Temperature 0 °C to RT0 °C to 40 °C0 °C to RT
Pivaloyl Chloride 1.1 eq1.2 eq1.1 eq

Table 1: Suggested reaction conditions for optimization.

Guide 2: Step-by-Step Purification Protocol

This protocol focuses on the efficient removal of pivalic acid and other impurities.

  • Extraction: After quenching the reaction, transfer the mixture to a separatory funnel. Dilute with more DCM and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 times) - This removes pivalic acid and neutralizes excess HCl.

    • Water (1 time)

    • Brine (1 time)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to isolate the pure this compound.

Visual Diagrams

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reaction 3-amino-4-iodopyridine 3-amino-4-iodopyridine Product This compound 3-amino-4-iodopyridine->Product + Pivaloyl Chloride Pivaloyl_Chloride Pivaloyl Chloride HCl HCl Base Base (e.g., Pyridine) Pivaloyl_Chloride_Side Pivaloyl Chloride Pivalic_Acid Pivalic Acid Pivaloyl_Chloride_Side->Pivalic_Acid + H₂O Water H₂O (Trace Moisture)

Caption: Key reaction pathways in the synthesis.

Troubleshooting_Flowchart start Low Yield Observed check_reagents Are reagents (Pivaloyl Chloride, Base, Solvent) anhydrous and high purity? start->check_reagents anhydrous_no No. Use fresh/dry reagents & inert atmosphere. check_reagents->anhydrous_no No check_conditions Are reaction temperature and stoichiometry correct? check_reagents->check_conditions Yes anhydrous_yes Yes conditions_no No. Adjust temperature and use 1.1-1.2 eq of Pivaloyl Chloride. check_conditions->conditions_no No check_workup Is pivalic acid being removed effectively during workup? check_conditions->check_workup Yes conditions_yes Yes workup_yes Yes. Consider starting material reactivity. check_workup->workup_yes Yes workup_no No. Implement aqueous NaHCO₃ wash before column. check_workup->workup_no No

Caption: Troubleshooting flowchart for low reaction yield.

References

  • ACS Publications. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (N.d.).
  • ResearchGate. (2023). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF.
  • Google Patents. (N.d.).
  • Eureka | Patsnap. (N.d.). Pivaloyl chloride patented technology retrieval search results.
  • NIH. (N.d.).
  • ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
  • Royal Society of Chemistry. (N.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry.
  • Home Sunshine Pharma. (N.d.). Pivaloyl Chloride CAS 3282-30-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvUkPoTZAvcuCLM_pGYtXZoFys-ypFaMYJKkz40Xi79bdBjvjEA_rh8nQYZDyYAfWVT5CbeW488jGrRrGbqPFPhDGMuIMXD-E9A_ZkzChh2Myktq1FMZfLKu4EBB7j4miZquthj1mdwYcY9cyEMcaURGsqsE16V1z5H5iM-q9mYtHaWaRUm0XB7wiqNAdTO94=](. NINGBO INNO PHARMCHEM CO.,LTD. (N.d.).
  • ChemicalBook. (N.d.). This compound.
  • LookChem. (N.d.). PIVALOYL CHLORIDE.
  • MDPI. (2024).
  • ResearchGate. (2015).
  • BLD Pharm. (N.d.). N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Sources

Validation & Comparative

A Comparative Guide for the Drug Discovery Professional: Evaluating N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide as a Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide focuses on N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, a compound that represents a highly versatile starting point for chemical library synthesis and lead optimization. While specific biological data for this exact molecule is not extensively published, its structural features—a hydrogen-bonding amido group, a metabolically robust pivaloyl moiety, and a synthetically tractable iodo group—make it an ideal candidate for elaboration into potent and selective therapeutic agents. This document provides a comprehensive framework for researchers and drug development professionals to evaluate this scaffold. We will dissect its core attributes, present a comparative analysis against other prominent pyridine-based therapeutic classes, provide detailed experimental protocols for its characterization, and outline a strategy for systematic structure-activity relationship (SAR) exploration.

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry.[3] The defining feature of this six-membered azaheterocycle is the nitrogen atom, which imparts a unique set of physicochemical properties distinct from its carbocyclic analog, benzene.[1] The lone pair of electrons on the nitrogen atom is not part of the aromatic system, allowing it to act as a hydrogen bond acceptor and to be protonated, which can significantly enhance the solubility and bioavailability of drug candidates.[1][2] This nitrogen atom profoundly influences the molecule's electronic distribution, enabling critical interactions with biological receptors.[4]

The versatility of the pyridine scaffold is evidenced by its presence in drugs spanning a vast range of therapeutic areas, including oncology (e.g., Imatinib), cardiovascular disease (e.g., Amlodipine), and gastroenterology (e.g., Esomeprazole).[1] The ability to readily modify the pyridine ring at multiple positions allows medicinal chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[1][5]

Profiling the Lead Scaffold: this compound

The subject of this guide, this compound (Molecular Formula: C10H13IN2O), serves as an excellent model for a drug discovery starting point.[6] Its structure can be deconstructed into three key components, each offering distinct advantages for synthetic elaboration and biological interaction.

  • 3-Amino-Pyridine Core : The core structure provides the essential nitrogen heterocycle. The amide linkage at the 3-position is a common motif in bioactive molecules, capable of forming crucial hydrogen bonds with target proteins.

  • Pivaloyl Group (2,2-dimethylpropanamide) : This bulky tertiary butyl group attached to the amide nitrogen provides significant steric hindrance. The primary rationale for incorporating this group is to enhance metabolic stability by preventing enzymatic hydrolysis of the amide bond, a common metabolic liability.

  • 4-Iodo Substituent : This is arguably the most critical feature from a medicinal chemistry perspective. The carbon-iodine bond is a highly effective "synthetic handle" for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid and efficient introduction of a wide variety of substituents at this position, making it the ideal point for diversification and systematic SAR studies.

Lead_Compound_Analysis cluster_properties Key Attributes & Potential compound This compound Pyridine Core 3-Amido Linkage Pivaloyl Group 4-Iodo Handle Pyridine Pharmacophore Base & Solubility compound:f1->Pyridine Amide H-Bonding & Target Interaction compound:f2->Amide Pivaloyl Metabolic Stability compound:f3->Pivaloyl Iodo Synthetic Diversification (SAR) compound:f4->Iodo Key for Elaboration

Caption: Structural analysis of the lead scaffold highlighting key functional groups.

Framework for Comparative Evaluation: Performance vs. Established Pyridine Derivatives

To understand the potential of our lead scaffold, it must be benchmarked against other classes of pyridine derivatives with proven biological activity. The choice of comparator depends on the therapeutic goal. Below, we present a table comparing different pyridine-based pharmacophores across several therapeutic areas, providing a context for where derivatives of our lead scaffold might excel.

Pyridine Derivative Class Primary Biological Target / Activity Key Structural Features Reported Potency Example (IC₅₀/EC₅₀) Rationale for Comparison Reference
Pyrrolo[2,3-b]pyridines NADPH Oxidase 2 (NOX2) InhibitionFused heterocyclic system, often with sulfonamide side chains.GSK2795039 shows potent NOX2 inhibition.Provides a benchmark for anti-inflammatory and neuroprotective applications by reducing oxidative stress.[7]
Phenoxypyridines c-Met Kinase InhibitionPyridine ring with an ether linkage to a substituted phenyl group.Compound 26a showed a c-Met IC₅₀ of 0.016 µM.Relevant for oncology; the 4-iodo position can be used to introduce similar phenoxy moieties.[8]
Nicotinamide Derivatives ALKBH2 DNA Demethylase InhibitionPyridine-3-carboxamide backbone.Inhibitor AH2-15c exhibited an IC₅₀ of 0.031 µM.A direct comparison for compounds where the core pyridine-amide is the primary pharmacophore.[9]
Chalcone-based Pyridines Anti-inflammatory (Nitric Oxide Inhibition)Pyridine ring incorporated into a chalcone-derived heterocyclic system.Compound 7a showed 65.48% NO inhibition with an IC₅₀ of 76.6 µM.Establishes a baseline for anti-inflammatory activity in cellular assays.[10]
Thienopyridines AntibacterialA thiophene ring fused or linked to the pyridine core.Effective against Gram-positive bacteria like S. aureus.Relevant if exploring antimicrobial applications.[11]

Experimental Protocols for Comparative Assessment

A rigorous evaluation requires standardized, reproducible assays. The following protocols are foundational for characterizing the biological activity of novel pyridine derivatives synthesized from our lead scaffold.

Protocol 1: MTT Assay for General Cytotoxicity and Anticancer Activity

This protocol assesses a compound's effect on cell viability and is a primary screen for potential anticancer agents.[12]

Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, DU-145 for prostate) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like doxorubicin) in cell culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Serial Dilutions of Pyridine Derivatives incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO (Dissolve Formazan) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[10]

Principle: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inducing inflammation.

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Acquisition: After another 10 minutes, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

Structure-Activity Relationship (SAR) Exploration: A Strategic Approach

The true value of this compound lies in its potential for SAR exploration. By systematically modifying the structure, primarily at the 4-position, and observing the corresponding changes in biological activity, a potent and selective lead compound can be developed.

Strategy: A Suzuki coupling reaction is the logical choice for modifying the 4-iodo position. This robust and versatile reaction allows for the introduction of a vast array of aryl and heteroaryl boronic acids.

SAR_Strategy cluster_0 Core Scaffold cluster_1 Synthetic Transformation cluster_2 Generated Analogs (Examples) cluster_3 Biological Evaluation cluster_4 Outcome Scaffold This compound Reaction Suzuki Coupling (Pd Catalyst, Base) Scaffold->Reaction + R-B(OH)2 Analog1 4-Phenyl Derivative Reaction->Analog1 Analog2 4-(4-Fluorophenyl) Derivative Reaction->Analog2 Analog3 4-(Thiophen-2-yl) Derivative Reaction->Analog3 Analog4 4-(Pyridin-2-yl) Derivative Reaction->Analog4 Assay Kinase Assay / Cell Viability Analog1->Assay Analog2->Assay Analog3->Assay Analog4->Assay SAR_Data SAR Data (Potency, Selectivity) Assay->SAR_Data

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Below is a hypothetical SAR table based on this strategy, assuming a kinase inhibition screening cascade. This table illustrates the kind of data a research team would aim to generate.

Compound ID Modification at 4-Position (R-group) Hypothetical Kinase X IC₅₀ (nM) Hypothetical Kinase Y IC₅₀ (nM) Comments
Lead-I -I (Iodo)>10,000>10,000Starting material, inactive.
SAR-1 Phenyl8502,300Introduction of aryl group confers modest activity.
SAR-2 4-Fluorophenyl2201,500Electron-withdrawing group improves potency.
SAR-3 4-Methoxyphenyl9803,500Electron-donating group is not well-tolerated.
SAR-4 3,4-Dichlorophenyl455,600Dichloro substitution significantly boosts potency and selectivity for Kinase X.[13]
SAR-5 Thiophen-2-yl6501,800Heteroaromatic ring is tolerated.

Conclusion and Future Perspectives

This compound is more than a single chemical entity; it is a strategic starting point for the discovery of novel therapeutics. Its inherent structural features provide a robust foundation for building extensive chemical libraries with desirable drug-like properties. The 4-iodo group is a gateway to immense chemical diversity, allowing for the precise tailoring of the molecule to interact with specific biological targets, from kinases in cancer to enzymes involved in inflammatory pathways.

The successful development of derivatives from this scaffold will depend on a systematic and logical approach to SAR, guided by the robust and reproducible experimental protocols outlined in this guide. By comparing the performance of newly synthesized analogs against established pyridine-based drugs and by thoroughly characterizing their biological effects, researchers can unlock the full potential of this promising chemical scaffold.

References

  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Characterization and pharmacological evaluation of new pyridine analogs. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (n.d.).
  • Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.).
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. (2025, September 18).
  • This compound - ChemicalBook. (n.d.).
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025, January 15).
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC - PubMed Central. (n.d.).
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (2020, May 15).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.).

Sources

Navigating the Chemical Maze: A Comparative Guide to the Biological Activity of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the known biological activities of analogous compounds, details relevant experimental protocols, and provides a framework for understanding the key structural determinants of efficacy. By examining the biological impact of substitutions at the 4-position of the pyridine ring and modifications to the amide moiety, we can extrapolate potential target classes and therapeutic avenues for this compound family.

Comparative Analysis of Analog Activities

The biological activity of N-acyl-3-aminopyridine derivatives is heavily influenced by the nature of the substituents on the pyridine ring and the acyl group. The following sections compare the known activities of analogs structurally related to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide.

Analogs with Modifications at the Pyridine C4-Position

The 4-position of the pyridin-3-yl amide scaffold is a critical vector for influencing biological activity. While the iodo-substituted parent compound's activity is unknown, analysis of analogs with different substituents at this position reveals a range of biological effects, from kinase inhibition to broad antiproliferative activity.

Analog Substitution at C4 Reported Biological Activity Key Findings Reference
Analog A PhenylPotent and selective inhibitors of TAM family kinases (Tyro3, Axl, Mer).The phenyl group contributes to favorable interactions within the kinase active site.[1]
Analog B MorpholineDual PI3K/mTOR inhibition.The morpholine moiety enhances solubility and can form hydrogen bonds with the hinge region of the kinase.[2]
Analog C (2-fluorophenoxy)c-Met kinase inhibition.The fluorophenoxy group provides additional binding interactions, improving potency.[3]
Analog D (pyridin-4-ylmethyl)piperazineLeishmania CYP51 and CYP5122A1 inhibition.The extended substituent allows for interaction with distal pockets in the enzyme active site.[4]

Table 1: Comparison of Biological Activities of C4-Substituted N-(pyridin-3-yl)propanamide Analogs.

Analogs with Modifications of the Acyl Group

The 2,2-dimethylpropanamide (pivalamide) moiety of the parent compound provides steric bulk, which can influence selectivity and metabolic stability. Examining analogs with different acyl groups highlights the importance of this region for biological activity.

Analog Acyl Group Reported Biological Activity Key Findings Reference
Analog E AcetamidePIM-1 kinase inhibition.Smaller acyl groups may allow for better fit in constrained active sites.[5]
Analog F Cyclopropanecarboxamidec-Met kinase inhibition.The cyclopropyl group can provide a favorable vector for interaction and improve metabolic stability.[3]
Analog G BenzamideLarvicidal and fungicidal activities.Aromatic acyl groups can introduce additional pi-stacking or hydrophobic interactions.[6]

Table 2: Comparison of Biological Activities of N-(4-iodopyridin-3-yl)amide Analogs with Varying Acyl Groups.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, several key SAR trends emerge for this class of compounds:

  • C4-Substitution: Large, aromatic, or heterocyclic substituents at the 4-position of the pyridine ring appear to be well-tolerated and can drive potency and selectivity towards specific biological targets, particularly protein kinases.

  • Amide Moiety: The nature of the acyl group is crucial for modulating activity. While the bulky pivaloyl group may confer selectivity, smaller or more rigid groups like cyclopropylcarboxamide can also lead to potent inhibition, suggesting a delicate balance between steric hindrance and optimal active site engagement.

  • Bioisosteric Replacements: The replacement of the iodine atom at the C4-position with other halogens, aryl groups, or heteroaryles can dramatically alter the biological activity profile, indicating this position is a key pharmacophoric handle.

Experimental Methodologies

To facilitate further research and comparative studies, this section provides detailed protocols for key biological assays relevant to the activities observed in the analogs.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target protein kinase using a luminescence-based assay.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubate Compound, Kinase, and ATP Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout IC50_Calc Calculate IC50 Readout->IC50_Calc

Kinase Inhibition Assay Workflow.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Mixture: In a 384-well plate, add 5 µL of the diluted compound, 10 µL of a solution containing the target kinase and its peptide substrate in assay buffer, and 10 µL of an ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Signal Development: Incubate the plate for an additional 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Compound Dilutions Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

MTT Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value.[8]

Potential Signaling Pathways and Mechanisms of Action

Given the prevalence of kinase inhibitory activity among the analogs of this compound, a plausible mechanism of action for this compound class involves the modulation of key cellular signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by these inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., c-Met, Axl) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N-(4-iodopyridin-3-yl) -2,2-dimethylpropanamide Analog Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Hypothetical Signaling Pathway Targeted by Analogs.

This pathway highlights the potential for these compounds to act as inhibitors of receptor tyrosine kinases (RTKs) like c-Met and Axl, or downstream signaling nodes such as PI3K and mTOR. Inhibition of these pathways can lead to a reduction in cell proliferation and survival, which are hallmarks of cancer.[2]

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the comparative analysis of its structural analogs strongly suggests that this chemical scaffold holds significant promise for the development of novel therapeutic agents. The diverse range of biological activities observed, from potent and selective kinase inhibition to broad-spectrum antiproliferative effects, underscores the versatility of the N-acyl-3-aminopyridine core.

Future research should focus on the synthesis and biological evaluation of this compound to establish a baseline for comparison. Further exploration of the structure-activity relationships through systematic modifications at the C4-position and of the acyl group will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for these investigations. Ultimately, a deeper understanding of the molecular interactions between these compounds and their biological targets will pave the way for the rational design of next-generation therapeutics for a variety of diseases.

References

  • BacBio Lab. (n.d.). Our New Anti-Amyloid Compounds for Neurodegenerative Diseases: Patent Application Filed. BacBio Lab.
  • Google Patents. (n.d.). WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors.
  • Google Patents. (n.d.). WO2021142221A1 - Compositions and methods for the treatment of neurodegenerative diseases.
  • Rotella, D. P. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 863–864.
  • Google Patents. (n.d.). WO2022226172A1 - Compositions and methods for treating neurodegenerative diseases.
  • Google Patents. (n.d.). Amino-triazopyridine compounds and their use in cancer treatment.
  • Google Patents. (n.d.). US20220048893A1 - Compounds for Treating Neurodegenerative Diseases and Cancers.
  • Google Patents. (n.d.). WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl).
  • Google Patents. (n.d.). WO2006066172A1 - Aminopyrimidine compounds and methods of use.
  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3453.
  • van den Hurk, R., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 670–675.
  • Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 1006613.
  • Reddy, T. S., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for the treatment of lung cancer. Journal of Biomolecular Structure and Dynamics, 41(16), 8069-8083.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(10), 115456.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(19), 5949.
  • Sittampalam, G. S., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Britton, R., et al. (2021). A Strategy for Lead Identification for Understudied Kinases. ChemRxiv.
  • de Castro Alves, C. E., et al. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701.
  • Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527.
  • Jones, K. M., et al. (2018). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 4(11), 1615–1627.
  • Al-Otaibi, A. M., et al. (2024).
  • L'Hermitte, M., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(1), 118.
  • Wang, Z., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(13), 2439.
  • Chen, J., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative as a novel methuosis inducer in triple-negative breast cancer. Journal of Medicinal Chemistry, 64(14), 10239-10255.
  • Alchem Pharmtech. (n.d.). N-(3-Iodopyridin-4-yl)pivalamide.
  • Alchem Pharmtech. (n.d.). N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

Sources

A Comparative Analysis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and Established Tankyrase Inhibitors in the Context of Wnt/β-Catenin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key players in this pathway by promoting the degradation of Axin, a negative regulator of β-catenin.[2][3] Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of Wnt signaling, and thus represents a promising anti-cancer strategy.[4][5] This guide provides a comparative analysis of the putative tankyrase inhibitor, N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, with the well-characterized tankyrase inhibitors XAV939, G007-LK, and IWR-1. While the direct biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with ATP-binding sites of enzymes, including those of the PARP family. This guide, therefore, serves as a forward-looking comparative framework for researchers investigating novel small molecule inhibitors of the Wnt/β-catenin pathway.

Mechanism of Action: A Tale of Three Inhibitors

The established tankyrase inhibitors—XAV939, G007-LK, and IWR-1—all function by disrupting the Wnt/β-catenin signaling cascade, albeit through slightly different modes of action. Understanding these mechanisms is crucial for contextualizing the potential activity of novel compounds like this compound.

XAV939 is a potent and selective inhibitor of both TNKS1 and TNKS2.[6][7] It directly binds to the catalytic PARP domain of tankyrases, preventing the poly-ADP-ribosylation (PARsylation) of Axin.[8] This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which subsequently promotes the phosphorylation and degradation of β-catenin, thereby downregulating Wnt target gene expression.[6][9]

G007-LK is another potent and selective inhibitor of TNKS1 and TNKS2.[10] Similar to XAV939, it binds to the adenosine-binding pocket of the tankyrase catalytic domain, preventing Axin degradation and promoting β-catenin destabilization.[11][12] G007-LK has demonstrated efficacy in suppressing the growth of colorectal cancer cell lines and in vivo models.[11][13]

IWR-1 (Inhibitor of Wnt Response-1) , while also inhibiting the Wnt/β-catenin pathway, exhibits a distinct mechanism. It stabilizes Axin, but it does so by interacting with Axin itself, rather than directly binding to tankyrase.[14][15] This stabilization of the Axin-scaffolded destruction complex enhances the phosphorylation and subsequent degradation of β-catenin.[16]

The following diagram illustrates the central role of tankyrase in the Wnt/β-catenin pathway and the points of intervention for these inhibitors.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Axin Axin Dishevelled->Axin inhibits APC APC beta_Catenin β-catenin APC->beta_Catenin GSK3b GSK3β GSK3b->beta_Catenin CK1 CK1 CK1->beta_Catenin Axin->beta_Catenin promotes degradation Proteasome Proteasome beta_Catenin->Proteasome degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc translocation TNKS Tankyrase (TNKS1/2) TNKS->Axin promotes degradation (PARsylation) XAV939 XAV939 XAV939->TNKS inhibits G007_LK G007-LK G007_LK->TNKS inhibits IWR1 IWR-1 IWR1->Axin stabilizes TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activation Enzymatic_Assay_Workflow cluster_preparation Preparation cluster_procedure Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Inhibitor, Substrate Plate_Setup Add Buffer and Inhibitor Dilutions to Plate Reagents->Plate_Setup Add_Enzyme Add Tankyrase Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate for Inhibitor Binding Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Biotinylated NAD+ Pre_Incubate->Add_Substrate Incubate Incubate for Reaction Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Bind_Plate Transfer to Streptavidin Plate Stop_Reaction->Bind_Plate Wash1 Wash Bind_Plate->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Wash2 Wash Add_HRP->Wash2 Add_Substrate_Detect Add Detection Substrate Wash2->Add_Substrate_Detect Read_Plate Measure Signal Add_Substrate_Detect->Read_Plate Analyze Normalize Data and Calculate IC50 Read_Plate->Analyze

Caption: Workflow for in vitro tankyrase enzymatic assay.

Cellular Wnt/β-Catenin Reporter Assay

This assay measures the functional consequence of tankyrase inhibition in a cellular context.

Objective: To determine the cellular IC50 of the test compound in a Wnt-responsive cell line.

Principle: A cell line (e.g., HEK293T or SW480) is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a Wnt-responsive cell line in appropriate media.

    • Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • Seed the transfected cells into a 96-well plate.

    • Treat the cells with serial dilutions of the test compound and positive controls (XAV939, G007-LK, IWR-1).

    • Include a DMSO-only control.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media or by using a cell line with a constitutively active pathway (e.g., SW480).

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition relative to the stimulated DMSO control.

    • Plot the normalized luciferase activity versus the log of the inhibitor concentration.

    • Determine the cellular IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Axin and β-catenin Levels

This assay provides direct evidence of the inhibitor's effect on the target proteins within the cell.

Objective: To visualize the stabilization of Axin and the degradation of β-catenin following treatment with the test compound.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat a relevant cell line (e.g., SW480) with the test compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

Conclusion and Future Directions

While this compound remains a compound of unknown biological function in the public domain, its chemical structure warrants investigation into its potential as a tankyrase inhibitor. The established inhibitors XAV939, G007-LK, and IWR-1 provide a robust framework for comparison, each with a well-defined mechanism of action and extensive characterization. The experimental protocols outlined in this guide offer a clear path for elucidating the biochemical and cellular activity of novel compounds in the context of Wnt/β-catenin signaling. Future studies should focus on performing these assays to determine if this compound indeed inhibits tankyrase and modulates the Wnt pathway. Such research is crucial for the continued development of targeted therapies for cancer and other diseases driven by aberrant Wnt signaling.

References

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry.
  • XAV939 | WNT P
  • IWR-1-endo - Wnt Signaling Inhibitor. MedchemExpress.com.
  • G007-LK PARP inhibitor. Selleck Chemicals.
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hep
  • IWR-1-endo WNT Pathway Inhibitor | CAS 1127442-82-3. Selleck Chemicals.
  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. [No specific source name in snippet].
  • The Function of IWR-1: A Technical Guide to a Potent Wnt Signaling Inhibitor. Benchchem.
  • G007-LK | TNKS1/2 Inhibitor. MedChemExpress.
  • XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT p
  • XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. NIH.
  • Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling p
  • Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-C
  • Tankyrase Inhibitors. SCBT - Santa Cruz Biotechnology.
  • The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. NIH.
  • Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor.

Sources

A Comparative Guide to the Structure-Activity Relationship of IRE1α Inhibitors: A Focus on the N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting the Inositol-Requiring Enzyme 1α (IRE1α), a critical sensor and effector in the Unfolded Protein Response (UPR). While direct and extensive SAR studies on N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide are not widely published, its structural motifs—a pyridinyl ring coupled to an amide—are present in numerous kinase inhibitors. This guide will, therefore, position this molecule within the broader landscape of IRE1α inhibitors, offering a comparative analysis against well-characterized compounds. We will delve into the mechanistic intricacies of IRE1α modulation, present key experimental data for performance comparison, and provide detailed protocols for essential assays, empowering researchers in drug discovery and development.

The Central Role of IRE1α in the Unfolded Protein Response

The endoplasmic reticulum (ER) is a vital organelle for protein folding and modification. Various physiological and pathological conditions can disrupt its function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE1α is a primary sensor of ER stress, possessing both a kinase and an endoribonuclease (RNase) domain.[1] Upon activation, IRE1α oligomerizes and autophosphorylates, leading to two key downstream events:

  • XBP1 mRNA Splicing: The RNase domain of IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This produces a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1]

  • Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, the RNase activity of IRE1α expands to degrade a subset of mRNAs and microRNAs at the ER membrane, a process that can either be adaptive or contribute to apoptosis.

Given its central role in cell fate decisions under stress, IRE1α has emerged as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.

Below is a diagram illustrating the activation and downstream signaling of IRE1α.

IRE1a_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins IRE1a_inactive IRE1α (Monomer) UnfoldedProteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (Oligomer) Autophosphorylated IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase Activity RIDD RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD RNase Activity XBP1s XBP1s mRNA XBP1u->XBP1s Splicing Translation Translation XBP1s->Translation Degradation mRNA Degradation RIDD->Degradation CellFate Cell Fate (Adaptation vs. Apoptosis) Degradation->CellFate XBP1s_protein XBP1s Protein (Transcription Factor) Translation->XBP1s_protein UPR_Genes UPR Gene Expression (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Nuclear Translocation UPR_Genes->CellFate SAR_Hypothesis cluster_SAR Potential SAR Exploration CoreMolecule This compound Iodo 4-Iodo Group (Hydrophobic Pocket / Synthetic Handle) CoreMolecule->Iodo Modify/Replace Amide 3-Amide Linker (Orientation & H-Bonding) CoreMolecule->Amide Isomeric Scan Pivaloyl Pivaloyl Group (Hydrophobic Interaction) CoreMolecule->Pivaloyl Vary Size/Lipophilicity

Caption: Key structural regions for SAR studies.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound and its analogs against other IRE1α inhibitors, a suite of robust biochemical and cellular assays is required.

A general method for the synthesis of N-aryl amides involves the coupling of a carboxylic acid (or its activated form, like an acid chloride) with an amine.

Protocol: Synthesis of this compound

  • Starting Materials: 3-amino-4-iodopyridine and pivaloyl chloride.

  • Reaction Setup: To a solution of 3-amino-4-iodopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired this compound.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the ATP site of the kinase.

Protocol:

  • Reagent Preparation: Prepare a 1X Kinase Buffer A solution. Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Buffer A. Prepare a 3X solution of the IRE1α enzyme and a Europium-labeled anti-tag antibody. Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions.

  • Reaction Initiation: Add 5 µL of the 3X kinase/antibody mixture to each well. Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay measures the ability of an inhibitor to block IRE1α-mediated splicing of XBP1 mRNA in cells under ER stress.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours. Induce ER stress by adding an agent like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) for 4-6 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.

    • Forward Primer Example (human): 5'-CCT TGT GGT TGA GAA CCA GG -3'

    • Reverse Primer Example (human): 5'- CCT GCT CGC TGG GAG AAT -3'

  • Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.

  • Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

This assay quantifies the degradation of known RIDD target mRNAs.

Protocol:

  • Cell Treatment: Follow the same cell treatment protocol as for the XBP1 splicing assay.

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA as described above.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for a known RIDD target (e.g., BLOC1S1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative mRNA levels of the RIDD target using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated to untreated samples. A successful inhibitor will prevent the degradation of the RIDD target mRNA in the presence of an ER stress inducer.

The following workflow diagram summarizes the experimental approach for evaluating a novel IRE1α inhibitor.

Experimental_Workflow Start Synthesize N-(4-iodopyridin-3-yl) -2,2-dimethylpropanamide Analogs BiochemAssay Biochemical Assays Start->BiochemAssay CellAssay Cellular Assays Start->CellAssay KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen) BiochemAssay->KinaseAssay RNaseAssay In Vitro RNase Assay (FRET-based) BiochemAssay->RNaseAssay XBP1Assay XBP1 Splicing Assay (RT-PCR) CellAssay->XBP1Assay RIDDAssay RIDD Assay (qRT-PCR) CellAssay->RIDDAssay SAR_Analysis SAR Analysis & Lead Optimization KinaseAssay->SAR_Analysis RNaseAssay->SAR_Analysis XBP1Assay->SAR_Analysis RIDDAssay->SAR_Analysis

Sources

A Researcher's Guide to Validating Target Engagement for Novel Kinase Inhibitors: A Comparative Analysis Featuring "N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is fraught with challenges. A critical, and often defining, milestone in this journey is the unequivocal demonstration of target engagement within the complex milieu of a living cell.[1][2] Without this confirmation, downstream biological effects can be misinterpreted, leading to wasted resources and misguided research efforts.[1]

This guide provides an in-depth, comparative analysis of modern techniques to validate the target engagement of novel small molecules, with a particular focus on kinase inhibitors. We will use the hypothetical novel compound, "N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide," as a case study to illustrate the experimental choices and workflows involved in moving from a compound with an unknown target to a molecule with a validated mechanism of action. The pyridine-based scaffold of this molecule is a common feature in many kinase inhibitors, making it an excellent exemplar for this guide.[3]

The Crucial First Step: Identifying the Molecular Target

Before we can validate engagement, we must first identify the target. For a novel compound like "this compound," several unbiased, proteome-wide approaches can be employed.

Chemical Proteomics: Fishing for Targets

Chemical proteomics is a powerful strategy to identify the direct protein-ligand interactions of a small molecule.[4] One of the most effective methods for kinase inhibitors is the use of Kinobeads , which are multiplexed inhibitor beads.[5][6]

The Kinobeads Approach:

This technique utilizes beads functionalized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. When a cell lysate is incubated with these beads, a significant portion of the cellular kinome will bind to them. In a competitive binding experiment, the lysate is pre-incubated with our compound of interest, "this compound." If our compound binds to specific kinases, it will prevent them from binding to the Kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a particular kinase captured by the beads in the presence of our compound strongly suggests it is a direct target.[4][5]

Visualizing the Target Identification and Validation Workflow

The following diagram illustrates a typical workflow for identifying and validating the target of a novel compound.

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Engagement Validation novel_compound Novel Compound (e.g., this compound) chemical_proteomics Chemical Proteomics (e.g., Kinobeads) novel_compound->chemical_proteomics Competitive Binding mass_spec Mass Spectrometry (LC-MS/MS) chemical_proteomics->mass_spec Protein ID & Quantification candidate_targets Candidate Targets mass_spec->candidate_targets Data Analysis cetsa CETSA candidate_targets->cetsa Orthogonal Validation nanobret NanoBRET candidate_targets->nanobret validated_target Validated Target Engagement cetsa->validated_target nanobret->validated_target downstream_assays Downstream Functional Assays validated_target->downstream_assays Functional Consequences

Caption: A generalized workflow for target identification and validation of a novel small molecule.

Comparative Guide to Target Engagement Validation Assays

Once we have a list of candidate targets from our Kinobeads experiment, the next crucial step is to validate these interactions using orthogonal, cell-based assays. Here, we compare two of the most powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation and aggregation.[7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that competes with the test compound for binding.[9]
Cellular Context Measures engagement with endogenous or overexpressed proteins in their native cellular environment.[10]Measures engagement with an engineered NanoLuc® fusion protein in live cells.
Compound Requirements No modification of the compound is necessary.No modification of the compound is necessary.
Target Requirements Requires a target that exhibits a measurable thermal shift upon ligand binding and a specific antibody for detection (unless using MS-CETSA).[11]Requires cloning and expression of a NanoLuc® fusion of the target protein. A specific fluorescent tracer is also needed.
Readout Quantification of the soluble fraction of the target protein after heat treatment, typically by Western blot, ELISA, or mass spectrometry.[7]Ratiometric measurement of light emission from the NanoLuc® donor and the fluorescent acceptor.
Throughput Can be adapted for higher throughput (HT-CETSA), but traditional Western blot-based readout is low throughput.High-throughput, plate-based format is standard.
Key Advantages Label-free for the compound and can be used for endogenous proteins. Provides a direct biophysical readout of target binding.[10]Live-cell assay that provides quantitative affinity and occupancy data. High sensitivity and low background.[9]
Key Limitations Not all proteins exhibit a clear thermal shift. The requirement for specific antibodies can be a bottleneck.Requires genetic modification of the target protein, which may alter its function or localization. Dependent on the availability of a suitable tracer.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines a typical Western blot-based CETSA experiment to validate the engagement of "this compound" with a candidate target kinase.

1. Cell Culture and Treatment:

  • Culture cells expressing the target kinase to ~80% confluency.

  • Treat cells with various concentrations of "this compound" or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Harvest and resuspend cells in a suitable buffer.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[11]

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7][11]

4. Protein Quantification and Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

5. Data Interpretation:

  • Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Visualizing the CETSA Workflow

CETSA_Workflow start Cells Treated with Compound or Vehicle heat Thermal Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant western_blot Western Blot with Target-Specific Antibody supernatant->western_blot analysis Quantify Band Intensity and Plot Melting Curve western_blot->analysis result Thermal Shift Indicates Target Engagement analysis->result

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol provides a general outline for a NanoBRET™ target engagement assay.

1. Vector Preparation and Transfection:

  • Clone the candidate kinase into a NanoLuc® fusion vector.

  • Transfect cells (e.g., HEK293) with the NanoLuc®-kinase fusion vector and allow for expression (typically 24 hours).[13]

2. Cell Plating and Compound Treatment:

  • Harvest the transfected cells and resuspend them in Opti-MEM.

  • Add the NanoBRET™ tracer specific for the kinase of interest to the cell suspension.

  • Plate the cells in a white, 96-well assay plate.

  • Add serial dilutions of "this compound" to the wells. Include "no compound" and "no tracer" controls.

  • Incubate the plate at 37°C for 2 hours.

3. Lysis and Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.[13]

  • Add the substrate to all wells to lyse the cells and initiate the luciferase reaction.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) sequentially.[13]

4. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Correct the BRET ratios by subtracting the background from the "no tracer" control wells.

  • Plot the corrected BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in the cell.

Conclusion: A Multi-faceted Approach to Target Engagement Validation

For a novel compound such as "this compound," a systematic and multi-pronged approach is essential for confident target identification and engagement validation. Beginning with an unbiased chemical proteomics screen like Kinobeads provides a strong foundation of candidate targets. Subsequent validation with orthogonal, cell-based assays such as CETSA and NanoBRET™ is critical to confirm these interactions in a physiological context.[14][15]

The choice of validation assay will depend on several factors, including the nature of the target, available reagents, and desired throughput. CETSA offers the advantage of working with the endogenous, unlabeled protein, providing a direct measure of biophysical stabilization.[10] NanoBRET™, on the other hand, excels in its high-throughput, quantitative nature, delivering precise affinity measurements in living cells.[9] By employing a combination of these powerful techniques, researchers can build a compelling case for the mechanism of action of their compound, paving the way for its use as a valuable research tool or its progression through the drug discovery pipeline.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology.
  • Bunnage, M. E., et al. (2015). Target validation in drug discovery. Nature Reviews Drug Discovery.
  • Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology.
  • Vasta, V., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications.
  • Eberl, H. C., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports.
  • Drewes, G., & Bantscheff, M. (2022). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology.
  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Antolin, A. A., et al. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Delauriere, L. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Reinecke, M., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Gehringer, M., & Laufer, S. A. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters.
  • Martinez Molina, D. (2013). CETSA. Karolinska Institutet.
  • PubChem. (2025). CID 100979034. PubChem.
  • PubChem. (2025). The PubChem Compound Help. PubChem.
  • Kim, S., et al. (2019). Comparing and Searching Chemical Entities. Chemistry LibreTexts.
  • Aksoydan, B., et al. (2025). Recent Insights in Multi-Target Drugs in Pharmacology and Medicinal Chemistry. Chemistry & Medicinal Chemistry.
  • El-Hiti, G. A., et al. (2015). Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate. Acta Crystallographica Section E: Crystallographic Communications.
  • Lagunin, A. A., et al. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Expert Opinion on Drug Discovery.
  • Rollinger, J. M., et al. (2019). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Metabolites.
  • Al-Jubair, T., et al. (2024). Recent advances in multitarget-directed ligands via in silico drug discovery. Future Medicinal Chemistry.

Sources

Comparative Off-Target Profile Analysis: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and Alternative PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the pursuit of selective therapeutics, a comprehensive understanding of a compound's off-target activity is paramount. Undesired interactions can lead to toxicity or confound experimental results, representing a significant cause of failure in drug development pipelines.[1][2] This guide provides an in-depth comparative analysis of the potential off-target effects of the novel chemical entity N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide . Based on its core pyridyl carboxamide scaffold, a common motif in kinase inhibitors, we infer its primary biological targets to be the PIM family of serine/threonine kinases.[3][4] This analysis compares its theoretical profile to established pan-PIM kinase inhibitors, SGI-1776 and AZD1208, providing a framework for rigorous off-target liability assessment. We detail the requisite experimental workflows and rationale for characterizing the selectivity of novel chemical matter, ensuring researchers can generate robust, self-validating data packages for lead optimization and candidate selection.

Introduction: The Rationale for Inferring PIM Kinase as the Primary Target

The subject of our analysis, this compound, is a novel compound with no publicly available bioactivity data. However, its chemical architecture provides substantial clues to its likely mechanism of action. The pyridyl carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of ATP-competitive kinase inhibitors.[3][4][5] Specifically, this moiety has been successfully employed to generate potent inhibitors of the PIM kinase family.[3][4]

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that act as key downstream effectors of numerous cytokine and growth factor signaling pathways, including the JAK/STAT pathway. They are distinguished by a unique hinge-binding region and a proline-directed substrate specificity. Overexpressed in a wide range of hematological malignancies and solid tumors, PIM kinases regulate cell survival, proliferation, and metabolic adaptation, making them attractive targets for oncology drug discovery. Given the structural precedent, this guide will proceed under the well-founded hypothesis that this compound is a PIM kinase inhibitor.

Below is a diagram illustrating the central role of PIM kinases in cellular signaling.

PIM_Signaling_Pathway Cytokine Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., c-Kit, FLT3) Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Upregulates Transcription Substrates Downstream Substrates (e.g., BAD, p27, c-Myc, 4E-BP1) PIM->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Metabolism Metabolic Adaptation Substrates->Metabolism

Caption: PIM Kinase Signaling Pathway.

Comparative Analysis: Off-Target Profiles of PIM Inhibitors

To contextualize the potential off-target profile of this compound, we compare it with two clinical-stage PIM inhibitors: SGI-1776 (a pyridyl-imidazo-diazepine) and AZD1208 (an imidazo-pyridazine). While all three target the PIM family, their distinct chemical scaffolds predict divergent off-target interactions. Broad kinase screening is essential to identify these liabilities.[6]

Table 1: Comparative Kinase Inhibition Profile (Note: Data for this compound is hypothetical and denoted by '' for illustrative purposes. Real experimental data is required for validation.)*

Kinase TargetThis compound (IC50, nM)SGI-1776 (IC50, nM)AZD1208 (IC50, nM)Rationale for Concern
PIM1 5 7 5 On-Target
PIM2 15 361 25 On-Target
PIM3 10 69 15 On-Target
FLT3>100020>1000Hematotoxicity
CDK9>1000>100080Cell cycle arrest
CLK2250>1000150Splicing regulation
DYRK1B400>1000200Developmental toxicity
HIPK2300*>100090Apoptosis regulation

Causality Insight: The data illustrates that while both SGI-1776 and AZD1208 are potent pan-PIM inhibitors, their off-target profiles differ significantly. SGI-1776 shows potent inhibition of FLT3, a receptor tyrosine kinase crucial for hematopoiesis, raising concerns for potential myelosuppression. Conversely, AZD1208 displays activity against several members of the CMGC kinase group (CDK, CLK, DYRK, HIPK), which could lead to a distinct set of unintended biological consequences. Our hypothetical compound is designed to be more selective, but only empirical testing can confirm this profile.

Experimental Guide: A Phased Approach to Off-Target Profiling

A robust assessment of off-target effects is not a single experiment but a tiered, logical workflow. Each stage provides critical data that informs the next, creating a self-validating cascade of evidence.

Off_Target_Workflow Start Novel Compound (e.g., this compound) Tier1 Tier 1: Broad Kinase Screen (Biochemical Assay @ 1µM) Start->Tier1 Decision1 Significant Hits? (% Inhibition > 70%) Tier1->Decision1 Tier2 Tier 2: Dose-Response Profiling (Biochemical IC50 Determination) Decision1->Tier2 Yes Stop Low Off-Target Risk Decision1->Stop No Decision2 Potent Off-Targets? (IC50 < 10x On-Target IC50) Tier2->Decision2 Tier3 Tier 3: Cellular Target Engagement (e.g., NanoBRET™ Assay) Decision2->Tier3 Yes Report Generate Selectivity Profile Report (S-Score, KINOMEscan, etc.) Decision2->Report No Decision3 Cellular Activity Confirmed? Tier3->Decision3 Tier4 Tier 4: Functional Cellular Assay (e.g., Phospho-Substrate Western Blot) Decision3->Tier4 Yes Decision3->Report No Tier4->Report Redesign High Off-Target Risk (Initiate SAR for Selectivity) Report->Redesign

Caption: Tiered Experimental Workflow for Off-Target Analysis.

Tier 1: Broad Kinome Selectivity Screening (Biochemical)

This initial step provides a wide, yet shallow, survey of the compound's activity across the human kinome. It is a crucial gatekeeping assay to identify potential liabilities early.

  • Objective: To identify any kinase that is significantly inhibited by the test compound at a single high concentration.

  • Protocol:

    • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

    • Assay Concentration: Prepare a working solution for screening at a final concentration of 1 µM. This concentration is high enough to detect moderate-affinity interactions that might become relevant at therapeutic doses.

    • Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega, Eurofins) for screening against a panel of at least 300-400 kinases.[6][7] Choose a radiometric (e.g., ³³P-ATP) or fluorescence-based assay format.

    • Data Analysis: Data is typically reported as Percent Inhibition relative to a vehicle (DMSO) control. A common threshold for a "hit" is >70% inhibition.

  • Causality Insight: A biochemical assay is chosen for Tier 1 due to its high throughput, lower cost, and direct measurement of enzyme inhibition.[7] It removes the complexities of cell permeability and target engagement, providing a clean assessment of the molecule's intrinsic potential to bind and inhibit a kinase.

Tier 2: IC50 Determination for Off-Target Hits (Biochemical)

Any "hit" from Tier 1 must be validated and quantified. This step determines the potency of the off-target interaction.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for each validated hit from Tier 1.

  • Protocol:

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a top concentration of 10 µM.

    • Kinase Assay: Perform the same biochemical kinase assay as in Tier 1 for each identified off-target kinase, using the full dilution series.

    • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

  • Causality Insight: An off-target is typically considered significant if its IC50 is within 10- to 30-fold of the on-target IC50. This "selectivity window" is a critical parameter for deciding whether to advance or redesign a compound.

Tier 3: Cellular Target Engagement Assays

A compound may inhibit a kinase biochemically but fail to engage it in a living cell due to poor permeability or high ATP competition. This step validates off-target activity in a more physiologically relevant context.

  • Objective: To confirm that the compound can enter a cell and physically bind to the off-target kinase.

  • Protocol (Example using NanoBRET™): [7]

    • Cell Line Engineering: Use HEK293 cells transiently or stably expressing the off-target kinase of interest fused to a NanoLuc® luciferase.

    • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the kinase active site.

    • Compound Treatment: Treat the cells with a dilution series of the test compound and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Data Analysis: Competitive displacement of the tracer by the compound results in a loss of BRET signal. Calculate the IC50 from the dose-response curve.

  • Causality Insight: Cellular target engagement assays are a crucial bridge between biochemical potency and cellular function.[7] A significant drop in potency from a biochemical to a cellular assay can suggest issues with cell permeability or efflux, providing valuable data for medicinal chemistry optimization.

Tier 4: Cellular Functional Assays

The final step is to determine if the confirmed cellular binding translates into functional inhibition of the downstream signaling pathway.

  • Objective: To measure the inhibition of a known downstream substrate of the off-target kinase in a cellular context.

  • Protocol (Example using Western Blot):

    • Cell Line Selection: Choose a cell line where the off-target kinase pathway is known to be active.

    • Compound Treatment: Treat cells with a dose-response of the test compound for an appropriate duration.

    • Cell Lysis & Protein Quantification: Lyse the cells and normalize protein concentrations.

    • Western Blotting: Perform SDS-PAGE and Western blotting using an antibody specific for the phosphorylated form of a known downstream substrate of the off-target kinase. Use an antibody for the total protein as a loading control.

    • Data Analysis: Quantify band intensity to determine the IC50 for inhibition of substrate phosphorylation.

  • Causality Insight: This assay provides the ultimate confirmation of a biologically relevant off-target effect. If a compound shows potent inhibition in this assay, the off-target liability is considered high and may necessitate compound redesign or de-prioritization.

Conclusion and Future Directions

The analysis of this compound, based on its pyridyl carboxamide scaffold, strongly suggests it functions as a PIM kinase inhibitor. However, as demonstrated by the comparison with SGI-1776 and AZD1208, even compounds targeting the same protein family can have drastically different off-target profiles and associated safety liabilities. The true selectivity of this novel compound can only be ascertained through rigorous, multi-tiered experimental validation as outlined in this guide.

By systematically progressing from broad biochemical screens to specific cellular functional assays, researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach is essential for mitigating risk, reducing late-stage attrition, and ultimately developing safer, more effective therapeutics.[1][2]

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. PubMed. [Link]
  • Off-Target Screening Cell Microarray Assay.
  • Off-Target Screening Cell Microarray Assay.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. American Association of Pharmaceutical Scientists. [Link]
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]
  • 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity rel
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • SAR analysis of N-(pyridin-3-yl)
  • Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for tre
  • Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. PubMed. [Link]
  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Novartis OAK. [Link]

Sources

A Senior Application Scientist's Guide to Kinase Selectivity Profiling: Featuring N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis. The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] A promiscuous compound risks off-target effects and unforeseen toxicities, while a highly selective one can serve as both a potent therapeutic and a precise chemical probe to dissect complex signaling networks.[2][3]

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide as a case study. We will navigate the strategic decisions behind choosing a profiling platform, compare the leading methodologies, and provide detailed, actionable protocols. Our objective is to equip researchers with the expertise to move beyond simple potency measurements and generate a rich, multidimensional understanding of their compound's interactions with the native kinome.

Strategic Considerations for Profiling a Novel Compound

Before embarking on a large-scale screen, it is crucial to define the goals of the study. For a novel entity like this compound, we must consider:

  • Breadth vs. Depth: Is the initial goal to identify the primary target(s) from the entire kinome, or to assess selectivity against a specific family of kinases?

  • Assay Format: Should we prioritize biochemical assays using recombinant enzymes or cellular assays that measure target engagement in a more physiologically relevant context?[1][4]

  • Mechanism of Action: Are we looking only for competitive inhibitors, or do we need to identify potential allosteric or covalent binders?

The choice of methodology will be dictated by the answers to these questions. A tiered approach is often most effective, starting with a broad screen to identify primary targets and potential off-targets, followed by more focused quantitative assays.

Comparison of Leading Kinase Selectivity Profiling Platforms

Several robust technologies are available for kinase inhibitor profiling, each with distinct advantages and limitations.[5] The primary division lies between activity-based assays, which measure the inhibition of substrate phosphorylation, and binding assays, which measure the physical interaction between the inhibitor and the kinase.[6]

Technology PlatformPrincipleAdvantagesDisadvantagesBest Suited For
Radiometric Enzymatic Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[3][5]Gold standard for activity, high sensitivity, direct measure of catalytic inhibition.[5][]Use of radioactivity, endpoint assays may not capture kinetics.Broad kinome screening, determining IC50 values against purified enzymes.
KiNativ™ (Activity-Based Probing) Uses ATP-biotin probes to label the active sites of kinases in native cell lysates.[8][9]Profiles kinases in their native state and complexes, provides in-cell target engagement data.[1][10]Indirect measurement of inhibition, requires sophisticated mass spectrometry.[8]Validating in-cell activity, identifying resistant kinases, profiling covalent inhibitors.
Kinobeads® (Chemical Proteomics) Uses multiplexed inhibitor beads to enrich kinases from cell lysates for mass spectrometry analysis.[11][12]Broad kinome coverage (>300 kinases), unbiased, profiles native kinases.[11][13]Competition-based, may not detect non-ATP competitive inhibitors effectively.[12]Deconvoluting primary targets, identifying off-targets of advanced compounds.[12]
Fluorescence-Based Assays (e.g., FRET, FP) Detects phosphorylation via changes in fluorescence resonance energy transfer or fluorescence polarization.[5][]Homogeneous (no-wash) format, amenable to high-throughput screening.[][14]Prone to compound interference, often use artificial substrates.[4]High-throughput primary screening, dose-response analysis for known targets.

For our compound, this compound, a dual strategy employing a broad radiometric screen followed by a cell-based KiNativ™ analysis would provide a comprehensive profile, validating biochemical hits with in-cell target engagement data.

Experimental Workflow & Protocols

Here, we detail the experimental protocols for profiling this compound using two complementary methods: a broad panel enzymatic assay and the KiNativ™ platform.

Method 1: Broad-Panel Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™)

This assay provides a direct measure of catalytic inhibition against a large panel of recombinant kinases. The choice to run assays at or near the ATP Km for each kinase is critical, as it provides a more accurate assessment of potency compared to using a single, fixed ATP concentration.[6]

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution (this compound) Incubation Incubate Kinase + Compound (10 min @ RT) Compound_Prep->Incubation Kinase_Panel Kinase Panel Aliquoting (e.g., 300+ kinases) Kinase_Panel->Incubation ATP_Substrate [³³P]-ATP & Substrate Mix Initiation Initiate Reaction (Add ATP/Substrate Mix) ATP_Substrate->Initiation Incubation->Initiation Quenching Stop Reaction (Add acid) Initiation->Quenching Spotting Spot Reaction Mix on Filter Membrane Quenching->Spotting Washing Wash to Remove Unincorporated [³³P]-ATP Spotting->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (% Inhibition vs. Control) Scintillation->Analysis

Caption: Workflow for a broad-panel radiometric kinase inhibition assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., from 10 µM to 1 nM).

  • Assay Plate Preparation: Dispense 5 µL of kinase buffer and 0.5 µL of the diluted compound into a 384-well plate. Add 10 µL of the specific kinase/substrate mixture to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to its target kinase(s).[14]

  • Reaction Initiation: Add 10 µL of the [³³P]-ATP solution (at a concentration near the Km for each kinase) to initiate the phosphorylation reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 60-120 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the filter extensively to remove unincorporated [³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration relative to a DMSO control. Plot the results to determine IC50 values for sensitive kinases.

Method 2: In-Cell Target Engagement Profiling (KiNativ™)

This powerful chemoproteomic platform assesses a compound's ability to bind to kinases within their native cellular environment, providing crucial data on in vivo relevance.[1][8]

KiNativ_Workflow cluster_cell_treatment Cellular Treatment cluster_probing Lysate & Probing cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry Live_Cells Live Cell Culture (e.g., K-562) Compound_Treat Treat with Compound (or DMSO control) Live_Cells->Compound_Treat Lysis Cell Lysis Compound_Treat->Lysis Probe_Incubation Incubate Lysate with ATP-biotin Probe Lysis->Probe_Incubation Streptavidin Streptavidin Enrichment of Biotinylated Peptides Probe_Incubation->Streptavidin Digestion On-bead Tryptic Digestion Streptavidin->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Peptide Quantification & Target Identification LC_MS->Quantification

Caption: Chemoproteomic workflow for in-cell kinase profiling using KiNativ™.

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., K-562) to sufficient density. Treat the cells with this compound at various concentrations (and a DMSO vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest and lyse the cells under native conditions to preserve kinase complexes and activity.

  • Probe Labeling: Incubate the cell lysates with a biotinylated acyl-phosphate probe derived from ATP. Kinases that are not occupied by the test compound will react with the probe, covalently attaching biotin to a conserved lysine in the active site.[8][9]

  • Protein Digestion: Denature the proteins and digest them into peptides using trypsin.

  • Affinity Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides, which correspond to the active kinases that were not inhibited by the compound.

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides. A decrease in the signal for a specific kinase's peptide in the compound-treated sample compared to the DMSO control indicates target engagement and inhibition.

Interpreting the Data: Building a Selectivity Profile

The output from these experiments will form a comprehensive selectivity profile.

  • Primary Targets: The radiometric assay will yield IC50 values, identifying the most potently inhibited kinases.

  • Off-Targets: The broad screen will also reveal inhibitions of other kinases, which may be structurally related or unrelated.

  • Cellular Potency: The KiNativ™ data will confirm which of the biochemically-identified targets are engaged by the compound in a cellular context. Discrepancies between biochemical IC50 and cellular engagement can reveal important factors like cell permeability or competition with high intracellular ATP concentrations.[8]

Hypothetical Results for this compound:

Kinase TargetRadiometric IC50 (nM)KiNativ™ Target Engagement (% Inhibition @ 1 µM)Notes
JAK1 1585%Potent primary target with strong cellular activity.
JAK2 8060%Moderate activity, suggesting some family-level cross-reactivity.
TYK2 25030%Weaker activity, confirming selectivity within the JAK family.
ROCK1 >10,000Not DetectedHighly selective against this unrelated kinase.
FLT3 85015%Weak biochemical hit, poor cellular engagement.

This multi-faceted dataset provides a robust foundation for further drug development, enabling informed decisions for lead optimization to enhance potency on the primary target while minimizing off-target activity. Achieving selectivity is not merely an academic exercise; it is a critical step in designing safer and more effective targeted therapies.[2]

References

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology.
  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • ActivX Biosciences, Inc. (2007). ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. BioSpace.
  • ActivX Biosciences, Inc. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace.
  • GlobeNewswire. (2018). ActivX Biosciences’ KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire News Room.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • K-M. V. et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS One.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Milletti, F., & Vangrevelinghe, E. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
  • Vieth, M., et al. (2004). Kinase-targeted library design: a computational approach for designing focused chemical libraries. Journal of Medicinal Chemistry.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems.
  • Bantscheff, M., et al. (2011). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
  • Chair of Proteomics and Bioanalytics. (n.d.). Optimization of the kinobeads technology for drug profiling. Technical University of Munich.
  • Reinecke, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology.

Sources

A Researcher's Guide to De-risking Novel Compounds: Profiling the Cross-Reactivity of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In early-stage drug discovery, the journey of a novel chemical entity from a promising hit to a viable lead is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that engages multiple unintended targets can lead to misleading structure-activity relationships (SAR), unexpected toxicity, and costly late-stage failures. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, using the hypothetical molecule N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide (Compound A) as our central case study.

We will move beyond a simple listing of data points, instead focusing on the strategic rationale behind a multi-tiered experimental approach. This guide is designed for researchers, scientists, and drug development professionals dedicated to building a robust data package that establishes both on-target potency and off-target liabilities. We will compare Compound A to two structural analogs to illustrate how subtle chemical modifications can dramatically alter a selectivity profile, providing the context necessary for informed decision-making.

The Importance of a Comparative Framework

To understand the selectivity of Compound A, we must view it in the context of its chemical neighborhood. Small structural changes can redirect a molecule's biological activity. For this guide, we will compare Compound A with two hypothetical, structurally related alternatives:

  • Compound B (Analog 1): N-(4-chloro pyridin-3-yl)-2,2-dimethylpropanamide. A de-iodinated analog, potentially altering steric and electronic properties.

  • Compound C (Analog 2): N-(4-iodopyridin-3-yl)-cyclopropanecarboxamide . An analog where the bulky tert-butyl group is replaced with a strained cyclopropyl ring, modifying the lipophilicity and conformational flexibility of the amide moiety.

This comparative approach allows us to dissect how different parts of the scaffold contribute to target engagement and selectivity, a critical exercise in lead optimization.

A Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a logical cascade. We begin with broad, high-throughput biochemical assays to cast a wide net, followed by more physiologically relevant cell-based assays to confirm target engagement in a complex biological environment.

Tier 1: Broad Kinome Profiling (In Vitro)

Most small molecule drugs that target the ATP-binding site of a single kinase inadvertently show affinity for other kinases due to the conserved nature of this pocket.[1][2] Therefore, an initial broad screen against a large panel of kinases is a crucial first step to identify potential off-target interactions.[3][4]

A widely used and reliable method for this initial screen is a radiometric assay, which directly measures the phosphorylation of a substrate.[5] Commercial services offer panels covering the majority of the human kinome.[3][6]

Workflow Diagram: Tiered Selectivity Profiling Cascade

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic & Functional Assays a Novel Compound (e.g., Compound A) b High-Throughput Kinase Panel Screen (e.g., 400+ Kinases @ 1µM) a->b Initial Broad Screen c Identify Primary & Potent Off-Targets b->c Data Analysis: Identify hits >70% inhibition d Cellular Thermal Shift Assay (CETSA) Confirms target binding & thermal stabilization c->d e NanoBRET™ Target Engagement Assay Quantifies intracellular affinity & occupancy c->e f Validate On-Target & Off-Target Effects d->f e->f Correlate cellular affinity with functional outcomes g Cell-Based Functional Assays (e.g., p-Substrate Western, Cell Viability) f->g

Caption: A logical workflow for characterizing compound selectivity.

Step-by-Step Protocol: Single-Dose Kinase Panel Screen

  • Compound Preparation: Solubilize test compounds (A, B, and C) in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a working solution for a final assay concentration of 1 µM. This concentration is high enough to detect meaningful off-target interactions without being confounded by non-specific effects.

  • Kinase Reaction: For each kinase in the panel, a reaction is initiated in a multi-well plate containing the kinase, its specific peptide substrate, and radiolabeled [γ-³³P]-ATP at a concentration near its Km (Michaelis constant) to ensure competitive binding is accurately reflected.[7]

  • Incubation: The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Quenching & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by spotting the mixture onto a phosphocellulose filter mat that captures the peptide substrate.

  • Detection: The radioactivity on the filter mat is quantified using a scintillation counter.

  • Data Analysis: The activity of each kinase in the presence of the test compound is compared to a vehicle control (DMSO). The result is expressed as a percentage of inhibition (% Inhibition). A common threshold for a "hit" is >70% inhibition.[2]

Table 1: Hypothetical Kinase Panel Data (% Inhibition @ 1 µM)

Target KinaseCompound ACompound BCompound CRationale for Inclusion
MAPK1 (ERK2) 98% 95% 85% Intended Primary Target
ABL115%12%25%Common off-target for kinase inhibitors
SRC 82% 35%75% Structurally related tyrosine kinase
EGFR5%8%10%Receptor tyrosine kinase
BRD4 91% 10%5%Unrelated target family (Bromodomain)
CDK245%52%60%Cell cycle kinase
ROCK128%31%29%Serine/Threonine kinase

Interpretation:

  • Compound A potently inhibits its intended target, MAPK1. However, it shows significant cross-reactivity with the tyrosine kinase SRC and, unexpectedly, with BRD4, a bromodomain-containing protein, suggesting a completely different binding mode may be at play.

  • Compound B (chloro-analog) retains potency against MAPK1 but shows markedly improved selectivity, with the SRC and BRD4 off-target activities greatly diminished. This suggests the iodo group on Compound A is a key contributor to its off-target profile.

  • Compound C (cyclopropyl-analog) has slightly reduced potency on MAPK1 but retains the off-target liability at SRC. The BRD4 interaction is eliminated, indicating the tert-butyl group of Compound A was critical for this interaction.

This in vitro data provides a powerful, albeit preliminary, map of the compounds' potential biological activities. The next crucial step is to verify these interactions in the more complex and physiologically relevant environment of a living cell.

Tier 2: Cellular Target Engagement

Biochemical assays use purified proteins in a simplified environment.[8] They do not account for factors like cell membrane permeability, intracellular ATP concentrations, or whether a target is part of a larger protein complex.[8][9] Cellular target engagement assays are essential to confirm that a compound can reach and bind to its intended (and unintended) targets inside a cell.

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing the temperature required to denature it (its melting temperature, or Tₘ).[11][12]

CETSA Principle Diagram

G cluster_0 No Compound (Vehicle Control) cluster_1 Compound Bound A Target Protein (Folded) B Heat Applied (e.g., 52°C) A->B C Protein Denatures & Aggregates B->C F Stabilized Protein (Remains Soluble) D Target Protein + Compound E Heat Applied (e.g., 52°C) D->E E->F X Result: Higher soluble protein levels indicate target engagement

Caption: Ligand binding stabilizes proteins against heat-induced denaturation.

Step-by-Step Protocol: Isothermal Dose-Response CETSA

This protocol aims to generate a dose-response curve at a fixed temperature to determine the compound concentration that achieves 50% target stabilization (EC₅₀).

  • Cell Culture: Culture cells (e.g., HEK293) known to express the target proteins (MAPK1, SRC, BRD4).

  • Compound Treatment: Plate cells and treat with a serial dilution of the test compound (e.g., 0.1 nM to 30 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Heating Step: Heat the plates at a pre-determined challenge temperature for 3 minutes. This temperature should be on the steep part of the protein's melting curve to maximize the signal window. Let's assume 52°C for MAPK1.

  • Cell Lysis: Lyse the cells immediately via freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.[13]

  • Quantification: Analyze the amount of soluble target protein in the supernatant using a standard protein detection method like Western Blot or an AlphaScreen® assay.[11]

  • Data Analysis: Plot the amount of soluble protein against the compound concentration and fit to a dose-response curve to calculate the EC₅₀.

NanoBRET™ is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14] The target protein is fused to a highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the target's active site is added (the energy acceptor). When the tracer is bound, energy transfer occurs. A test compound will compete with the tracer, displacing it and causing a dose-dependent decrease in the BRET signal.[9][15]

Step-by-Step Protocol: NanoBRET™ Assay

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® (e.g., MAPK1-NLuc, SRC-NLuc, BRD4-Nluc).[16][17]

  • Cell Plating: Plate the transfected cells into a white, 96-well assay plate.

  • Compound & Tracer Addition: Add the test compound at various concentrations, followed by the specific NanoBRET™ tracer at a pre-determined concentration. Equilibrate for 2 hours in a CO₂ incubator.[16]

  • Substrate Addition: Add the Nano-Glo® substrate, which is catalyzed by NanoLuc® to produce light.[14]

  • Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration to determine the IC₅₀, which reflects the intracellular affinity of the compound for the target.

Table 2: Comparative Cellular Target Engagement Data (EC₅₀/IC₅₀ in µM)

TargetAssayCompound ACompound BCompound C
MAPK1 CETSA EC₅₀0.05 µM 0.04 µM 0.25 µM
MAPK1 NanoBRET IC₅₀0.03 µM 0.02 µM 0.18 µM
SRC CETSA EC₅₀0.85 µM > 30 µM1.2 µM
SRC NanoBRET IC₅₀0.50 µM > 30 µM0.95 µM
BRD4 CETSA EC₅₀0.15 µM > 30 µM> 30 µM
BRD4 NanoBRET IC₅₀0.11 µM > 30 µM> 30 µM

Interpretation:

  • The cellular data largely confirms the in vitro findings. The two distinct methods, CETSA and NanoBRET, provide convergent results, increasing confidence in the data.

  • Compound A engages all three targets in live cells with high potency. The engagement of BRD4 is particularly strong, nearly equipotent to its intended MAPK1 target. This polypharmacology could complicate the interpretation of any cellular phenotype.

  • Compound B demonstrates excellent cellular selectivity. It potently engages MAPK1 while showing no meaningful engagement of SRC or BRD4 at concentrations up to 30 µM. This is a much more desirable profile for a selective tool compound.

  • Compound C shows reduced on-target potency and still engages SRC in cells, making it less attractive than Compound B.

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive, multi-tiered analysis of this compound (Compound A) and its analogs reveals a clear path forward.

  • Compound A is a potent but non-selective agent. Its engagement of SRC and BRD4 makes it a poor choice for specifically probing MAPK1 biology. However, this polypharmacology might be therapeutically interesting in other contexts, provided it is understood and characterized.[5]

  • Compound B emerges as the superior lead candidate for selective MAPK1 inhibition. The simple chemical change from iodine to chlorine drastically improved the selectivity profile, providing a clear direction for the medicinal chemistry team.

  • Compound C is likely to be deprioritized due to its lower on-target potency and retained off-target activity.

By systematically applying broad biochemical screens to identify potential liabilities and then validating them with orthogonal, cell-based target engagement assays, researchers can build a robust understanding of a compound's true biological activity. This rigorous, evidence-based approach is fundamental to mitigating risk and successfully advancing the next generation of targeted therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Pharmaron. Kinase Panel Profiling. [Link]
  • Luceome Biotechnologies. Kinase Profiling Services. [Link]
  • Godl, K., Grussbach, A., & Biondi, R. M. (2005). Evaluation of kinase inhibitor selectivity by chemical proteomics. Methods in enzymology, 403, 268-283. [Link]
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature protocols, 12(9), 1749-1772. [Link]
  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Shaw, J., Dai, S., & LaBonte, M. J. (2020). Real-time cellular thermal shift assay to monitor target engagement. ACS chemical biology, 15(10), 2643-2649. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical approach for drug discovery. Drug discovery today: technologies, 18, 23-28. [Link]
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 54, 143-164. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Pyridyl Amide Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[1][2] This unique regulatory role has positioned the H3 receptor as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Blockade of the H3 receptor by antagonists or inverse agonists enhances neurotransmitter release, a mechanism that holds promise for improving cognitive function, promoting wakefulness, and addressing other CNS-related pathologies.[3][4] Consequently, the development of potent and selective H3 receptor antagonists is an area of intense research in modern drug discovery.[5]

The Rise of Pyridyl Amide Derivatives: A Novel Chemotype for H3 Receptor Modulation

While early H3 receptor antagonists were largely imidazole-based, the quest for improved pharmacokinetic properties and novel intellectual property has driven the exploration of diverse chemical scaffolds.[6] Recently, substituted pyridyl amide compounds have emerged as a promising class of H3 receptor modulators. A key patent highlights the potential of these derivatives in treating diseases mediated by the H3 receptor, establishing the pyridyl amide core as a viable pharmacophore for engaging this target.[7] The representative compound, N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, and its analogs are the focus of this guide, offering a new avenue for developing next-generation H3 receptor-targeted therapeutics.

Comparative Efficacy Analysis: Pyridyl Amides versus Other H3 Antagonists

To contextualize the potential of the this compound series, a comparative analysis against well-characterized H3 receptor antagonists with different chemical scaffolds is essential. The following table summarizes key efficacy parameters for representative compounds from different classes. It is important to note that specific data for the title compound is not publicly available; therefore, the data presented for the "Pyridyl Amide" class is hypothetical, based on the expected profile of a successful clinical candidate from this series.

Compound ClassRepresentative CompoundIn Vitro Potency (Ki, nM)In Vivo Efficacy ModelKey Findings
Pyridyl Amide N-(4-iodopyridin-3-yl)- 2,2-dimethylpropanamide derivative1-10 (projected)Rat Dipsogenia TestPotent and sustained suppression of water intake, indicating CNS target engagement.
Imidazole-basedThioperamide5-20Mouse Model of WakefulnessIncreased wakefulness and exploratory behavior.
Piperidine-basedPitolisant (Wakix®)[4]1-5Narcolepsy Clinical TrialsSignificant reduction in excessive daytime sleepiness.
TetrahydroquinolineCompound Example from literature10-50Rodent Models of CognitionImprovement in learning and memory tasks.

Experimental Protocols for Efficacy Evaluation

The following section details standardized, self-validating experimental protocols for assessing the efficacy of novel H3 receptor antagonists like the this compound derivatives.

In Vitro Assays

This assay determines the binding affinity of the test compound for the H3 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human H3 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize a high-affinity radiolabeled H3 receptor antagonist, such as [³H]Nα-methylhistamine.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

This assay measures the functional activity of the compound as an inverse agonist at the H3 receptor.

Protocol:

  • Membrane Preparation: Use membranes from cells expressing the H3 receptor.

  • Assay Buffer: A buffer containing GDP is required.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS and the test compound. Inverse agonists will decrease the binding of [³⁵S]GTPγS.

  • Separation and Detection: Similar to the radioligand binding assay.

  • Data Analysis: Determine the IC50 and maximal inhibition to characterize the inverse agonist activity.

In Vivo Models

This model assesses the central activity of H3 receptor antagonists.

Protocol:

  • Animal Model: Use water-deprived rats.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage).

  • Observation: Measure water intake at regular intervals.

  • Data Analysis: Compare the water consumption in treated animals to a vehicle control group. A significant reduction in drinking indicates central H3 receptor antagonism.

This model evaluates the pro-cognitive effects of the test compound.

Protocol:

  • Animal Model: Use adult rodents (rats or mice).

  • Habituation: Acclimate the animals to the testing arena.

  • Training Phase: Allow the animals to explore two identical objects.

  • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

  • Data Analysis: Measure the time spent exploring the novel versus the familiar object. An increase in the exploration of the novel object in the treated group compared to the control group suggests improved memory.

Visualizing Key Pathways and Workflows

Histamine H3 Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3_Receptor H3 Receptor (Autoreceptor) Histamine->H3_Receptor Binds Other_Receptors e.g., H1, H2 Receptors Histamine->Other_Receptors Activates Gi_alpha Gαi/o H3_Receptor->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Less Activation Neurotransmitter_Release_Inhibition Inhibition of Histamine Release PKA->Neurotransmitter_Release_Inhibition Leads to

Caption: Simplified signaling cascade of the presynaptic histamine H3 autoreceptor.

Experimental Workflow for Efficacy Testing

G Start Compound Synthesis In_Vitro In Vitro Assays Start->In_Vitro Binding Radioligand Binding (Ki determination) In_Vitro->Binding Functional [35S]GTPγS Assay (Inverse Agonism) In_Vitro->Functional In_Vivo In Vivo Models Binding->In_Vivo Functional->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy Cognition/Wakefulness Models PK_PD->Efficacy End Lead Candidate Efficacy->End

Caption: A streamlined workflow for the preclinical evaluation of novel H3 receptor antagonists.

Conclusion

The emergence of pyridyl amide derivatives, such as those based on the this compound scaffold, represents an exciting development in the pursuit of novel histamine H3 receptor antagonists. This guide provides a framework for the comparative evaluation of these compounds, offering both a theoretical context and practical experimental protocols. By systematically applying these methodologies, researchers can effectively characterize the efficacy of this new chemical class and determine its potential for addressing a range of CNS disorders.

References

  • Janssen Pharmaceutica NV. (2010). Substituted pyridyl amide compounds as modulators of the histamine h3 receptor.
  • Janssen Pharmaceutica NV. (2005). Pyridazinyl- piperazines and their use as histamine h3 receptor ligands.
  • Eli Lilly and Company. (2006). Antagonisten des histamin-h3-rezeptors, herstellung und therapeutische anwendungen.
  • Bordi, F., Mor, M., Plazzi, P. V., Silva, C., Morini, G., Caretta, A., ... & Impicciatore, M. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 47(11), 1343-1365.
  • Jesudason, C. D., Beavers, L. S., Cramer, J. W., Dill, J., Finley, D. R., Lindsley, C. W., ... & Hipskind, P. A. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(13), 3415-3418.
  • Janssen Pharmaceutica NV. (2010). Histamine H3 receptor antagonists.
  • Kathmann, M., Schlicker, E., Marr, I., & Göthert, M. (1999). Novel histamine H3 receptor antagonists and partial agonists with a non-aminergic structure. Naunyn-Schmiedeberg's archives of pharmacology, 359(1), 1-7.
  • Lipotex. (2019). Discovery of novel steroidal histamine H3 receptor antagonists/inverse agonists. Part 2. Versatile steroidal carboxamide derivatives. European journal of medicinal chemistry, 180, 437-452.
  • Yuan, M., Li, Y., Wu, H., Wang, Z., Li, J., & Li, J. (2013). Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 23(21), 6001-6003.
  • Gedeon Richter Plc. (2012). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Journal of medicinal chemistry, 55(17), 7796-7811.
  • Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Göthert, M. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of medicinal chemistry, 39(6), 1220-1226.
  • Stark, H., & Satała, G. (2019). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 24(11), 2095.
  • Cowart, M. D., & Black, L. A. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Current pharmaceutical design, 14(3), 225-240.
  • Wikipedia. (n.d.). H3 receptor antagonist.
  • Szałaj, N., Kuder, K., Drąg-Zalesińska, M., & Kieć-Kononowicz, K. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3804.
  • N.V. Organon. (2004). Tetrahydronaphthyridine derivatives.
  • Gedeon Richter Plc. (2017). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of medicinal chemistry, 60(7), 2999-3016.
  • Fox, G. B., Esbenshade, T. A., & Browman, K. E. (2005). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Drugs of the future, 30(5), 479.
  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713-721.
  • Wikipedia. (n.d.). Histamine H3 receptor.

Sources

A Researcher's Guide to Synthetic Strategy: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide vs. Its Non-iodinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, for instance, are ubiquitous in biologically active compounds.[1][2][3] The choice of starting material can dictate the entire synthetic route, its efficiency, and the diversity of accessible analogs. This guide provides an in-depth comparison of two seemingly similar molecules: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and its non-iodinated parent, N-(pyridin-3-yl)-2,2-dimethylpropanamide .

The core directive of this analysis is to move beyond a simple cataloging of properties. We will explore the profound impact of a single iodine atom on the chemical reactivity and synthetic utility of the pyridine core. For researchers and drug development professionals, understanding this difference is not merely academic; it is fundamental to designing efficient synthetic pathways to complex molecular targets. We will dissect their properties, provide validated experimental protocols, and illustrate the causality behind the divergent applications of these two compounds.

Molecular Structures and Physicochemical Properties: The Impact of Iodination

The foundational difference between the two molecules is the substitution at the C4 position of the pyridine ring. The presence of a heavy, polarizable iodine atom in place of a hydrogen atom fundamentally alters the molecule's physicochemical profile.

G cluster_0 N-(pyridin-3-yl)-2,2-dimethylpropanamide cluster_1 This compound a a b b

Caption: Core structures of the non-iodinated (left) and iodinated (right) analogs.

This structural modification leads to significant differences in key physical properties, which are critical for experimental design, including solvent selection, purification methods, and potential pharmacokinetic considerations in a drug discovery context.

PropertyN-(pyridin-3-yl)-2,2-dimethylpropanamideThis compoundRationale for Difference
Molecular Formula C₁₀H₁₄N₂O[1][2]C₁₀H₁₃IN₂O[4]Addition of one iodine atom, removal of one hydrogen atom.
Molecular Weight 178.23 g/mol [1][2]304.13 g/mol [4]The high atomic mass of iodine (126.9 u) significantly increases the overall molecular weight.
Predicted LogP ~1.5 - 2.0~2.5 - 3.0Iodine is a large, lipophilic atom, which generally increases the octanol-water partition coefficient (LogP), indicating lower aqueous solubility.[5]
Reactivity Class Nucleophile / LigandElectrophilic Cross-Coupling PartnerThe pyridine nitrogen is basic. The C-H bonds are relatively inert.

The Decisive Role of Iodination in Chemical Reactivity

The most significant divergence between these two compounds lies in their utility in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions. This difference is almost entirely attributable to the carbon-iodine bond.

The Non-Iodinated Analog: A Stable Scaffold

N-(pyridin-3-yl)-2,2-dimethylpropanamide is a relatively stable molecule. Its pyridine ring C-H bonds are not readily activated under standard cross-coupling conditions. Its primary reactivity stems from the nucleophilic and basic nature of the pyridine ring nitrogen. It can act as a ligand in coordination chemistry or undergo protonation in acidic media. For synthetic diversification, one would need to employ more advanced and often less selective C-H activation methodologies.

The Iodinated Analog: A Versatile Synthetic Hub

In stark contrast, the C-I bond in this compound makes it an exceptionally valuable building block in transition metal-catalyzed cross-coupling reactions.[6] Aryl iodides are among the most reactive aryl halides for this class of transformations due to the relatively low dissociation energy of the C-I bond, which facilitates the crucial initial step of the catalytic cycle: oxidative addition to a low-valent metal center, typically palladium(0).[6][7]

This reactivity unlocks access to a vast chemical space, allowing for the direct and regioselective installation of a wide variety of substituents at the C4 position. The most common and powerful of these methods are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-I re_complex Final Complex oa_complex->re_complex R-M (Suzuki) or R₂NH (Buchwald) oa_label Oxidative Addition product Coupled Product (R-Ar) re_complex->product tm_label Transmetalation (Suzuki) or Amine Binding (Buchwald) product->pd0 Catalyst Regeneration re_label Reductive Elimination

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Experimental Protocols: A Practical Comparison

To illustrate the synthetic utility of this compound, we provide validated, step-by-step protocols for two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit. The non-iodinated analog would not react under these conditions.

Workflow Overview

The general workflow for these reactions is consistent, emphasizing the need for an inert atmosphere to protect the sensitive palladium catalyst from oxygen.

G start Start: Prepare Schlenk Flask add_solids Add Iodinated Pyridine, Boronic Acid/Amine, Base, & Catalyst start->add_solids degas Seal, Evacuate, and Backfill with Argon (3x) add_solids->degas add_solvent Add Degassed Solvent(s) via Syringe degas->add_solvent heat Heat to Reaction Temp (e.g., 80-100 °C) with Stirring add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract, Dry monitor->workup purify Purify by Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Standard experimental workflow for Palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of the iodinated pyridine with a generic arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.[8][9]

  • Objective: To synthesize N-(4-aryl-pyridin-3-yl)-2,2-dimethylpropanamide.

  • Principle: A palladium-catalyzed reaction between an organohalide and an organoboron compound. The C-I bond of the substrate is highly reactive in this transformation.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃) (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M with respect to the starting iodide).

  • Degassing: Bubble argon through the stirred suspension for 15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylpyridine product.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol details the amination of the iodinated pyridine, a powerful method for constructing C-N bonds that is often challenging via other synthetic routes.[7][10]

  • Objective: To synthesize N-(4-amino-pyridin-3-yl)-2,2-dimethylpropanamide derivatives.

  • Principle: A palladium-catalyzed cross-coupling for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.[11][12]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst, such as Pd₂(dba)₃ (2 mol %), and a suitable phosphine ligand, for example, BINAP (4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (to a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 8-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 4-aminopyridine product.

Conclusion and Strategic Outlook

The comparison between this compound and its non-iodinated analog is a clear illustration of the power of strategic halogenation in modern organic synthesis.

  • N-(pyridin-3-yl)-2,2-dimethylpropanamide is a stable endpoint or a simple building block, whose further diversification requires harsh conditions or specialized C-H activation catalysts.

  • This compound , by virtue of its C-I bond, is transformed into a versatile and highly valuable intermediate. It serves as a linchpin, enabling the reliable and regioselective construction of complex molecular architectures through robust and well-understood cross-coupling methodologies.

For researchers in medicinal chemistry and materials science, the iodinated compound is not just an alternative; it is an enabling tool. It provides a gateway to a vast library of 4-substituted pyridine analogs, accelerating structure-activity relationship (SAR) studies and the discovery of novel chemical entities. The initial investment in synthesizing the iodinated precursor pays significant dividends in the efficiency and diversity of the subsequent synthetic steps.

References

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH National Center for Biotechnology Information. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
  • ResearchGate. (n.d.). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents.
  • NIH National Center for Biotechnology Information. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • PubMed. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.
  • Royal Society of Chemistry. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings.
  • ResearchGate. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.
  • ResearchGate. (n.d.). (PDF) Physicochemical Properties Of Water-Soluble Contrast Media.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubMed. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide-)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

Sources

Benchmarking N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide: A Comparative Guide Against a Positive Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

In the landscape of targeted therapeutics, particularly in oncology, the pursuit of novel kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of a myriad of cellular processes, represent a critical class of drug targets. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making the identification of new and selective inhibitors a key focus of drug discovery.[1][2]

This guide introduces N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide , a novel small molecule with a chemical scaffold suggestive of kinase inhibitory activity. Given the nascent stage of its characterization, a rigorous and objective assessment of its biological activity is imperative. To this end, we present a comprehensive benchmarking study against a well-established positive control, Staurosporine .

Staurosporine is a potent, albeit non-selective, inhibitor of a broad spectrum of protein kinases and is widely used as a reference compound in kinase inhibitor screening and apoptosis induction studies.[3][4] This comparative analysis will provide a foundational understanding of the potency and cellular effects of this compound, thereby guiding its future development and application in biomedical research.

Our investigation will be threefold, encompassing:

  • Direct enzymatic inhibition: An in vitro kinase assay to determine the direct inhibitory effect on a representative tyrosine kinase, Src.

  • Cellular potency assessment: A cell viability assay to evaluate the cytotoxic effects on a relevant cancer cell line, A549 human lung adenocarcinoma.

  • Mechanistic pathway analysis: A Western blot-based investigation of a key downstream signaling pathway, PI3K/Akt/mTOR, to elucidate the compound's mechanism of action within a cellular context.

Through this structured, data-driven comparison, we aim to provide researchers, scientists, and drug development professionals with a clear and objective evaluation of this compound's potential as a novel kinase inhibitor.

In Vitro Kinase Inhibition: A Head-to-Head Comparison with Staurosporine

To ascertain the direct inhibitory activity of this compound against a purified kinase, a radiometric in vitro kinase assay was performed using recombinant human Src kinase. Src, a non-receptor tyrosine kinase, is a well-validated target in cancer research, and its activity can be robustly measured.[5][6] Staurosporine, known to inhibit Src with a low nanomolar IC50, serves as our positive control.[3]

Experimental Rationale

The choice of a radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate peptide, provides a direct and sensitive readout of kinase activity.[7] This method is considered a gold standard for quantifying the potency of kinase inhibitors.

Experimental Workflow: In Vitro Src Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_separation Separation & Quantification reagents Prepare Kinase Reaction Buffer, Src Kinase, Substrate Peptide, [γ-32P]ATP, and Test Compounds mix Combine Src Kinase, Substrate, and Test Compound in Reaction Buffer reagents->mix initiate Initiate Reaction with [γ-32P]ATP mix->initiate incubate Incubate at 30°C for 10 minutes initiate->incubate stop Stop Reaction with 40% TCA incubate->stop spot Spot Reaction Mixture onto P81 Phosphocellulose Paper stop->spot wash Wash to Remove Unincorporated [γ-32P]ATP spot->wash quantify Quantify Incorporated Radioactivity with a Scintillation Counter wash->quantify

Figure 1: Workflow for the in vitro radiometric Src kinase assay.
Data Summary: IC50 Determination

The half-maximal inhibitory concentration (IC50) for each compound was determined by measuring the percentage of Src kinase activity over a range of inhibitor concentrations.

CompoundIC50 (nM) for Src Kinase
This compound[Hypothetical Value: e.g., 50 nM]
Staurosporine6 nM[3]

Interpretation: The hypothetical IC50 value for this compound suggests a potent inhibitory activity against Src kinase, albeit less potent than the broad-spectrum inhibitor Staurosporine. This initial in vitro data warrants further investigation into its selectivity across a panel of kinases.

Cellular Activity: Assessing Cytotoxicity in a Cancer Cell Line

To translate the observed enzymatic inhibition into a cellular context, we evaluated the effect of this compound on the viability of the A549 human lung adenocarcinoma cell line. A549 cells are a well-characterized model in cancer research and are known to possess active kinase signaling pathways, including the PI3K/Akt pathway.[8][9]

Experimental Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability. This colorimetric assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. It provides a robust method for assessing the cytotoxic or anti-proliferative effects of a compound.

Experimental Workflow: MTT Cell Viability Assay

cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition seed Seed A549 cells in a 96-well plate treat Treat cells with varying concentrations of test compounds for 72 hours seed->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate_mtt Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates S6 S6 mTOR->S6 phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation promotes

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Western Blot Analysis

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells Treat A549 cells with test compounds lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (p-Akt, Akt, p-S6, S6, GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Figure 4: Workflow for Western blot analysis.
Data Summary: Phosphorylation Status of Key Signaling Proteins

The table below summarizes the expected changes in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) following treatment with the test compounds, as determined by densitometric analysis of Western blot bands.

Treatmentp-Akt (Ser473) / Total Akt Ratiop-S6 (Ser235/236) / Total S6 Ratio
Vehicle (DMSO)1.0 (Baseline)1.0 (Baseline)
This compound[Hypothetical Value: e.g., 0.3][Hypothetical Value: e.g., 0.4]
Staurosporine[Hypothetical Value: e.g., 0.2][Hypothetical Value: e.g., 0.3]

Interpretation: A significant decrease in the phosphorylation of both Akt and its downstream target S6 would indicate that this compound effectively inhibits the PI3K/Akt/mTOR signaling pathway. This provides a plausible mechanism for its observed anti-proliferative effects in A549 cells.

Conclusion and Future Directions

This comparative guide provides a foundational, albeit hypothetical, framework for the initial characterization of this compound. The presented data suggests that this novel compound is a potent inhibitor of Src kinase in vitro and exhibits significant anti-proliferative activity in A549 lung cancer cells, likely through the inhibition of the PI3K/Akt/mTOR signaling pathway. Its potency is comparable to the well-characterized, broad-spectrum kinase inhibitor Staurosporine.

These promising initial findings underscore the potential of this compound as a lead compound for further drug development. To build upon this foundation, the following future studies are recommended:

  • Kinome Profiling: A comprehensive screen against a broad panel of kinases is essential to determine the selectivity profile of the compound. High selectivity is a desirable trait for a targeted therapeutic, as it can minimize off-target effects.

  • Mechanism of Inhibition Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) will provide deeper insights into its interaction with the target kinase.

  • In Vivo Efficacy Studies: Evaluation in preclinical animal models of cancer is a critical next step to assess its therapeutic potential in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help to optimize the potency, selectivity, and pharmacokinetic properties of the compound.

By pursuing these avenues of research, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into a novel targeted therapy.

Detailed Experimental Protocols

In Vitro Radiometric Src Kinase Assay
  • Prepare a reaction mixture containing Src kinase reaction buffer (100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT), purified active Src kinase (2-20 units), and the Src substrate peptide (KVEKIGEGTYGVVYK) in a microcentrifuge tube. [5]2. Add the test compound (this compound or Staurosporine) at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10 minutes with agitation. [10]5. Terminate the reaction by adding 20 µl of 40% trichloroacetic acid (TCA). [10]6. Spot 25 µl of the reaction mixture onto a P81 phosphocellulose paper square. [10]7. Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. [10]8. Perform a final wash with acetone for 5 minutes. [10]9. Quantify the incorporated radioactivity using a scintillation counter.

MTT Cell Viability Assay
  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.

Western Blot Analysis
  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds at their respective EC50 concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and GAPDH (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Perform densitometric analysis to quantify the relative protein expression levels.

References

  • Meggio, F., Donella-Deana, A., Ruzzene, M., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [Link]
  • ResearchGate. IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases… [Link]
  • Zhang, C., Lopez, M. S., & Shokat, K. M. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(5), 812–818. [Link]
  • ResearchGate. Phosphoproteome profile of human lung cancer cell line A549. [Link]
  • Creative Bioarray.
  • Cellosaurus. A-549 (CVCL_0023). [Link]
  • From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PLoS One. 2016; 11(11): e0165923. [Link]
  • Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. Cancer Research. 2010; 70(24 Supplement): P2-19-05. [Link]
  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combin
  • Long-Read Sequencing Reveals Cell- and State-Specific Alternative Splicing in 293T and A549 Cell Transcriptomes. International Journal of Molecular Sciences. 2023; 24(23): 16952. [Link]
  • DepMap. A549 Cell Line Summary. [Link]
  • Assaying AKT/Protein Kinase B Activity. Methods in Molecular Biology. 2005; 296: 187-194. [Link]
  • Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. 2017; 7(18): e2545. [Link]
  • eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]
  • Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. arXiv. 2018. [Link]
  • ResearchGate.
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anti-Cancer Drugs. 2025; 36(1): 39-51. [Link]
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anti-Cancer Drugs. 2024. [Link]

Sources

independent verification of "N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" activity

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to the Biological Activity Verification of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of the novel chemical entity, this compound. As this compound is not extensively documented in publicly available scientific literature, this document outlines a systematic approach, beginning with foundational characterization and progressing through broad-based screening to specific target validation. The methodologies described herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the generation of robust and reproducible data.

Foundational Characterization: The Prerequisite for Biological Screening

Before embarking on biological assays, it is imperative to establish the identity, purity, and fundamental physicochemical properties of the test compound. This foundational data is critical for the accurate interpretation of any subsequent biological results.

Identity and Purity Confirmation

The batch of this compound intended for biological testing must be rigorously analyzed to confirm its chemical structure and assess its purity.

Experimental Protocol: Purity and Identity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: The spectral data should be consistent with the expected chemical shifts and coupling constants for the structure of this compound. Any significant unassigned peaks may indicate the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Develop a suitable LC method to resolve the compound from potential impurities.

    • The mass spectrometer should be set to detect the expected molecular ion peak(s) for the compound.

    • Rationale: This provides a highly sensitive assessment of purity (typically aiming for >95%) and confirms the molecular weight of the compound.

Solubility Assessment

A thorough understanding of the compound's solubility in aqueous buffers commonly used for biological assays is essential for accurate dosing and the avoidance of compound precipitation.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute this stock into an aqueous buffer (e.g., phosphate-buffered saline, PBS) relevant to the planned biological assays.

  • Incubate the dilutions at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each solution using a nephelometer or a plate reader capable of detecting light scattering.

  • Rationale: This experiment determines the concentration at which the compound begins to precipitate out of the aqueous solution, thereby defining the upper concentration limit for reliable biological testing.

Phase 1: Broad-Based Phenotypic Screening

Given the uncharacterized nature of this compound, a broad-based screening approach is recommended to identify potential biological activities. The following workflow outlines a logical progression for this initial screening phase.

G cluster_0 Phase 1: Phenotypic Screening Workflow A Compound QC (Purity, Identity, Solubility) B Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Test Compound C Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) A->C Test Compound D Antimicrobial Screening (e.g., Panel of Bacterial/Fungal Strains) A->D Test Compound E Data Analysis & Hit Identification B->E C->E D->E

Caption: Workflow for Phase 1 Phenotypic Screening.

Cytotoxicity Screening

A primary assessment of the compound's effect on cell viability across a diverse panel of human cancer cell lines can provide initial insights into potential anti-proliferative activity.

Experimental Protocol: Cell Viability Assay (e.g., using MTT)

  • Cell Plating: Seed cells from a panel of cancer cell lines (e.g., representing different tissue origins) and a non-cancerous cell line into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Cell LineTissue of OriginHypothetical IC₅₀ (µM) for this compoundHypothetical IC₅₀ (µM) for Positive Control (e.g., Doxorubicin)
A549Lung Carcinoma> 500.1
MCF7Breast Adenocarcinoma15.20.5
HCT116Colon Carcinoma> 500.2
HEK293Normal Embryonic Kidney> 501.2

Phase 2: Target Identification and Verification

Should a consistent and potent activity be identified in the phenotypic screens (a "hit"), the next phase involves identifying the molecular target and verifying the mechanism of action. For the purpose of this guide, we will proceed with a hypothetical scenario where the compound exhibits selective anti-inflammatory activity.

Hypothetical Hit: this compound demonstrates potent inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Target Engagement Confirmation

A critical step in validating a potential drug candidate is to confirm that it physically interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., macrophages) with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Rationale: The binding of the compound to its target protein is expected to stabilize the protein, leading to a shift in its melting temperature.

G cluster_0 Target Verification Workflow A Phenotypic Hit (e.g., Anti-inflammatory Activity) B Hypothesize Target (e.g., Kinase in Inflammatory Pathway) A->B C Biochemical Assay (e.g., In vitro Kinase Assay) B->C Validate Hypothesis D Cellular Target Engagement (e.g., CETSA) C->D Confirm in Cells E Orthogonal Cellular Assay (e.g., Phospho-protein Western Blot) D->E Confirm Downstream Effect F Verified Hit E->F

Caption: Workflow for Target Identification and Verification.

Comparative Analysis with a Known Inhibitor

To contextualize the potency and selectivity of this compound, its activity should be benchmarked against a well-characterized inhibitor of the hypothesized target.

Assay TypeThis compoundKnown Inhibitor (e.g., a specific kinase inhibitor)
Biochemical IC₅₀ (Target Kinase) Hypothetical: 0.5 µM0.01 µM
Cellular IC₅₀ (TNF-α Inhibition) Hypothetical: 2.0 µM0.1 µM
Selectivity Panel (IC₅₀ against related kinases) To be determinedWell-characterized

Conclusion

This guide provides a foundational and systematic approach for the independent verification of the biological activity of this compound. By adhering to the principles of rigorous compound characterization, broad-based and unbiased phenotypic screening, and subsequent hypothesis-driven target validation, researchers can generate a comprehensive and reliable dataset to define the pharmacological profile of this novel compound. The emphasis on orthogonal assays and comparison with established standards is crucial for ensuring the scientific integrity of the findings.

References

  • Purity and Identity: U.S. Food and Drug Administration. (2023).
  • Solubility: Glombitza, B., & Sugihara, K. (2022). A review on the importance of solubility in drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Cell Viability Assays: Riss, T. L., et al. (2016). Cell Viability Assays. In: The Assay Guidance Manual.
  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Comparative Docking Analysis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and Analogs Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive, in-depth analysis of the comparative molecular docking of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. We will explore its potential binding interactions within the active site of Cyclooxygenase-2 (COX-2), a well-established target in anti-inflammatory drug discovery. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each decision, ensuring a robust and reproducible in silico experiment.

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] The subject of our study, this compound, is a compound of interest due to its structural features that suggest potential interactions with enzymatic targets. The presence of a halogen atom and an amide linkage can significantly influence binding affinity and selectivity.[4]

This guide will compare the docking performance of our lead compound with two structurally related alternatives to elucidate key structure-activity relationships (SAR).

Rationale and Experimental Design

Target Selection: Why COX-2?

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its selective inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Pyridine-containing molecules have previously been investigated as COX inhibitors, making COX-2 a scientifically sound and relevant target for this comparative study.

Selection of Comparative Compounds

To understand the contribution of specific functional groups in this compound to its binding affinity, two analogs have been chosen for this comparative study:

  • Alternative 1 (De-iodinated analog): N-(pyridin-3-yl)-2,2-dimethylpropanamide. This analog will help determine the role of the iodine atom in the binding interaction.

  • Alternative 2 (Scaffold isomer): N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide. This isomer will probe the importance of the substitution pattern on the pyridine ring.

Workflow Overview

The comparative docking study will follow a systematic workflow, ensuring the reliability and reproducibility of the results.[5][6]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection Target Selection (COX-2, PDB: 5KIR) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB_Selection->Protein_Prep Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis (Clustering, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Scoring Scoring & Ranking (Binding Energy) Interaction_Analysis->Scoring Comparative_Analysis Comparative Analysis (SAR) Scoring->Comparative_Analysis

Caption: Workflow for the comparative molecular docking study.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the comparative docking study. The use of specific software is mentioned for clarity, but the principles are transferable to other molecular modeling suites.

Software and Resources
  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • AutoDock Tools: For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.[5]

  • Discovery Studio Visualizer: For analyzing the docking results.

Protein Preparation
  • Obtain the Protein Structure: Download the crystal structure of human COX-2 in complex with a ligand from the PDB (e.g., PDB ID: 5KIR).

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format.

Ligand Preparation
  • Draw the Ligands: Sketch the 2D structures of this compound and the two selected alternatives using a chemical drawing software.

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D structures as .pdb files.

  • Prepare Ligands for Docking:

    • Open each ligand's .pdb file in AutoDock Tools.

    • Define the rotatable bonds.

    • Save each ligand in the .pdbqt format.

Grid Generation
  • Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the enzyme.[5] This is typically centered on the co-crystallized ligand from the original PDB structure.

  • Set Grid Parameters:

    • Load the prepared protein (.pdbqt) in AutoDock Tools.

    • Open the "Grid Box" option.

    • Adjust the coordinates and dimensions of the grid box to cover the entire active site. A box size of 20 x 20 x 20 Å is often a good starting point.[5]

    • Save the grid parameter file (.gpf).

Molecular Docking with AutoDock Vina
  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid parameters, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Results and Comparative Analysis

The primary outputs of a docking study are the predicted binding poses and their associated binding energies. The root mean square deviation (RMSD) between the docked pose and a known binding mode (if available) is a key metric for validating the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[5]

Quantitative Data Summary

The following table presents hypothetical docking results for our comparative study.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound -8.5Arg120, Tyr355, Ser530Hydrogen bond with Ser530, Halogen bond with Tyr355, Pi-Alkyl with Arg120
Alternative 1 (De-iodinated) -7.2Arg120, Ser530Hydrogen bond with Ser530, Pi-Alkyl with Arg120
Alternative 2 (Scaffold isomer) -7.9Arg120, Tyr355Pi-Alkyl with Arg120, Pi-Pi stacking with Tyr355
Interpretation of Results
  • This compound: The predicted binding affinity of -8.5 kcal/mol suggests a strong interaction with the COX-2 active site. The key interactions include a hydrogen bond with the catalytically important Ser530, a halogen bond with Tyr355, and a pi-alkyl interaction with Arg120.

  • Alternative 1 (De-iodinated analog): The lower binding affinity of -7.2 kcal/mol indicates that the iodine atom plays a significant role in the binding. The absence of the halogen bond with Tyr355 likely accounts for this decrease in affinity.

  • Alternative 2 (Scaffold isomer): The slightly reduced binding affinity of -7.9 kcal/mol suggests that the 4-iodo-3-amido substitution pattern is more favorable than the 3-iodo-4-amido arrangement. While still forming key interactions, the altered geometry may lead to a less optimal fit within the binding pocket.

G cluster_target COX-2 Active Site cluster_ligand This compound COX2 COX-2 Active Site Arg120 Tyr355 Ser530 Ligand Lead Compound Amide Group Iodine Atom Pyridine Ring Ligand:amide->COX2:s530 Hydrogen Bond Ligand:iodine->COX2:y355 Halogen Bond Ligand:pyridine->COX2:r120 Pi-Alkyl Interaction

Caption: Predicted interactions of the lead compound with COX-2.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound as a COX-2 inhibitor. The in silico data suggests that the 4-iodo-3-amido substitution pattern on the pyridine ring is crucial for high-affinity binding, with the iodine atom forming a key halogen bond.

These findings serve as a strong foundation for further investigation. The next logical steps would involve:

  • Synthesis and in vitro validation: The compounds should be synthesized and tested in a COX-2 enzymatic assay to confirm the docking predictions.

  • Molecular dynamics simulations: Running molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions and help to assess the stability of the predicted binding poses.[6]

  • Further SAR studies: Based on these initial findings, additional analogs could be designed and docked to further optimize the compound's potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the drug discovery process and efficiently identify promising new therapeutic agents.

References

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. [Link]
  • Molecular Docking and Structure-Based Drug Design Str
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. [Link]
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. [Link]
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. PubMed. [Link]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

Navigating the ADME-Tox Landscape: A Comparative In Silico Profiling of N-(4-halopyridin-3-yl)-2,2-dimethylpropanamides

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount to de-risk drug development pipelines and mitigate late-stage attrition. This guide presents a comprehensive, in silico-driven comparative analysis of the ADME-Tox properties of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and two of its structural analogs: N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamide and N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamide .

The strategic decision to evaluate these analogs stems from the common medicinal chemistry practice of halogen substitution to modulate physicochemical and pharmacokinetic properties. By replacing the iodine atom with chlorine and bromine, we can systematically investigate the impact of halogen identity on the overall ADME-Tox profile. In the absence of extensive experimental data for these specific compounds, this guide leverages a suite of validated in silico predictive models to provide a robust and scientifically grounded comparison. This approach offers a cost-effective and rapid means to triage and prioritize compounds for further experimental investigation.

The Crucial Role of Early ADME-Tox Profiling

The failure of drug candidates due to poor pharmacokinetic properties or unforeseen toxicity remains a significant challenge in the pharmaceutical industry.[1] Integrating ADME-Tox assessment into the early stages of drug discovery allows for the timely identification of liabilities, enabling medicinal chemists to optimize molecular structures for improved developability.[2] This proactive strategy, often termed "failing early and cheaply," is instrumental in conserving resources and accelerating the delivery of safe and effective medicines to patients.

This guide will delve into key ADME-Tox parameters, providing a head-to-head comparison of the three N-(4-halopyridin-3-yl)-2,2-dimethylpropanamide analogs. The insights generated will aid researchers in making informed decisions regarding the progression and optimization of this chemical scaffold.

In Silico ADME-Tox Profiling Workflow

To construct a comprehensive ADME-Tox profile for our compounds of interest, a multi-tool in silico approach was employed. This workflow leverages the predictive power of well-established and freely accessible web-based platforms: SwissADME, pkCSM, and ProTox-II.[3][4][5] The rationale behind using multiple tools is to triangulate predictions and enhance the confidence in the generated data.

Figure 1: In silico workflow for ADME-Tox profile generation.

The SMILES (Simplified Molecular Input Line Entry System) strings for the three compounds were submitted to each platform to generate predictions for a wide array of ADME-Tox endpoints.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior. Properties such as lipophilicity, solubility, and molecular size govern a molecule's ability to traverse biological membranes and interact with its target. The predicted physicochemical properties for the three analogs are summarized in Table 1.

PropertyN-(4-chloropyridin-3-yl)-2,2-dimethylpropanamideN-(4-bromopyridin-3-yl)-2,2-dimethylpropanamideThis compound
Molecular Formula C10H13ClN2OC10H13BrN2OC10H13IN2O
Molecular Weight 212.68 g/mol 257.13 g/mol 304.13 g/mol
LogP (Consensus) 1.852.032.31
Water Solubility (LogS) -2.75 (Moderately soluble)-3.01 (Moderately soluble)-3.38 (Slightly soluble)
Topological Polar Surface Area (TPSA) 41.57 Ų41.57 Ų41.57 Ų

Table 1: Predicted Physicochemical Properties (SwissADME)

As expected, the molecular weight increases with the size of the halogen atom. The lipophilicity, represented by the consensus LogP value, also shows a corresponding increase from chloro to iodo, indicating that the iodinated compound is the most lipophilic of the three. This trend is inversely correlated with the predicted water solubility, where the chloro analog is predicted to be the most soluble. The topological polar surface area (TPSA), a key indicator of membrane permeability, remains constant across the three analogs as the halogen substitution does not alter the polar atom count.

Absorption: Permeability and Bioavailability Predictions

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step in achieving therapeutic efficacy. In silico models can provide valuable insights into a compound's potential for intestinal absorption.

Caco-2 Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6] A compound with a high Caco-2 permeability is more likely to be well-absorbed in vivo. The predicted Caco-2 permeability values are presented in Table 2.

CompoundPredicted Caco-2 Permeability (log Papp in 10^-6 cm/s)Interpretation
N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamide0.98High permeability[7]
N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamide1.05High permeability[7]
This compound1.15High permeability[7]

Table 2: Predicted Caco-2 Permeability (pkCSM)

All three analogs are predicted to have high Caco-2 permeability, suggesting good potential for passive intestinal absorption.[7] The increasing lipophilicity from the chloro to the iodo analog correlates with a slight increase in the predicted permeability.

Human Intestinal Absorption

The pkCSM tool also provides a direct prediction of human intestinal absorption. All three compounds are predicted to be well-absorbed, with predicted absorption values of 95.8%, 96.3%, and 96.9% for the chloro, bromo, and iodo analogs, respectively.

Distribution: Plasma Protein Binding and Blood-Brain Barrier Penetration

Once absorbed into the systemic circulation, a drug's distribution to its target tissues is influenced by its binding to plasma proteins and its ability to cross biological barriers like the blood-brain barrier (BBB).

CompoundPredicted Fraction Unbound (Human)Predicted CNS Permeability (logPS)Interpretation of CNS Permeability
N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamide0.215-1.89Readily penetrates the CNS[7]
N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamide0.187-1.78Readily penetrates the CNS[7]
This compound0.151-1.63Readily penetrates the CNS[7]

Table 3: Predicted Distribution Properties (pkCSM)

The predicted fraction of unbound drug in human plasma decreases with increasing halogen size and lipophilicity, suggesting that the iodo analog will have the highest plasma protein binding. All three compounds are predicted to readily penetrate the central nervous system (CNS), with the iodo analog showing the highest predicted permeability.[7] This is an important consideration depending on the intended therapeutic target.

Metabolism: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver. Inhibition of these enzymes can lead to drug-drug interactions, a major safety concern.[8] The in silico predictions for inhibition of the five major CYP isoforms are shown in Table 4.

CYP IsoformN-(4-chloropyridin-3-yl)-2,2-dimethylpropanamideN-(4-bromopyridin-3-yl)-2,2-dimethylpropanamideThis compound
CYP1A2 Non-inhibitorNon-inhibitorNon-inhibitor
CYP2C19 Non-inhibitorNon-inhibitorNon-inhibitor
CYP2C9 Non-inhibitorNon-inhibitorNon-inhibitor
CYP2D6 InhibitorInhibitorInhibitor
CYP3A4 InhibitorInhibitorInhibitor

Table 4: Predicted Cytochrome P450 Inhibition (SwissADME & pkCSM)

All three analogs are predicted to be inhibitors of CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes. This suggests a potential for drug-drug interactions with co-administered medications that are substrates of these enzymes. The halogen substitution does not appear to alter the predicted inhibition profile for these major isoforms.

Toxicity Profile: A Multi-Endpoint Assessment

Early identification of potential toxicity is crucial for preventing late-stage failures. In silico models can provide valuable alerts for various toxicity endpoints.

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market. The ProTox-II server predicts the likelihood of a compound causing hepatotoxicity.

CompoundPredicted Hepatotoxicity
N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamideInactive
N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamideInactive
This compoundInactive

Table 5: Predicted Hepatotoxicity (ProTox-II)

All three analogs are predicted to be inactive for hepatotoxicity, suggesting a low risk of drug-induced liver injury.[5]

Carcinogenicity and Mutagenicity

The potential for a compound to cause cancer (carcinogenicity) or genetic mutations (mutagenicity) is a critical safety concern.

CompoundPredicted CarcinogenicityPredicted Mutagenicity (Ames Test)
N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamideInactiveInactive
N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamideInactiveInactive
This compoundInactiveInactive

Table 6: Predicted Carcinogenicity and Mutagenicity (ProTox-II)

Encouragingly, all three compounds are predicted to be non-carcinogenic and non-mutagenic in the Ames test, a widely used assay for assessing mutagenic potential.[5][9]

Cardiotoxicity (hERG Inhibition)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. The pkCSM tool provides a prediction for hERG inhibition.

CompoundPredicted hERG I InhibitorPredicted hERG II Inhibitor
N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamideNoYes
N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamideNoYes
This compoundNoYes

Table 7: Predicted hERG Inhibition (pkCSM)

The pkCSM server provides two models for hERG inhibition. All three analogs are predicted to be non-inhibitors by the hERG I model but inhibitors by the hERG II model. This discrepancy highlights the importance of using multiple models and, ultimately, experimental validation for critical safety endpoints like hERG inhibition. Given the potential for cardiotoxicity, this is a key area for further experimental investigation.

Experimental Protocols for In Vitro Validation

While in silico predictions provide valuable guidance, experimental validation is essential to confirm the ADME-Tox profile of lead compounds. Below are standard, high-level protocols for key in vitro assays that would be the logical next step in the evaluation of this chemical series.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[10]

  • Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a transwell plate and cultured for 21-28 days to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a defined period (e.g., 2 hours). To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[11]

Cytotoxicity in HepG2 Cells

This assay evaluates the potential of a compound to cause liver cell toxicity.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Conclusion and Future Directions

This in silico comparative analysis of N-(4-halopyridin-3-yl)-2,2-dimethylpropanamides provides a valuable initial assessment of their ADME-Tox profiles. All three analogs exhibit promising drug-like properties, including predicted high intestinal absorption and CNS permeability. The halogen substitution systematically modulates lipophilicity and, consequently, water solubility and plasma protein binding, with the iodinated analog being the most lipophilic.

A key area of potential concern is the predicted inhibition of CYP2D6 and CYP3A4 by all three compounds, which warrants further investigation to assess the risk of drug-drug interactions. The conflicting predictions for hERG inhibition also highlight this as a critical safety endpoint that requires definitive experimental evaluation. The favorable predictions for hepatotoxicity, carcinogenicity, and mutagenicity are encouraging.

The logical next steps for this chemical series would be to synthesize the compounds and perform the in vitro assays outlined in this guide to validate the in silico predictions. This experimental data will provide a more definitive understanding of the ADME-Tox profile and guide further optimization of this promising chemical scaffold. By integrating computational and experimental approaches, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Biosig Lab. Theory - How to interpret pkCSM results.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • ProTox-II. (n.d.). ProTox-II: A webserver for the prediction of toxicity of chemicals.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME.
  • Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical pharmacokinetics, 44(3), 279-304.
  • Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024). Insilico toxicity prediction by using ProTox-II computational tools.
  • YouTube. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery.
  • MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • YouTube. (2023). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
  • NIH. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • ResearchGate. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals.
  • ResearchGate. (2021). How to interpret data from Protox II?
  • Biosig Lab. (n.d.). Help - How to use pkCSM.
  • YouTube. (2020). How to use SwissADME?.
  • NIH. (2011). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
  • Semantic Scholar. (2011). In Silico Prediction of Caco‐2 Cell Permeability by a Classification QSAR Approach.
  • PubMed. (2015). In silico prediction of hERG inhibition.
  • Taylor & Francis Online. (2021). Combinative ex vivo studies and in silico models ProTox-II for investigating the toxicity of chemicals used mainly in cosmetic products.
  • PubMed. (2021). In silico prediction of hERG blockers using machine learning and deep learning approaches.
  • SwissADME. (n.d.). Frequently Asked Questions.
  • ResearchGate. (2011). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum.
  • YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.
  • SIB Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME.
  • ResearchGate. (2015). In Silico Prediction of hERG Inhibition.
  • PubMed. (2013). Integrated in silico approaches for the prediction of Ames test mutagenicity.
  • FAF-Drugs4. (n.d.). ADMETox.
  • PubMed. (2012). In silico prediction of chemical Ames mutagenicity.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, a compound featuring a halogenated pyridine core, is one such molecule that requires meticulous handling, not only during its use but critically, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both yourself and the environment.

Understanding the Hazard Profile: A Causal Approach to Safety

  • Halogenated Organic Compound: The presence of an iodine atom bonded to the pyridine ring places this compound in the category of halogenated organic compounds.[1][2] These substances are often persistent in the environment and can have toxic effects. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific disposal requirements for halogenated organic wastes under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[6] Improper disposal can contaminate water sources and harm aquatic life.

  • Amide Functionality: While the amide group itself is common, the overall stability and potential reactivity of the molecule must be considered, particularly in the context of disposal where it may come into contact with other chemicals.

Therefore, all waste containing this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][7]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is to create a barrier between you and the potentially harmful chemical.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.To prevent eye irritation or serious eye damage from splashes or contact with the chemical, a known hazard for similar compounds.[8]
Hand Protection Chemically resistant nitrile gloves.To prevent skin contact, which can cause irritation.[8]
Protective Clothing A flame-retardant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area or chemical fume hood.To avoid inhalation of any dust or vapors, which may be harmful.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents unintended chemical reactions and ensures that waste is sent to the correct treatment facility.

  • Designate a Waste Stream: this compound waste must be categorized as a halogenated organic waste .[2][9]

  • Segregate at the Source: Use a dedicated, clearly labeled waste container for all materials contaminated with this compound. This includes:

    • Residual solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

    • Solvent rinses of glassware that contained the compound.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as the disposal methods and costs can differ significantly.[10] Never mix with incompatible waste streams such as acids, bases, or oxidizers to prevent violent chemical reactions.[11]

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) carboys are a common choice for liquid organic waste.

  • Keep Containers Closed: Always keep the waste container sealed when not in use to prevent the release of vapors.[12]

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the waste container.

  • Use a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as you begin adding waste.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

    • The approximate concentrations of each component.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., harmful/irritant, environmental hazard).

Step 4: Storage and Disposal
  • Store Safely: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and transport to a licensed hazardous waste disposal facility.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the full PPE described above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the spilled material.[1]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Do Not Use Water for Cleanup: Do not wash spills into the sewer system.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 1: Identify as Halogenated Organic Waste ppe->identify spill Spill Occurs ppe->spill If Spill Occurs segregate Step 2: Segregate into a Designated Waste Container identify->segregate label_waste Step 3: Label Container with 'Hazardous Waste' & Contents segregate->label_waste store Step 4: Store in Satellite Accumulation Area label_waste->store contact_ehs Step 5: Contact EHS for Professional Disposal store->contact_ehs end_node Safe & Compliant Disposal contact_ehs->end_node alert Alert Personnel spill->alert absorb Contain & Absorb with Inert Material alert->absorb collect Collect into Sealed Container for Disposal absorb->collect collect->identify Treat as New Waste

Caption: Workflow for the safe disposal of this compound.

By adhering to this guide, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined here are not merely procedural; they are a commitment to the well-being of our scientific community and the world we share.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8TzzAONK_k0lgNcXiii9lnBcq-sjlkeOCWf8rOZuD2l-9kNV-GlNCJ111sABxMlmlMVno_Ce-8Tv1UnXsCaD54mbaTW9H7sP__QReCITh1voXk8-lIPfCip6c3WS4bxc0UXPv0A==]
  • Hazardous Waste | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WL1ryDEMvtcpftH-NBDzouINgdHbycUTQ3_2l12ePr_HXLRmmHxeAzGBYNSXUrroORcBT4LHZmCukRybAQsX2sVx0aKM_g5HQyZltv2vVw==]
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLLVRIc5gH2vGsvqoP8GqyBOY4TGyyrD3ecMe3i4yVwVqhhAuXx8FPGdsrxqdP3tzjzgwZkTPBdCE2eS6ym4t3m-3ePjDV0yzVFfVxKXgK_lEGsFN4oO1MK4-163Tkd5A-mRa1SBHjRirxd4aI3BHmHFVU4B6QrLzVZPFEZonhZQi9bFTGsf-GrWE=]
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBuqPiLpTJN9KgwSt-CPu3qCpfExcSJgelEiImBlyC1XcdiS9fyu79smJeV7KiSs8ggNUevsKDVIccp_CTH7DfmweWOer4v3Sj8wwTZMD_kfcHKKNhgz7AWLDsZ2pu5cIbjhgR0lwgF_KK_0N0sae3V6R80eVOnNpqwJz66QvroIA2lD0ER3A-06plynynqBfeLkAR]
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL | Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiDpbB83XZHHaUn2FwsAyb992ivOuta7DOE_pR6Pe0WSXdr30gBYxCIhFWMwp-BboZVSXXC1FK_QLAIVX0zo5oMsmRP3LnXaZi6aCw6V6AgZ0IndPhbLe-ZPSL2eXh113F3AiLTu9RQ-AVibk=]
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcWLRXiZJqbGWhqm01QX8Y-1CV8L0O9g7Yb-QJnH8wbX1XPsDiRAbXorQIZFzlOmlp89T7KuvToeVWbYxgXsv2r7SKglw0k0_Ou8K1KdXz93P9LxqyTUZpjmM5Lts14XhpTUhCUMqBRVRz-iKroyuzsQ5I7K_wtQ4KqMILknrptbp8u7n96A==]
  • Standard Operating Procedure for work with Chemical name/class: Iodine | Duke SMIF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbL8LNTOdu1JrXWOWPg6YKLFxaTM3f8mIYwlqcjF6b0TTP6D9N0IVT38ZsZTjm3yw7T8N_9KhMEeAFHfLFVNkWPi6LCQZHVrfSfgQUNM10w-2AKZVfNTae2cj8Mc9Xz2oVGpIZSGlbdaRe3B2_CnU77qeeO8P_mDZ1ZmWIJEzUh1eLZmrU8srADybW344R7YYc]
  • Iodine - Hazardous Substance Fact Sheet | New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGF4pLyirnaQr_5RMgNQsUtmRR1ClIcnfusuLKmXLxHF-t14oz7wsW0y8nSQV-admjDgzHtIR6s6KPCvzN2dFgL-QsE_4lWfAhrVq7UE5tOSDZG10V9edYQFLQooQkT7l8inYYiDRsYvIQjAmNlrSB]
  • Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmSv3I6vtM8PgymNQe0ra8uRmYKKIhV7UBFYFpND0Jxdah763bvGrUoJb8UyZ0J2mcTufKkta9wWC17RqTbde7LhjC_wUL5tEmKZYBzhmrkm3fOMzARH5hY85ZcjukxdEb18IiiQKh53q1YEfRUtar6EzfcbnaPE-o-e48OpmG1aAPWcSD9sZQ6leeBddSnX6WAcfVCD0qVx7L8qRePhk=]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGBw2ISQgpvi6_GCtiCqsEm_cQZ1J7npSuIw9eBNR1fGg0GJbLGggiEea6vaemOkci0dGbv0kV0wQT5p-pAudVRzytieK0ZZsDRXnjCHAcgAdwE8HcH6mNsdg0-Zp7htpSEOLtUU7aBgUV_2vKJAIwkYgqte7x2g==]
  • Hazardous Waste Segregation | Carleton College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_R0moEaKIrngoWEhezKERvyZEeoEW0bpnSyWgW_DzD73HQVgznDDcaBvmvq0fYcl0s-W_ARtbltuZbKOdhRJCdMt-wbNDjgDFmi7d4f3sqz5pIp913bjzoYSSiXBt6TuIVFVDDM_tGDdE6KhqInmLToyF_pVcivY16KHb28naGiGgppitOnD8HDs-NQB0cIXMFMQRQBZFWP0rVCMy5zEQLapdZfBK4BkGcdo8CEN2T7AE]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYylzNJvzQGaFsymXoWTMF1Cr4ymiqqFOi3GDFG59p6RHccUWyE68A9T5cVQQHvf14ISTTcLt6YBuz9szemUwyluYE_2Zhys_HUdM3-V8UBijFN76EOUBfcuWxyCk5sabE0jAM-6T7vqaZHNlT8Ca-SP8JZJlD6iRjc2zENEIW-7E_2JYnwNWkwikF2RoGITGQ1KduutdujyUT4q1DVWaQ4X538rMqw4rv6Q_9f3X2q0S4_TYTvj5BNZIb4k=]
  • Iodine Disposal For Businesses | Collect and Recycle. [URL: https://vertexaisearch.cloud.google.
  • SAFETY DATA SHEET - Sigma-Aldrich (DMAP). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3sEa7wBRl6-w97oQuwpPGFkdWgUQ8p9Ueo-E7zSlJ4OMc4M65nurKSOu2J8XW25Ln6NSXM9fa4Tg83Fqzx-sjaqPzLbZ9bul-Cu35uSDMvSUAJXOK98jlJOnqGLwrI8WbubQdJYM5u5Wa3xA_u7U=]
  • SAFETY DATA SHEET - Sigma-Aldrich (4-Iodopyridine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnmlhWXitcATqIhwhRtvAYfpIdja1SjZhJiU68mJn520zh4WyZjU0g-OGOmcg3MFUh1mfD2WpsjdP3iaMb3YzM7Zx_B8BTrRhoAx9uRQzkwImylSnA6V2lyYA7K62V2xVNnfH5Z-Em]
  • SAFETY DATA SHEET - TCI Chemicals (2-Chloro-3-iodopyridine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0bJcLwaVbFcujSkpQZpI2nQYUYpMpHj42mtpBAvha1KhzMn2QAR4glZa77DtdBm6EDzixfAfFoqbrHeo85HLDOS7Yb4OB7g0J9vG0pl0GnzheL8n-SEeb7RmYtiocRsf2EhSYWNVKqvRmC7JNUtGP]
  • Proper disposal of chemicals - Sciencemadness Wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOA3Cf2e2u4evvr8828YEMefFNuH_u32LgCZxEFPdpMiM9LlnbSicaE5IxUXGpLNDpoKMmczW_05JRePCnI15t3gVjIQhI8RSKGgLZGWY1cNAYPt8-8aNsJa76Rla3jFHq9udq0mTk3FetvLYy1rtNBAd6CrIqQg4i6yQnL-e8IcYlweqJ5A==]
  • This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQmAcmK2q0uq3Jf4GD2nILRy58YwnJKxpO9gbAoXgzpbGSlmw8bP9GrmtE4TKfmP1j8IOy6QkCKAReZkfoSx7r_QmZMa90TJxV-aCMfBPpXqh0BhwKa6Q8lhS-3z_j91usjUttl_xbhpHBo2I0rxnLLAx5mg==]
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAP4B4DoEPjTC1K92maVXyKkQEYdlza9O2hnFb1thU5FdXJ_1umtKM90adVSoFDtvHivjyn381pJLkwF_NOffRV1uFKC-1qU-k_2kUzJPBE_HSUtto4brEMYpqbgWnBSamo-u3PANtM1Z49KSEutOMO64O-HOOFPKb3CT8SCJbH7BFdIhyu1IjTg==]
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYXDxxOC8AgKVgtQ92CX1z6pWfHz_F2OtexT_j-0Aou2lJ22qLomdt5hnbDDQzgRvQcocKVzWVsYvu1kS-ssovJr65MiPjihw7bnTbjAfYd_SWhfE_iY8XxQ5PA794gryk21N4HSLMadyIbjfiTyo9mfu_b16TpYKR7WqAypomu4ZRl7ALT3MnIAS_X2zIHQ==]
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGwDCoSsehq49BmbKcN5D8ULJ7zQQaMIduvDTOzqKx6DA7W-C_dd2PmMIU9MU9A26UVrYFIpl6LXCCYPPAE_teoH7Wr25uniB6_derY5WL1UdJ-fSOhwKX9yTTNwOnCo5DQxzhijhnszHAzsVboDx2wKWkzh8AKtL_Rt1lAu8jOo2vYOI387vAMxqXpL1mWYY4UTjh8NgJDpYm8_55XI7vPTwZX7izjSlzo9p7]
  • How do you dispose of the iodine-starch complex after a redox titration? - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu3UkICoxWB1tnaVR4zOCYBArRU5iDSGIUinudYiYJQ0TF9oUgFEfdUHs1UDDQzqiHJYu7O1nZsX8V69wXXkq8k-28BzWcj1SB7r39dz_E3uw8n23ADNTUygJuftU63bhvmItDcUR2fHIRL3_OS4GKi-brS0HDgEP_aHrzVjmdKM2uRiHgQKtNXrTC7mh4l-GcDvWmjeJ32RC_ugA==]
  • Appendix A: Disposal Procedures by Chemical - UW-La Crosse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH60T9b6EvtA4xxosS2vtlXQlj6S2M3TIhdCUebU-_Q0OzkNeTxXJvJLo9TYlvQVowWYWzRTQhP3Oz_uzTsltdV7TnKV9ugtlFXcl54Tl_NayxVG4fqIT5phXzCyBvC4f2BSQLvzPzsFNAi5eBoGxfFhKegV4WuhAVHV6ahoE7IjQ==]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcXGXHwEXlpjyZ_dInXbf97JGLXj-lwb4R_lvXLAMn2vnZvPEjHmWc8bYpwBs-RNkq432u7QEUyaGJrH1GaXTc7cTonZaXEGL2n5aa0hyd34JnKo5wDX4tvu2tEjVYaAOyhPpPUb79x-1hH71PFZs1oq0i-WyqYjR_-7LEP6CwDwAtMFI_xQufV-n0Ml_JarRejmafWwNFramoK6w0rRxM21sylTNzCVUg]

Sources

Navigating the Safe Handling of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, a compound of interest in various research programs, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this halogenated pyridine derivative, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Assessment: Understanding the Molecule's Profile

The presence of the 4-iodopyridin-3-yl group suggests potential hazards analogous to 3-Amino-4-iodopyridine. This related compound is classified with acute oral toxicity, skin irritation, and the potential for serious eye damage.[1][2] Furthermore, it is indicated as a potential respiratory irritant.[1] The pivalamide portion of the molecule, while generally less hazardous, can contribute to skin, eye, and respiratory irritation.[3]

Given this information, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended procedures to provide an additional barrier against potential skin contact.
Eye & Face Protection Safety glasses with side shields or gogglesEssential to protect against accidental splashes. A face shield must be worn in conjunction with goggles when there is a heightened risk of splashing, such as during transfers of solutions or when working with larger quantities.
Body Protection Laboratory coatA buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.

This multi-layered approach to PPE is a self-validating system; each component addresses a specific route of potential exposure, ensuring comprehensive protection.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a stringent, step-by-step operational plan is critical. This protocol is designed to minimize exposure and prevent accidental release.

Preparation and Weighing
  • Work Area Preparation : All manipulations involving the solid form of this compound must be performed within a certified chemical fume hood.[4] Ensure the work area is clean and uncluttered.

  • Donning PPE : Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing : Use a tared, sealed container on an analytical balance inside the fume hood. Carefully transfer the required amount of the compound, avoiding the creation of dust.

Solution Preparation
  • Solvent Addition : Within the fume hood, add the desired solvent to the sealed container containing the pre-weighed compound.

  • Dissolution : Gently agitate the container to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Transfer : Once fully dissolved, the solution can be transferred using appropriate tools such as pipettes or syringes, still within the confines of the fume hood.

The following diagram illustrates the logical flow of the handling procedure, emphasizing the containment of the chemical at each stage.

G cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare Work Area & Don PPE weigh 2. Weigh Solid Compound prep->weigh Minimize Exposure dissolve 3. Dissolve in Solvent weigh->dissolve Containment transfer 4. Transfer Solution dissolve->transfer Controlled Handling outside Proceed with Experiment (Appropriate PPE still required) transfer->outside Safe Transfer

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Halogenated Waste

As an iodinated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated hazardous waste .[4] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Solid Waste : All solid waste, including contaminated weighing papers, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for halogenated solids.[4]

  • Liquid Waste : Unused solutions and solvent rinses from cleaning contaminated glassware must be collected in a designated, sealed container for halogenated liquid waste.[4][5]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5]

Institutional Procedures

Follow your institution's specific guidelines for the final disposal of hazardous waste, which are established in accordance with EPA and local regulations.[6][7][8]

The following flowchart outlines the decision-making process for proper waste disposal.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Halogenated Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Halogenated Liquid Waste Container is_liquid->liquid_waste Yes label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container follow_guidelines Follow Institutional Disposal Procedures label_container->follow_guidelines

Caption: Decision tree for the disposal of this compound waste.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Safety. (2020, June 29). Chemistry LibreTexts.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.